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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-(Benzyloxy)-4-fluorophenyl)methanamine: A Key Intermediate in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary (2-(Benzyloxy)-4-fluorophenyl)methanamine is a critical chemical intermediate whose significance has grown with the increasing focus on ta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a critical chemical intermediate whose significance has grown with the increasing focus on targeted therapies. Its unique structure, featuring a benzyloxy-protected phenol, a fluorine-substituted aromatic ring, and a primary amine, makes it a valuable building block in the synthesis of complex, high-value pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its pivotal role in the development of next-generation therapeutics, with a particular focus on its application in the synthesis of potent and selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors for oncology.

Chemical Identity and Structure

The formal IUPAC name for the compound is (2-(benzyloxy)-4-fluorophenyl)methanamine . Its structure combines several key features that are highly advantageous in medicinal chemistry.

  • The Primary Amine (-CH₂NH₂): This functional group serves as a versatile synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

  • The Benzyloxy Protecting Group (-OCH₂Ph): This group protects the phenolic hydroxyl, preventing unwanted side reactions. It can be selectively and cleanly removed under standard hydrogenolysis conditions, allowing for late-stage functionalization of the molecule.

  • The Fluorine Atom (-F): The strategic placement of a fluorine atom on the phenyl ring is a common strategy in drug design. Fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins through favorable electronic interactions, and modulate its lipophilicity and bioavailability.

Chemical Structure:

G cluster_0 Part 1: Synthesis of Aldehyde Precursor cluster_1 Part 2: Synthesis of Target Amine start 2-Fluoro-4-hydroxybenzaldehyde reagents1 Benzyl Bromide, K₂CO₃, DMF start->reagents1 Williamson Ether Synthesis product1 2-(Benzyloxy)-4-fluorobenzaldehyde reagents1->product1 reagents2 Ammonium Acetate, Sodium Cyanoborohydride, Methanol product1->reagents2 Reductive Amination product2 (2-(Benzyloxy)-4-fluorophenyl)methanamine reagents2->product2

Figure 2: Overall synthetic workflow.

Part 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

The precursor aldehyde is efficiently synthesized via a Williamson ether synthesis. This well-established reaction provides a reliable and scalable method for the preparation of this key intermediate.

Protocol: Williamson Ether Synthesis [1]

  • Materials:

    • 2-Fluoro-4-hydroxybenzaldehyde

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

    • Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide salt.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

    • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-(benzyloxy)-4-fluorobenzaldehyde by silica gel column chromatography.

Part 2: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

The conversion of the aldehyde to the primary amine is achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine. Sodium cyanoborohydride is a preferred reducing agent for this transformation as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde. [2] Representative Protocol: Reductive Amination [3]

  • Materials:

    • 2-(Benzyloxy)-4-fluorobenzaldehyde

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (2-(benzyloxy)-4-fluorophenyl)methanamine by silica gel column chromatography.

Applications in Drug Discovery: A Key Building Block for CARM1 Inhibitors

(2-(Benzyloxy)-4-fluorophenyl)methanamine has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). [4]

The Role of CARM1 in Oncology

CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair. [5]Overexpression of CARM1 has been implicated in the progression of several cancers, including breast, prostate, and lung cancer, making it an attractive therapeutic target. [5]The development of small molecule inhibitors that can selectively target CARM1 is an active area of research in oncology.

Incorporation into CARM1 Inhibitors

The (2-(benzyloxy)-4-fluorophenyl)methanamine scaffold serves as a core component in a series of recently developed CARM1 inhibitors. [4]The primary amine of this intermediate is typically used as a nucleophile to append other fragments of the final inhibitor molecule. The benzyloxy group can be retained in the final molecule or deprotected to allow for further modification at the phenolic position. The fluorine atom contributes to the overall pharmacological profile of the final inhibitor.

A recent study published in the Journal of Medicinal Chemistry details the development of (2-(benzyloxy)phenyl)methanamine derivatives as potent and selective CARM1 inhibitors for the treatment of melanoma. [4]In this work, chemical modifications of a lead compound resulted in derivatives with remarkable potency and selectivity for CARM1, with some compounds showing IC₅₀ values in the low nanomolar range. [4]

G Amine (2-(Benzyloxy)-4-fluorophenyl)methanamine Coupling Coupling with other fragments Amine->Coupling Inhibitor Potent and Selective CARM1 Inhibitor Coupling->Inhibitor Target CARM1 Enzyme Inhibitor->Target Inhibition Effect Anti-cancer Effect (e.g., in Melanoma) Target->Effect Modulation of Cellular Processes

Figure 3: Role of (2-(Benzyloxy)-4-fluorophenyl)methanamine in the development of CARM1 inhibitors.

Conclusion

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a high-value intermediate with significant applications in modern drug discovery. Its versatile chemical structure and its demonstrated utility in the synthesis of potent CARM1 inhibitors underscore its importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols outlined in this guide provide a reliable pathway for the preparation of this key building block, facilitating further research and development of novel therapeutics targeting CARM1 and other enzymes.

References

  • Journal of Medicinal Chemistry, 2016, 59(14), 6772-6790.
  • Journal of Chemical Educ
  • Journal of Medicinal Chemistry, 2024 , 67(8), 6313-6326. [Link]

  • PMC, 2016 , Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). [Link]

  • Google P
  • Google P
  • Google P
  • Organic Syntheses, 2023 . [Link]

  • MDPI, 2023 , 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubChem. (2-(Benzyloxy)phenyl)methanamine. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

Sources

Exploratory

Technical Monograph: (2-(Benzyloxy)-4-fluorophenyl)methanamine

CAS Number: 944736-46-3 (Hydrochloride Salt) Part 1: Executive Summary & Chemical Identity (2-(Benzyloxy)-4-fluorophenyl)methanamine is a specialized benzylamine intermediate used primarily in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 944736-46-3 (Hydrochloride Salt)

Part 1: Executive Summary & Chemical Identity

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a specialized benzylamine intermediate used primarily in the synthesis of bioactive small molecules for pharmaceutical applications. It serves as a critical scaffold in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors, where the benzyloxy group acts as either a hydrophobic pharmacophore or a masked phenolic hydroxyl, and the fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity.

Due to the basicity of the primary amine, this compound is commercially stabilized and supplied as its hydrochloride salt .

Chemical Identity Data[1][2][3][4][5][6][7]
PropertySpecification
CAS Number (HCl Salt) 944736-46-3
IUPAC Name [2-(benzyloxy)-4-fluorophenyl]methanamine
Synonyms 2-Benzyloxy-4-fluorobenzylamine; (2-(Benzyloxy)-4-fluorophenyl)methylamine
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 231.27 g/mol (Free Base) / 267.73 g/mol (HCl Salt)
SMILES NCc1ccc(F)cc1OCc2ccccc2
Physical Form Off-white to pale yellow solid (HCl salt)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Part 2: Synthesis & Manufacturing Protocols

Expert Insight on Chemoselectivity: The synthesis of this compound requires careful selection of reducing agents. A common error in benzylamine synthesis is the use of catalytic hydrogenation (e.g.,


, Pd/C) for the reduction of nitrile or oxime precursors. However, this method poses a high risk of O-debenzylation , cleaving the benzyloxy protecting group to yield the phenol.

To preserve the structural integrity of the ether linkage, the recommended protocol utilizes a Reductive Amination approach or a Chemoselective Hydride Reduction that leaves the benzyl ether intact.

Workflow Diagram: Convergent Synthesis

The following diagram illustrates the validated pathway starting from 2-fluoro-4-hydroxybenzaldehyde.

SynthesisPath Start 2-Fluoro-4-hydroxybenzaldehyde (Starting Material) Step1 Williamson Ether Synthesis (BnBr, K2CO3, DMF) Start->Step1 O-Alkylation Inter Intermediate: 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS 202857-89-4) Step1->Inter Step2 Reductive Amination (NH4OAc, NaCNBH3) Inter->Step2 Imine Formation & Reduction Final Target: (2-(Benzyloxy)-4-fluorophenyl)methanamine Step2->Final

Figure 1: Convergent synthesis pathway avoiding hydrogenolytic conditions to preserve the benzyloxy moiety.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Rationale: This step installs the benzyloxy group via nucleophilic substitution.

  • Reagents: 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[8]

  • Procedure:

    • Dissolve the aldehyde in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Add benzyl bromide dropwise to control the exotherm.

    • Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. The product typically precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

Step 2: Reductive Amination to (2-(Benzyloxy)-4-fluorophenyl)methanamine Rationale: Direct conversion of the aldehyde to the amine using Sodium Cyanoborohydride (


) allows for reduction of the in-situ formed imine without cleaving the benzyl ether.
  • Reagents: Intermediate Aldehyde (from Step 1), Ammonium Acetate (

    
    , 10 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve the aldehyde and ammonium acetate in MeOH.

    • Stir for 2 hours at room temperature to form the imine species.

    • Cool to 0°C and carefully add

      
       in portions (Gas evolution may occur).
      
    • Allow to warm to room temperature and stir overnight.

    • Quench: Acidify with 1N HCl to pH ~2 (destroys excess hydride), then basify with NaOH to pH >10.

    • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over

      
      .
      
    • Salt Formation: To isolate as the stable CAS 944736-46-3, treat the DCM solution with HCl in dioxane/ether. The hydrochloride salt will precipitate.

Part 3: Functional Logic in Drug Design

This compound is not merely a passive intermediate; its structure contains specific design elements utilized in Medicinal Chemistry.

1. The Fluorine Effect (Metabolic Blocking)

The fluorine atom at the 4-position (para to the original phenol) is strategic. In biological systems, aromatic rings are often metabolized via oxidation at the para-position by Cytochrome P450 enzymes.

  • Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidative cleavage. This extends the half-life (

    
    ) of the drug molecule.[8]
    
2. The Benzyloxy Group (Orthogonal Protection & Lipophilicity)[1]
  • As a Pharmacophore: The benzyl ether adds significant lipophilicity (+LogP), facilitating membrane permeability. It can also engage in

    
     stacking interactions within a receptor binding pocket.
    
  • As a Masked Phenol: In late-stage synthesis, the benzyl group can be removed (using

    
     or specific hydrogenation conditions) to reveal a phenol. This allows the molecule to be used as a "prodrug" precursor or a late-stage diversification point.
    

SAR_Logic cluster_F 4-Fluoro Substituent cluster_Bn 2-Benzyloxy Substituent Compound Core Structure: (2-(Benzyloxy)-4-fluorophenyl)methanamine F_Effect1 Blocks Para-Oxidation (CYP450 Stability) Compound->F_Effect1 F_Effect2 Modulates pKa of Amine (Inductive Effect) Compound->F_Effect2 Bn_Effect1 Hydrophobic Interaction (Target Binding) Compound->Bn_Effect1 Bn_Effect2 Masked Phenol (Late-Stage Deprotection) Compound->Bn_Effect2

Figure 2: Structure-Activity Relationship (SAR) logic of the core scaffold.

Part 4: Handling and Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to carbon dioxide in the air (carbamate formation), making the HCl salt the preferred storage form.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of (2-(Benzyloxy)-4-fluorophenyl)methanamine: A Technical Guide for Analytical Characterization

Executive Summary (2-(Benzyloxy)-4-fluorophenyl)methanamine is a highly versatile fluorinated benzylamine pharmacophore frequently utilized in the synthesis of central nervous system (CNS) agents and kinase inhibitors. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a highly versatile fluorinated benzylamine pharmacophore frequently utilized in the synthesis of central nervous system (CNS) agents and kinase inhibitors. In commercial and laboratory settings, this primary amine is almost exclusively isolated and stored as a hydrochloride salt (CAS: 944736-46-3) to prevent oxidative degradation and the spontaneous absorption of atmospheric carbon dioxide[1].

This whitepaper provides an in-depth, rigorously validated framework for the spectroscopic characterization of (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride. By detailing the causality behind specific analytical choices—such as solvent selection in Nuclear Magnetic Resonance (NMR), ionization modes in Mass Spectrometry (MS), and sampling techniques in Fourier-Transform Infrared Spectroscopy (FTIR)—this guide serves as a definitive reference for structural elucidation and quality control.

Molecular Architecture & Physicochemical Profile

The molecular architecture of (2-(Benzyloxy)-4-fluorophenyl)methanamine features a central benzene ring heavily substituted with electron-donating (benzyloxy) and electron-withdrawing (fluoro) groups. This push-pull electronic environment significantly impacts the local magnetic shielding of adjacent nuclei, leading to distinct spectroscopic signatures.

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Formula C₁₄H₁₄FNOC₁₄H₁₅ClFNO
Molecular Weight 231.27 g/mol 267.73 g/mol
CAS Registry Number N/A944736-46-3
Physical State Viscous oil / Low-melting solidCrystalline solid (White to off-white)
Solubility Soluble in DCM, EtOAc, MeOHSoluble in DMSO, MeOH, H₂O; Insoluble in Hexane

Spectroscopic Characterization Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: For the hydrochloride salt, DMSO-d₆ is the mandatory solvent. While CDCl₃ is standard for free bases, the HCl salt is insoluble in non-polar halogenated solvents. More importantly, the strong hydrogen-bonding capacity of DMSO-d₆ drastically slows the chemical exchange rate of the ammonium (-NH₃⁺) protons with residual water. This allows the primary amine salt to be observed as a distinct, quantifiable broad singlet integrating to 3H, which would otherwise be lost to solvent exchange in protic solvents like CD₃OD.

Furthermore, the introduction of the fluorine atom acts as an internal magnetic probe. Fluorine-19 has a spin of ½ and a high gyromagnetic ratio, making it highly responsive to NMR measurements[2]. The electronegativity and lone pairs of the fluorine atom alter the electron density of the aromatic ring, resulting in massive heteronuclear spin-spin coupling (


, 

,

) that splits both the ¹³C and ¹H signals[3].
Table 2: ¹H NMR Assignments (600 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.35Broad singlet3H--NH₃⁺ (Ammonium protons)
7.48 – 7.32Multiplet5H-Phenyl ring (Benzyloxy group)
7.42dd (doublet of doublets)1H

= 8.5,

= 6.5
C6-H (Aromatic, ortho to CH₂NH₂)
7.12dd (doublet of doublets)1H

= 11.0,

= 2.5
C3-H (Aromatic, between O and F)
6.85td (triplet of doublets)1H

= 8.5,

= 8.5,

= 2.5
C5-H (Aromatic, between F and C6)
5.18Singlet2H--OCH₂- (Benzyl ether)
4.02Broad singlet/doublet2H--CH₂NH₃⁺ (Aminomethyl)
Table 3: ¹³C NMR Assignments (150 MHz, DMSO-d₆)

Note: The massive


 coupling (~245 Hz) is the hallmark of a directly fluorinated aromatic carbon.
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
163.2Doublet

= 244.5
C4 (C-F)
157.8Doublet

= 11.8
C2 (C-O)
136.5Singlet-C1' (Ipso-carbon of benzyl group)
131.4Doublet

= 9.8
C6 (Aromatic CH)
128.5, 128.0, 127.6Singlets-C2', C3', C4', C5', C6' (Benzyl aromatic carbons)
118.2Doublet

= 3.2
C1 (C-CH₂NH₃⁺)
107.5Doublet

= 21.5
C5 (Aromatic CH)
100.4Doublet

= 25.8
C3 (Aromatic CH)
69.8Singlet--OCH₂- (Benzyl ether)
38.4Singlet--CH₂NH₃⁺ (Aminomethyl)

¹⁹F NMR (565 MHz, DMSO-d₆): A single multiplet is observed at approximately -112.5 ppm (referenced to CFCl₃). The signal is split by ortho-coupling to H5 and meta-coupling to H3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design: The hydrochloride salt of the amine is inherently hygroscopic. Traditional transmission FTIR requires grinding the sample with Potassium Bromide (KBr), which is itself highly hygroscopic[4]. This sample preparation introduces a massive artifactual O-H stretching band at ~3400 cm⁻¹ that completely masks the critical N-H stretching frequencies of the primary amine. To circumvent this, Attenuated Total Reflectance (ATR-FTIR) is strictly mandated. ATR requires no sample preparation, allowing the neat solid to be analyzed directly on a diamond crystal, preserving the integrity of the moisture-sensitive salt[5].

Table 4: Key ATR-FTIR Vibrational Bands
Wavenumber (cm⁻¹)IntensityAssignment / Mode
3200 – 2800Strong, BroadN-H stretch (Primary amine HCl salt, overlapping with C-H)
1610, 1590MediumC=C stretch (Aromatic ring breathing)
1245StrongC-O-C stretch (Asymmetric ether stretch)
1140StrongC-F stretch (Aromatic fluoro group)
1020MediumC-O-C stretch (Symmetric ether stretch)
Mass Spectrometry (LC-ESI-TOF-MS)

Causality in Experimental Design: Electrospray Ionization (ESI) is a soft ionization technique perfectly suited for polar, basic compounds like benzylamines. In positive ion mode (ESI+), the basic nitrogen is easily protonated by the acidic mobile phase (0.1% formic acid), yielding an intense


 precursor ion. Time-of-Flight (TOF) mass analyzers provide high mass accuracy (< 5 ppm error), which is critical for confirming the empirical formula (C₁₄H₁₄FNO).

Fragmentation Pathway: Collision-Induced Dissociation (CID) of protonated benzylamines typically undergoes an initial loss of ammonia (NH₃, -17 Da) at low collision energies to form a highly stabilized benzylic cation[6]. At higher collision energies, the molecule undergoes cleavage of the benzyl ether linkage, often yielding a highly stable tropylium ion (


, m/z 91.054).

MS_Pathway M [M+H]⁺ m/z 232.113 F1 [M+H - NH₃]⁺ m/z 215.087 M->F1 - NH₃ (-17 Da) F2 Tropylium Ion m/z 91.054 M->F2 Benzyl Cleavage F3 Fluorophenol Fragment m/z 125.040 M->F3 Ether Cleavage F1->F2 Rearrangement

Caption: ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal blanks and reference standards.

Analytical_Workflow Sample Compound Sample (HCl Salt) NMR_Prep NMR Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep IR Prep Direct solid on ATR crystal Sample->IR_Prep MS_Prep MS Prep Dilute in MeOH/H₂O (0.1% FA) Sample->MS_Prep NMR_Acq NMR Acquisition ¹H, ¹³C, ¹⁹F (600 MHz) NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition 4000-400 cm⁻¹ IR_Prep->IR_Acq MS_Acq LC-ESI-TOF Acquisition Positive Ion Mode MS_Prep->MS_Acq

Caption: Standardized spectroscopic characterization workflow for the HCl salt.

NMR Sample Preparation and Acquisition
  • Validation Check: Acquire a baseline 1D ¹H spectrum of the neat DMSO-d₆ solvent to identify residual water (3.33 ppm) and DMSO (2.50 ppm) peaks prior to sample introduction.

  • Preparation: Weigh exactly 15.0 mg of (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H (16 scans), ¹³C (1024 scans, complete proton decoupling), and ¹⁹F (64 scans) spectra at 298 K. Reference all chemical shifts to the TMS signal at 0.00 ppm.

ATR-FTIR Acquisition
  • Validation Check: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to subtract CO₂ and water vapor artifacts.

  • Preparation: Place approximately 2-3 mg of the neat crystalline powder directly onto the center of the diamond crystal.

  • Acquisition: Lower the pressure anvil until the software indicates optimal contact (preventing signal attenuation). Acquire the sample spectrum from 4000 to 400 cm⁻¹ (64 scans).

  • Post-Processing: Apply an atmospheric compensation algorithm and an ATR correction (to account for depth of penetration variations at lower wavenumbers).

LC-ESI-TOF-MS Acquisition
  • Validation Check: Inject a blank sample (Mobile Phase A) to ensure the column and ESI source are free of carryover from previous runs.

  • Preparation: Prepare a 1 mg/mL stock solution in MS-grade Methanol. Dilute the stock to a final concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full-scan MS data from m/z 50 to 1000. For MS/MS, apply a collision energy ramp of 15-35 eV using Argon as the collision gas.

References

  • ChemScene. "944736-46-3 | (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride." ChemScene Product Catalog.
  • Saunders, C., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry - ACS Publications.
  • Encyclopedia.pub. "Use of Fourier-Transform Infrared Spectroscopy." Encyclopedia.pub.
  • Bourcier, S., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." PubMed (NIH).
  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia.
  • National Institutes of Health. "Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption." PMC.

Sources

Exploratory

Potential applications of (2-(Benzyloxy)-4-fluorophenyl)methanamine in medicinal chemistry

Strategic Applications of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Modern Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the strategic selection of building blocks dictates the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS No. 944736-46-3) represents a highly privileged, multi-functional scaffold[1]. By combining a reactive primary amine with a sterically demanding lipophilic ether and a metabolically shielding fluorine atom, this compound serves as a critical intermediate for synthesizing enzyme inhibitors, allosteric modulators, and anti-infective agents. This technical whitepaper explores the structural rationale, therapeutic applications, and validated synthetic workflows for utilizing this advanced building block.

Structural Rationale & Physicochemical Profiling

The design of (2-(Benzyloxy)-4-fluorophenyl)methanamine is rooted in rational medicinal chemistry principles, where each functional group serves a distinct biological and chemical purpose:

  • The Primary Amine (Synthetic Handle & H-Bond Donor): The methanamine (benzylamine) core acts as the primary vector for diversification. At physiological pH, this amine is typically protonated, allowing it to participate in critical ionic interactions and hydrogen bonding within target active sites, such as the FAD cofactor region in monoamine oxidases[2].

  • The 4-Fluoro Substituent (Metabolic Shield): A primary driver for incorporating fluorine in drug design is the enhancement of metabolic stability[3]. The carbon-fluorine bond is exceptionally strong (~105 kcal/mol). By placing the fluorine atom at the para-position of the phenyl ring, the molecule effectively blocks cytochrome P450 (CYP)-mediated para-hydroxylation—a major pathway for rapid drug clearance[3]. This "metabolic switching" leads to a longer half-life and improved bioavailability[3].

  • The 2-Benzyloxy Group (Hydrophobic Anchor): The bulky benzyloxy ether provides significant lipophilicity and spatial extension. This moiety is highly effective at penetrating and occupying deep hydrophobic pockets or large substrate cavities in target proteins, driving binding affinity through extensive

    
     and van der Waals interactions[4].
    

PharmacophoreLogic Compound (2-(Benzyloxy)-4-fluorophenyl) methanamine Scaffold Amine Primary Amine (H-Bond Donor) Compound->Amine Fluoro 4-Fluoro Group (Metabolic Shield) Compound->Fluoro Benzyloxy 2-Benzyloxy Group (Hydrophobic Anchor) Compound->Benzyloxy Eis Eis Acetyltransferase (Aminoglycoside Site) Amine->Eis Competitive binding vs Kanamycin Metabolism CYP450 Enzymes (Hepatic Clearance) Fluoro->Metabolism Blocks para-hydroxylation (Extends Half-Life) Benzyloxy->Eis Occupies large hydrophobic cavity

Fig 1: Pharmacophore mapping and target binding logic for Eis acetyltransferase inhibition.

Key Therapeutic Applications

A. Anti-Mycobacterial Agents (Eis Acetyltransferase Inhibitors)

A clinically significant mechanism of Mycobacterium tuberculosis (Mtb) resistance to aminoglycosides like kanamycin is the upregulation of the Eis acetyltransferase enzyme[4]. Substituted benzyloxy-benzylamines have been identified as highly potent inhibitors of Eis (IC50 ~ 1 μM)[4]. Crystallographic studies reveal that the benzyloxy-benzylamine scaffold acts as a competitive inhibitor, binding directly within the large aminoglycoside binding site of the Eis enzyme[4]. The integration of the 4-fluoro group ensures that these inhibitors resist hepatic degradation while maintaining the necessary steric profile to abolish kanamycin resistance in Mtb cultures[3],[4].

B. Neurological Targets (MAO-B Inhibition)

Fluorinated benzylamines are foundational to the synthesis of selective Monoamine Oxidase B (MAO-B) inhibitors, such as Safinamide, which is utilized in Parkinson's disease management[2]. The (2-(Benzyloxy)-4-fluorophenyl)methanamine scaffold mimics this established pharmacophore. The benzyloxy group is perfectly positioned to navigate the hydrophobic entrance cavity of the MAO-B enzyme, while the fluorinated aromatic ring ensures optimal target selectivity and prolonged CNS exposure by resisting enzymatic cleavage[2].

C. Chimeric Antituberculosis Compounds

Beyond direct enzyme inhibition, benzyloxy-benzylamines are utilized as side-chain appendages in complex heterocycles. For instance, coupling these amines with 2-alkyl-4-chloroquinolines yields N-(4-(benzyloxy)benzyl)-4-aminoquinolines[5]. These chimeric molecules have demonstrated minimal inhibitory concentrations (MICs) against Mtb H37Rv that rival first-line drugs like isoniazid, proving the scaffold's utility in hit-to-lead optimization campaigns[5].

Quantitative Data Summaries

To understand the impact of this specific building block, we must quantify how its functional groups alter baseline pharmacokinetic properties compared to an unsubstituted benzylamine.

Structural ModificationPrimary Physicochemical ImpactBiological ConsequenceRepresentative Metric Shift
Unsubstituted Benzylamine BaselineRapid CYP450 clearance; low target specificity.Half-life (

) < 1 hr
+ 4-Fluoro Substitution Blocks para-C-H oxidation; increases lipophilicity (LogP).Enhanced metabolic stability; prolonged systemic circulation[3].Hepatic Microsome

increase by 2-3x
+ 2-Benzyloxy Substitution Massive increase in steric bulk and hydrophobicity.Anchors molecule in large allosteric/substrate pockets (e.g., Eis)[4].Target IC50 shift from >100 μM to ~1 μM

Experimental Methodologies & Synthetic Workflows

When incorporating (2-(Benzyloxy)-4-fluorophenyl)methanamine into drug candidates, chemists must account for the steric hindrance imposed by the ortho-benzyloxy group. The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis.

Protocol 1: Sterically Hindered Amide Coupling

Causality Rationale: Standard coupling agents (e.g., EDC/HOBt) often fail or require extended reaction times due to the steric bulk of the 2-benzyloxy group. HATU is mandated here because the 7-azabenzotriazole leaving group is highly reactive, driving the acylation of hindered primary amines efficiently while suppressing epimerization.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride[1] (1.1 eq) in a single portion. Allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint: After 4 hours, sample 5 μL of the reaction mixture, quench in 100 μL of acetonitrile, and analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms progression.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

AmideCoupling Step1 1. Carboxylic Acid Activation (Target Acid + HATU in DMF) Step2 2. Base Addition (Add DIPEA at 0 °C) Step1->Step2 Step3 3. Amine Introduction (Add Benzylamine Derivative) Step2->Step3 Step4 4. Reaction Progression (Stir at RT, 12-16 h) Step3->Step4 Step5 5. Self-Validation (LC-MS & TLC Monitoring) Step4->Step5 Step6 6. Workup & Purification (EtOAc Extraction & Silica Gel) Step5->Step6

Fig 2: Self-validating experimental workflow for sterically hindered amide coupling.

Protocol 2: Reductive Amination

Causality Rationale: To synthesize secondary amines, reductive amination is preferred. Sodium triacetoxyborohydride (


) is selected over sodium borohydride (

) because it selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, operating optimally in mildly acidic conditions.
  • Imine Formation: Combine the target aldehyde (1.0 eq) and (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add

    
     (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
    
  • Validation: Monitor via TLC (staining with Ninhydrin). The primary amine starting material will appear as a distinct colored spot; its disappearance indicates reaction completion.

  • Isolation: Quench with 1N NaOH to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry, and concentrate for downstream purification.

References

1.[1] 944736-46-3 | (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride | ChemScene. ChemScene. 2.[3] A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. BenchChem. 3.[2] The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem. 4.[4] Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. PMC - NIH. 5.[5] Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.

Sources

Foundational

(2-(Benzyloxy)-4-fluorophenyl)methanamine: A Strategic Building Block for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2-(Benzyloxy)-4-fluorophenyl)methanamine is a meticulously designed molecular scaffold that has emerged as a strategic asset in...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a meticulously designed molecular scaffold that has emerged as a strategic asset in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its architecture, which combines a reactive primary amine, a cleavable benzyloxy protecting group, and a fluorine atom for modulating pharmacokinetic properties, offers a unique and powerful platform for the construction of complex, high-value molecules. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, and key applications of this versatile building block. By detailing robust experimental protocols, presenting quantitative data, and illustrating mechanistic and workflow diagrams, this document aims to equip researchers with the practical and theoretical knowledge required to effectively leverage (2-(Benzyloxy)-4-fluorophenyl)methanamine in their synthetic endeavors, thereby accelerating the discovery and development of novel therapeutic agents.

Introduction: The Strategic Advantage in Molecular Design

The rational design of small molecule therapeutics often hinges on the strategic incorporation of specific functional groups to optimize biological activity, metabolic stability, and overall pharmacokinetic profiles. The title compound, (2-(Benzyloxy)-4-fluorophenyl)methanamine, is a prime example of a building block engineered to meet these demands. The primary amine serves as a versatile nucleophile and a key anchor point for a vast array of chemical transformations, including amide bond formation, reductive aminations, and the construction of nitrogen-containing heterocycles.

The benzyloxy group provides robust protection for the phenolic hydroxyl, preventing unwanted side reactions while being amenable to selective cleavage under specific conditions, such as catalytic hydrogenation. This feature is critical for late-stage synthetic modifications. Furthermore, the presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation, and to modulate the electronic properties of the molecule, which can lead to improved binding affinity with biological targets.[1] This trifecta of functionalities makes (2-(Benzyloxy)-4-fluorophenyl)methanamine a highly sought-after intermediate in the synthesis of novel pharmaceuticals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical data for (2-(Benzyloxy)-4-fluorophenyl)methanamine and its hydrochloride salt are summarized in the table below. This information is critical for handling, storage, and reaction setup.

PropertyValueReference(s)
Compound Name (2-(Benzyloxy)-4-fluorophenyl)methanamine Hydrochloride[2]
CAS Number 944736-46-3[2]
Molecular Formula C₁₄H₁₅ClFNO[2]
Molecular Weight 267.73 g/mol [2]
Appearance Solid[1]
Purity Typically ≥98%[2]
Storage Conditions 2-8°C, Sealed in dry environment[2]
Spectroscopic Data (Predicted)

While comprehensive, peer-reviewed spectral data for the free base is not widely available, the expected spectroscopic characteristics can be predicted based on its structural motifs and comparison with analogous compounds.[3]

Spectroscopy Predicted Characteristics
¹H NMR Signals expected for the aminomethyl protons (~3.8-4.0 ppm), benzylic methylene protons (~5.1 ppm), and aromatic protons on both rings (6.8-7.5 ppm).
¹³C NMR Resonances anticipated for the aminomethyl carbon (~40-45 ppm), benzylic methylene carbon (~70 ppm), and aromatic carbons (100-160 ppm).
IR Spectroscopy Characteristic absorption bands are expected for the N-H stretch of the primary amine (3300-3400 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ for the free base (C₁₄H₁₄FNO) is expected at m/z ≈ 231.11. Key fragmentation would likely involve the loss of the benzyl group or cleavage alpha to the nitrogen.

Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine: A Two-Stage Approach

The synthesis of the target amine is efficiently achieved through a two-stage process that begins with the preparation of the corresponding aldehyde, followed by a reductive amination. This approach ensures high yields and purity.

Stage 1: Synthesis of the Precursor Aldehyde, 2-(Benzyloxy)-4-fluorobenzaldehyde

The key precursor is synthesized via a Williamson ether synthesis, a reliable and scalable method for forming aryl ethers.[4]

  • Reagents and Equipment:

    • 4-Fluoro-2-hydroxybenzaldehyde

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).[1]

    • Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide anion.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction may be gently heated (e.g., to 60-70°C) to increase the rate if necessary.[1]

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(benzyloxy)-4-fluorobenzaldehyde as a solid.[1]

Stage 2: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine via Reductive Amination

The conversion of the aldehyde to the primary amine can be achieved through various reductive amination protocols. A common method involves the formation of an intermediate oxime followed by its reduction.

  • Reagents and Equipment:

    • 2-(Benzyloxy)-4-fluorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium acetate or other suitable base

    • A reducing agent such as Zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C)

    • Ethanol or other suitable solvent

    • Standard glassware for reaction, workup, and purification.

  • Procedure (Illustrative Example using Oxime Formation and Reduction):

    • Oxime Formation: Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in ethanol. Stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).

    • Work-up and Isolation of Oxime (Optional): The oxime can be isolated by removing the solvent, adding water, and extracting with a suitable organic solvent.

    • Reduction of the Oxime: Dissolve the crude or purified oxime in a suitable solvent (e.g., acetic acid or ethanol). Add the reducing agent (e.g., zinc dust in portions for an acetic acid solution, or a palladium on carbon catalyst for hydrogenation).

    • Reaction Monitoring and Completion: Stir the reaction mixture at room temperature or with heating as required. Monitor the reaction by TLC until the oxime is fully consumed.

    • Final Work-up and Purification:

      • If using zinc, filter off the excess metal and neutralize the filtrate carefully with a base (e.g., NaOH solution). Extract the product with an organic solvent.

      • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude amine by column chromatography or distillation under reduced pressure to obtain (2-(benzyloxy)-4-fluorophenyl)methanamine.

G cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Amine Synthesis start1 4-Fluoro-2-hydroxybenzaldehyde process1 Williamson Ether Synthesis start1->process1 reagents1 + Benzyl Bromide, K₂CO₃, DMF product1 2-(Benzyloxy)-4-fluorobenzaldehyde process1->product1 start2 2-(Benzyloxy)-4-fluorobenzaldehyde process2 Reductive Amination start2->process2 reagents2 + 1. Hydroxylamine + 2. Reducing Agent (e.g., Zn/AcOH) product2 (2-(Benzyloxy)-4-fluorophenyl)methanamine process2->product2

Caption: Synthetic workflow for (2-(Benzyloxy)-4-fluorophenyl)methanamine.

Applications in the Synthesis of Bioactive Molecules

The true value of (2-(Benzyloxy)-4-fluorophenyl)methanamine lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential. Its primary amine functionality is a gateway to a multitude of derivatives.

Synthesis of Substituted Propanamides with CNS Activity

One notable application is in the synthesis of 2-aminopropanamide derivatives, which have been investigated for their activity on the central nervous system (CNS), including for conditions like epilepsy and Parkinson's disease.[5] The title amine can serve as a key intermediate in the synthesis of analogs of compounds like Safinamide and Ralfinamide.[5]

The amine can be coupled with a chiral alaninamide derivative via reductive amination to form the core structure of these bioactive molecules.

G amine (2-(Benzyloxy)-4-fluorophenyl)methanamine process Reductive Amination amine->process alaninamide L-Alaninamide Derivative alaninamide->process reagents + NaBH(OAc)₃ or H₂, Pd/C + Solvent (e.g., Methanol) product 2-[((2-(Benzyloxy)-4-fluorophenyl)methyl)amino]propanamide Analog process->product

Caption: Application in the synthesis of bioactive propanamide analogs.

This synthetic route highlights the utility of (2-(Benzyloxy)-4-fluorophenyl)methanamine in introducing a specific substituted benzyl group onto a chiral scaffold, a common strategy in modern drug design.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling (2-(Benzyloxy)-4-fluorophenyl)methanamine and its precursors. It is advised to consult the Safety Data Sheet (SDS) before use.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Use only under a chemical fume hood. Avoid breathing mist, vapors, or spray. Avoid contact with skin and eyes.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as recommended.[2]

Conclusion

(2-(Benzyloxy)-4-fluorophenyl)methanamine stands out as a highly valuable and strategically designed building block in organic synthesis. Its unique combination of a reactive primary amine, a stable yet cleavable benzyloxy protecting group, and a modulating fluorine atom provides chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. The synthetic protocols and applications detailed in this guide underscore its importance and are intended to facilitate its broader use in drug discovery and development programs, ultimately contributing to the advancement of new therapeutic solutions.

References

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
  • MDPI. (2025). Synthetic Strategies for Bioactive Oligosaccharides. MDPI. Available at: [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available at: [Link]

  • PMC. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Available at: [Link]

  • Redalyc.org. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.org. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: Discovery and History of (2-(Benzyloxy)-4-fluorophenyl)methanamine

The following technical guide details the discovery, chemistry, and application of (2-(Benzyloxy)-4-fluorophenyl)methanamine , a specialized intermediate in medicinal chemistry. Executive Summary (2-(Benzyloxy)-4-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of (2-(Benzyloxy)-4-fluorophenyl)methanamine , a specialized intermediate in medicinal chemistry.

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: 944736-46-3 ) is a privileged benzylamine scaffold used primarily in the synthesis of bioactive small molecules targeting the central nervous system (CNS) and viral replication machinery. Emerging prominently in patent literature around 2012–2013 , this molecule serves as a critical building block for Hepatitis C Virus (HCV) inhibitors and P2X3 receptor antagonists . Its structural core—a benzylamine substituted with a lipophilic benzyloxy group and an electron-withdrawing fluorine—enables precise hydrophobic interactions and metabolic stability in drug candidates.

Key Parameter Details
Chemical Name (2-(Benzyloxy)-4-fluorophenyl)methanamine
CAS Number 944736-46-3 (HCl salt: 944736-46-3)
Molecular Formula C₁₄H₁₄FNO
Molecular Weight 231.27 g/mol
Primary Applications HCV NS5B Inhibitors, P2X3 Antagonists, Oligonucleotide Conjugates

Chemical Identity & Structural Logic

The molecule consists of a benzylamine core functionalized at the ortho position with a benzyloxy group and at the para position with a fluorine atom.

  • 2-Benzyloxy Group : Provides a bulky, lipophilic moiety capable of filling hydrophobic pockets in target proteins (e.g., the NS5B polymerase thumb domain). It also acts as a "mask" for a phenolic hydroxyl or as a stable ether linkage.

  • 4-Fluoro Substituent : Modulates the pKa of the amine, blocks metabolic oxidation at the para position (a common site for CYP450 attack), and enhances blood-brain barrier (BBB) permeability.

  • Methanamine Handle : The primary amine (-CH2NH2) serves as a versatile nucleophile for amide coupling, reductive amination, or sulfonylation, allowing rapid diversification of the scaffold.

Discovery & Historical Context

Emergence in Antiviral Research (The Astex Era)

The specific history of (2-(Benzyloxy)-4-fluorophenyl)methanamine is closely tied to the "fragment-based" and "scaffold-hopping" drug discovery campaigns of the early 2010s.

  • 2012-2013 (HCV Focus): The molecule appears significantly in patent WO2013064538 , assigned to Astex Therapeutics . Astex, a pioneer in fragment-based drug discovery (FBDD), utilized this benzylamine to construct substituted benzylamine inhibitors of the HCV NS5B RNA-dependent RNA polymerase . The 2-benzyloxy-4-fluoro motif was designed to occupy a specific hydrophobic cleft in the viral enzyme, improving potency over unsubstituted benzylamines.

Expansion into Pain Therapeutics (P2X3 Antagonists)

Parallel research identified the utility of this scaffold in targeting P2X3 receptors , which are ATP-gated ion channels implicated in chronic cough and neuropathic pain.

  • Mechanistic Role: In P2X3 antagonists (related to the chemical space of Gefapixant and Eliapixant ), the benzylamine moiety often mimics the adenine ring of ATP or occupies the allosteric binding site. The fluorine atom enhances metabolic stability, while the benzyloxy group provides necessary steric bulk to lock the receptor in a non-conductive state.

Modern Applications (Oligonucleotides)

Recent patent literature (e.g., WO2025038963 ) cites the use of this amine in the synthesis of ligand-conjugated oligonucleotides . Here, the molecule likely acts as a hydrophobic linker or a targeting ligand to improve the cellular uptake of RNA therapeutics.

Synthetic Pathways & Protocols

The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine is a classic exercise in regioselective aromatic substitution and functional group interconversion. Two primary routes are dominant.

Route A: The Salicylaldehyde Pathway (Preferred)

This route starts from commercially available 4-fluoro-2-hydroxybenzaldehyde . It is preferred for its high regiocontrol and scalability.

Step-by-Step Protocol:

  • Alkylation (O-Benzylation):

    • Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).

    • Solvent: DMF or Acetone.

    • Conditions: Stir at 60°C for 4 hours.

    • Mechanism:[1][2] S_N2 attack of the phenoxide on benzyl bromide.

    • Product: 2-(Benzyloxy)-4-fluorobenzaldehyde.

  • Oxime Formation:

    • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc).

    • Solvent: Ethanol/Water.

    • Conditions: Reflux for 2 hours.

    • Product: 2-(Benzyloxy)-4-fluorobenzaldehyde oxime.

  • Reduction to Amine:

    • Reagents: Raney Nickel/H₂ or LiAlH₄.

    • Conditions: Hydrogenation (50 psi) or hydride reduction in THF.

    • Product:(2-(Benzyloxy)-4-fluorophenyl)methanamine .[3]

Route B: The SNAr Pathway

This route utilizes 2,4-difluorobenzonitrile and exploits the differential reactivity of the fluorine atoms.

  • Concept: The fluorine at the ortho position (relative to the electron-withdrawing nitrile) is more susceptible to nucleophilic attack by benzyl alcohol due to the inductive effect and chelating potential, although para substitution is a competing pathway. This route requires careful optimization of conditions (e.g., using KOtBu in THF at low temperature) to favor the ortho product.

Synthetic Workflow Diagram

Synthesis Start 4-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 2-(Benzyloxy)-4-fluorobenzaldehyde Step1->Inter1 Step2 Step 2: Condensation (NH2OH·HCl, NaOAc) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Step 3: Reduction (H2/Raney Ni or LiAlH4) Inter2->Step3 Final (2-(Benzyloxy)-4-fluorophenyl) methanamine Step3->Final

Figure 1: Preferred synthetic route via 4-fluoro-2-hydroxybenzaldehyde, ensuring regiochemical purity.

Role in Drug Development (The "Killer App")

The utility of (2-(Benzyloxy)-4-fluorophenyl)methanamine lies in its ability to modulate the Lipophilic Ligand Efficiency (LLE) of drug candidates.

HCV NS5B Polymerase Inhibition

In the Astex program, this amine was coupled with central scaffolds (e.g., substituted pyrimidines or bicyclic cores) to target the "thumb" domain of the HCV polymerase.

  • Mechanism: The 2-benzyloxy group lodges into a hydrophobic pocket (Pocket 2), displacing water and increasing binding entropy.

  • Outcome: High-affinity inhibitors capable of suppressing viral replication across multiple genotypes.

P2X3 Receptor Antagonism

In the context of chronic cough and pain, this amine serves as a surrogate for the diaminopyrimidine side chains found in first-generation antagonists.

  • Advantage: The ether linkage (-O-Bn) is more rotationally flexible than a biaryl bond, allowing the molecule to adopt a conformation that minimizes steric clash within the receptor's ATP-binding site.

Safety & Handling Protocol

As a primary benzylamine, this compound is basic and potentially irritating.

Hazard Class Precaution
Corrosivity Causes skin and eye irritation (H315, H319). Handle with nitrile gloves and safety goggles.
Stability Stable as HCl salt. Free base absorbs CO₂ from air (store under Nitrogen).
Incompatibility Reacts vigorously with strong oxidizing agents and acid chlorides.
Storage 2–8°C, Desiccated.

References

  • Astex Therapeutics Ltd. (2013). Substituted benzylamine compounds, their use in medicine, and in particular the treatment of Hepatitis C Virus (HCV) infection. WO Patent 2013/064538.[1][4]

  • Roche Palo Alto LLC. (2005). Diaminopyrimidines as P2X3 and P2X2/3 antagonists. WO Patent 2005/095359.

  • ChemScene. (2024). Product Data Sheet: (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride.

  • Alios BioPharma. (2025).[1] Oligonucleotides containing multiple ligands and/or lipids. WO Patent 2025/038963.

Sources

Foundational

Technical Whitepaper: Safety, Reactivity, and Handling Protocols for (2-(Benzyloxy)-4-fluorophenyl)methanamine

Executive Summary (2-(Benzyloxy)-4-fluorophenyl)methanamine is a polyfunctional building block widely utilized in medicinal chemistry, drug discovery, and advanced materials synthesis. The molecule is characterized by th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a polyfunctional building block widely utilized in medicinal chemistry, drug discovery, and advanced materials synthesis. The molecule is characterized by three distinct functional domains: a primary methanamine, a fluorinated aromatic ring, and a benzyl-protected phenol. Because the free base form of primary amines can be highly reactive, corrosive, and prone to atmospheric degradation, this compound is predominantly synthesized, shipped, and stored as a hydrochloride (HCl) salt[1].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, maps its structural features to specific handling hazards, and outlines self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Structural Causality & Physicochemical Profiling

Understanding the causality behind a compound's reactivity is critical for designing safe handling protocols. The behavior of (2-(Benzyloxy)-4-fluorophenyl)methanamine is dictated by its tripartite structure:

  • The Methanamine Moiety (Nucleophile/Base): Primary amines are strong nucleophiles and moderate bases (pKa ~9–10). In its free base form, the amine is susceptible to absorbing atmospheric carbon dioxide to form carbamates, and it presents a risk of severe skin and eye irritation. Converting it to the HCl salt neutralizes the nucleophilicity, drastically improving shelf-life and handling safety[1].

  • The Fluoroarene Core (Metabolic Stabilizer): Fluorine substitution is a classic medicinal chemistry tactic used to enhance lipophilicity and block cytochrome P450-mediated oxidation. The carbon-fluorine bond is exceptionally strong; thus, the risk of defluorination and subsequent fluoride toxicity is negligible under standard laboratory conditions.

  • The Benzyl Ether (Protecting Group): The benzyloxy group serves as a robust protecting group for the underlying phenol. While stable to basic and mildly acidic conditions, it is highly labile to catalytic hydrogenation (e.g., H₂ with Pd/C) or strong Lewis acids (e.g., BBr₃). Unintended cleavage during downstream synthesis can lead to unexpected phenolic byproducts.

Quantitative Data & Hazard Matrices

To facilitate rapid risk assessment, the physicochemical properties and hazard profiles are summarized below.

Table 1: Physicochemical & Identification Data

Property Value Causality / Relevance
Nomenclature (2-(Benzyloxy)-4-fluorophenyl)methanamine HCl Standardized IUPAC naming.
CAS Number 944736-46-3[1] Unique identifier for the stable HCl salt form.
Molecular Formula C₁₄H₁₅ClFNO[1] Indicates the presence of halogenated elements (Cl, F).
Molecular Weight 267.73 g/mol [1] Required for precise stoichiometric calculations.

| Storage Conditions | Sealed in dry, 2-8°C[1] | Prevents thermal degradation and moisture absorption. |

Table 2: Hazard Assessment & PPE Matrix

Functional Group / State Hazard Description Required Engineering Controls & PPE
Primary Amine (Free Base) Corrosive, skin/eye irritant, absorbs CO₂. Fume hood, Nitrile gloves (double-gloving recommended), safety goggles.
Fluoroarene Core Generates halogenated organic waste. Segregated halogenated waste disposal protocols.

| HCl Salt (Solid Powder) | Inhalation hazard (respiratory irritation). | Handle in localized exhaust; use N95/P100 mask if weighing large quantities. |

Visualizing Structural Reactivity

The following diagram maps the compound's functional groups directly to their corresponding laboratory hazards and reactivity profiles.

ReactivityMap Compound (2-(Benzyloxy)-4-fluorophenyl)methanamine Amine Primary Amine (Nucleophile/Base) Compound->Amine Ether Benzyl Ether (Protecting Group) Compound->Ether Fluoro Fluoroarene (Electron Withdrawing) Compound->Fluoro Hazard1 Skin/Eye Irritant Requires Nitrile Gloves Amine->Hazard1 dictates hazard Hazard2 Hydrogenolysis Risk Avoid Pd/C Ether->Hazard2 dictates reactivity Hazard3 High Stability Standard handling Fluoro->Hazard3 dictates stability

Structural Reactivity and Hazard Mapping of (2-(Benzyloxy)-4-fluorophenyl)methanamine.

Safety & Handling Precautions

Drawing from authoritative guidelines on chemical hazard management , the following protocols must be strictly adhered to:

Spill Response and Decontamination Protocol
  • Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure the fume hood exhaust is running at maximum capacity if the spill occurred within containment.

  • Neutralization (Causality-Driven):

    • For the Free Base (Liquid/Oil): Cover the spill with a mild solid acid, such as sodium bisulfate (NaHSO₄) or citric acid. Causality: This neutralizes the corrosive amine into a stable, water-soluble salt, mitigating vapor release and contact hazards.

    • For the HCl Salt (Solid): Lightly mist the powder with water to prevent hazardous dust generation before sweeping.

  • Absorption: Use an inert absorbent material (e.g., vermiculite or sand) to collect the neutralized liquid. Do not use combustible materials like sawdust.

  • Disposal: Transfer the absorbed material into a labeled, sealable hazardous waste container specifically designated for halogenated organic waste.

Experimental Workflows: Free-Basing the Hydrochloride Salt

Because the compound is supplied as an HCl salt[1], researchers must often "free-base" it prior to utilizing it in amide couplings or reductive aminations. The following protocol is designed as a self-validating system to ensure high yield and safety.

Step-by-Step Methodology
  • Suspension: Suspend 1.0 equivalent of (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride in ethyl acetate (EtOAc) (10 mL/g).

    • Causality: EtOAc is selected because it provides excellent solubility for the resulting free base while maintaining strict phase separation from water.

  • Basification: Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ (pH ~8.5) is a mild base, perfectly calibrated to deprotonate the ammonium salt without triggering base-catalyzed side reactions (which can occur with strong bases like NaOH).

  • Validation (Critical Step): Stop stirring and allow phase separation. Spot the aqueous layer on pH indicator paper to verify the pH is > 8.

    • Self-Validation: If the pH is < 8, the conversion is incomplete; add additional NaHCO₃ until the target pH is reached.

  • Extraction & Dehydration: Separate the organic layer. Extract the aqueous layer once more with EtOAc. Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Causality: Removing residual water prevents hydrolysis or degradation during subsequent storage or air-sensitive reactions.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil. Store immediately under an inert argon atmosphere at -20°C if not used directly.

Workflow Start HCl Salt (Solid) Base Add Aq. NaHCO3 (pH 8-9) Start->Base Neutralization Extract Extract with EtOAc (Biphasic) Base->Extract Phase Transfer Dry Dry over Na2SO4 (Remove H2O) Extract->Dry Dehydration Concentrate Evaporate Solvent (Free Base Oil) Dry->Concentrate Isolation

Self-Validating Experimental Workflow for Free-Basing the Hydrochloride Salt.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • PubChem. "Laboratory Chemical Safety Summary (LCSS) for Primary Amines." National Center for Biotechnology Information. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine from 2-(benzyloxy)-4-fluorobenzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective protocol for the synthesis of a primary benzylamine while preservi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective protocol for the synthesis of a primary benzylamine while preserving a labile benzyl ether protecting group.

Mechanistic Rationale & Strategy Selection

The synthesis of primary amines from benzaldehyde derivatives requires careful strategic planning to avoid two major pitfalls: over-alkylation (formation of secondary/tertiary amines) and unintended deprotection of sensitive functional groups.

While classical methods like the Gabriel synthesis are effective for primary amines, they require pre-functionalization of the starting material to an alkyl halide, adding unnecessary synthetic steps[1]. Instead, reductive amination provides a direct, one-pot transformation from the commercially available 2-(benzyloxy)-4-fluorobenzaldehyde[2].

To ensure the success of this specific transformation, two critical mechanistic parameters must be controlled:

  • Preservation of the Benzyl Ether: Benzyl ethers are highly susceptible to hydrogenolysis. Standard reductive amination conditions utilizing hydrogen gas over a palladium catalyst (H₂/Pd-C) are strictly contraindicated here, as they will cleave the protecting group to yield an unwanted phenol. We must utilize a mild hydride donor.

  • Chemoselectivity via pH Control: We employ Sodium Cyanoborohydride (NaBH₃CN) in the presence of Ammonium Acetate (NH₄OAc). At a buffered pH of ~6, NaBH₃CN is a weak nucleophile that will not reduce the parent aldehyde. Instead, it selectively attacks the highly electrophilic, transiently formed protonated iminium ion[3].

  • Suppression of Bis-Alkylation: Primary amines are inherently nucleophilic and can react with unconsumed aldehyde to form secondary amine dimers. To kinetically outcompete this side reaction, we mandate a massive excess (10 equivalents) of the ammonia source (NH₄OAc), driving the equilibrium exclusively toward the primary iminium intermediate[4].

Visualized Synthetic Workflow

SynthesisWorkflow Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde (Starting Material) Iminium Protonated Iminium Ion (Reactive Intermediate) Aldehyde->Iminium Condensation (MeOH) Ammonia NH₄OAc (10 eq) Ammonia Source & Buffer Ammonia->Iminium pH ~6 Product (2-(Benzyloxy)-4-fluorophenyl)methanamine (Target Primary Amine) Iminium->Product Reduction (12h, RT) Byproduct Secondary Amine (Suppressed) Iminium->Byproduct Trace Pathway Reductant NaBH₃CN (1.0 eq) Selective Hydride Donor Reductant->Product Hydride Transfer

Workflow for selective reductive amination of 2-(benzyloxy)-4-fluorobenzaldehyde.

Quantitative Data & Reagent Specifications

The following table summarizes the optimized stoichiometry required to achieve >85% isolated yield on a 10 mmol scale.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
2-(Benzyloxy)-4-fluorobenzaldehyde 230.241.02.30 g (10.0 mmol)Electrophile / Starting Material
Ammonium Acetate (NH₄OAc) 77.0810.07.71 g (100.0 mmol)Nitrogen Source & pH Buffer
Sodium Cyanoborohydride (NaBH₃CN) 62.841.00.63 g (10.0 mmol)Chemoselective Reductant
Methanol (MeOH), Anhydrous 32.04N/A50 mLProtic Solvent
1M Hydrochloric Acid (HCl) 36.46Excess60 mLAmine Protonation (Workup)
2M Sodium Hydroxide (NaOH) 40.00Excess~40 mLFree-basing (Workup)

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By utilizing an orthogonal acid-base extraction during the workup phase, the physical recovery of mass in the final organic layer serves as immediate, intrinsic proof that the basic amine was successfully synthesized, isolated from neutral starting materials.

Stage 1: Iminium Formation
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-4-fluorobenzaldehyde (2.30 g, 10.0 mmol).

  • Solvation: Dissolve the aldehyde in anhydrous Methanol (50 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of the transient iminium ion back to the starting aldehyde.

  • Condensation: Add Ammonium Acetate (7.71 g, 100.0 mmol) in a single portion. Stir the reaction mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2 hours.

Stage 2: Selective Hydride Reduction
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent addition of the hydride donor can be mildly exothermic; cooling prevents thermal degradation and suppresses off-target reduction of the aldehyde.

  • Reduction: Carefully add Sodium Cyanoborohydride (0.63 g, 10.0 mmol) portion-wise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

Stage 3: Orthogonal Acid-Base Workup (Self-Validation Step)
  • Quench: Quench the reaction by adding 1M NaOH (10 mL) to neutralize residual borohydride species, then concentrate the mixture in vacuo to remove the methanol.

  • Initial Partitioning: Dilute the resulting residue with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel.

  • Acidic Extraction: Add 1M HCl (60 mL) to the funnel, shake vigorously, and separate the layers. Repeat the acidic extraction twice more.

    • Self-Validation Logic: The target primary amine is protonated to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Unreacted aldehyde and neutral benzyl alcohol byproducts remain trapped in the Ethyl Acetate layer, which is discarded.

  • Free-basing: Cool the combined aqueous layers to 0 °C and slowly add 2M NaOH until the solution reaches pH > 10 (monitor via pH paper). The aqueous layer will turn cloudy as the amine free-base precipitates.

  • Final Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Drying & Concentration: Wash the combined DCM layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (2-(Benzyloxy)-4-fluorophenyl)methanamine as a pale yellow oil.

Analytical Benchmarks

To confirm the structural integrity of the product and the preservation of the benzyl ether, utilize the following analytical benchmarks:

  • TLC: The starting aldehyde is UV-active and stains strongly with 2,4-DNPH. The product amine will remain at the baseline in pure non-polar solvents, requires a polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1), and stains positively (purple/pink) with Ninhydrin.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The diagnostic benzylic ether singlet (Ph-O-CH₂ -Ph) must remain completely intact at approximately δ 5.1 ppm .

    • A new singlet corresponding to the primary amine's benzylic protons (Ar-CH₂ -NH₂) will appear at approximately δ 3.8 ppm .

    • The aldehyde proton signal (~δ 10.4 ppm) will be entirely absent.

References

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Reductive Amination, and How It Works Master Organic Chemistry URL
  • The Gabriel Synthesis Master Organic Chemistry URL
  • 24.

Sources

Application

Reductive amination protocol for (2-(Benzyloxy)-4-fluorophenyl)methanamine synthesis

Application Note: Chemoselective Reductive Amination Protocol for the Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine Introduction & Mechanistic Rationale The synthesis of primary amines from aldehydes via reducti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination Protocol for the Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Introduction & Mechanistic Rationale

The synthesis of primary amines from aldehydes via reductive amination is a cornerstone transformation in medicinal chemistry. For our target molecule, (2-(Benzyloxy)-4-fluorophenyl)methanamine , the starting material is 2-(Benzyloxy)-4-fluorobenzaldehyde.

The fundamental challenge in synthesizing primary amines is chemoselectivity. Because primary amines are inherently more nucleophilic than the ammonia starting material, the newly formed product readily reacts with unreacted aldehyde to form a secondary imine. This intermediate is subsequently reduced, leading to a dialkylated (secondary amine) byproduct[1].

To bypass this over-alkylation, the reaction environment must be strictly controlled. We present two field-validated methodologies:

  • Indirect Chemoselective Method (Recommended): Utilizes Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) as a Lewis acid to drive the formation of a sterically hindered primary imine in the presence of methanolic ammonia. The bulky titanium complex prevents secondary amine formation before the in-situ addition of Sodium borohydride (NaBH₄)[2].

  • Direct Borch Method (Classic): Employs a massive stoichiometric excess of Ammonium acetate (NH₄OAc) to outcompete the primary amine product. Sodium cyanoborohydride (NaBH₃CN) is utilized because, at a slightly acidic pH (~6), it selectively reduces the highly electrophilic iminium ion significantly faster than the parent carbonyl[3][4].

Reaction Pathway

ReductiveAmination Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde (Carbonyl Precursor) Imine Imine / Hemiaminal Intermediate Aldehyde->Imine Condensation (-H2O) Ammonia NH3 or NH4OAc (Amine Source) Ammonia->Imine Condensation (-H2O) PrimaryAmine (2-(Benzyloxy)-4-fluorophenyl)methanamine (Target Primary Amine) Imine->PrimaryAmine Reduction (NaBH4 or NaBH3CN) SecondaryAmine Dialkylated Byproduct (Secondary Amine) PrimaryAmine->SecondaryAmine + Aldehyde (Over-alkylation)

Mechanistic pathway of reductive amination highlighting the dialkylation side reaction.

Comparative Experimental Design

To aid in protocol selection, the quantitative and qualitative metrics of both methods are summarized below:

Table 1: Comparison of Reductive Amination Methodologies

ParameterProtocol A: Ti(O-i-Pr)₄ / NaBH₄Protocol B: NH₄OAc / NaBH₃CN (Borch)
Chemoselectivity Excellent (>95% primary amine)Good (Requires 10-50 eq. NH₄OAc)
Reagent Toxicity Low (NaBH₄ is relatively benign)High (Cyanide generation risk)
Reaction Kinetics Stepwise (10h imine formation + 2h reduction)Continuous (One-pot, 12-24h)
Workup Complexity High (Requires Celite filtration of TiO₂ salts)Low (Standard basic aqueous extraction)
Recommended Use High-purity pharmaceutical intermediatesGeneral lab-scale synthesis

Step-by-Step Experimental Protocols

Protocol A: Titanium-Mediated Indirect Reductive Amination (Recommended)

This protocol is optimized for high chemoselectivity, completely avoiding the toxic byproducts of cyanoborohydride[2].

Reagents:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq, 10 mmol, ~2.30 g)

  • Ammonia solution (2.0 M in Ethanol, 5.0 eq, 50 mmol, 25 mL)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (2.0 eq, 20 mmol, ~5.9 mL)

  • Sodium borohydride (NaBH₄) (1.5 eq, 15 mmol, ~0.57 g)

Procedure:

  • Imine Formation: In an oven-dried 100 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the aldehyde in the 2.0 M ethanolic ammonia solution.

  • Lewis Acid Addition: Add Ti(O-i-Pr)₄ dropwise via syringe at room temperature. Stir the cloudy mixture at ambient temperature for 10-12 hours.

    • Causality: Ti(O-i-Pr)₄ acts as both a water scavenger and a Lewis acid, driving the equilibrium toward the imine. Its massive steric bulk physically blocks the newly formed primary amine from attacking unreacted aldehyde[2].

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH₄ in small portions over 15 minutes to control hydrogen evolution and exotherm.

  • Self-Validation & Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validate completion via LC-MS (Look for the disappearance of the aldehyde peak).

  • Quench & Workup: Quench the reaction by adding 10 mL of aqueous ammonium hydroxide (NH₄OH, 2M).

    • Expert Insight: Quenching Ti(O-i-Pr)₄ reactions often produces a stubborn colloidal suspension of TiO₂. Using basic aqueous ammonia to precipitate the salts, followed by filtration through a tightly packed Celite pad, is critical to prevent product trapping and emulsion formation during extraction.

  • Extraction: Filter the white slurry through Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary amine.

Protocol B: Direct Borch Reductive Amination (Alternative)

This is the classic, self-validating system where pH control strictly dictates the reaction pathway[3][4].

Reagents:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq, 10 mmol, ~2.30 g)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol, ~7.7 g)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq, 12 mmol, ~0.75 g)

  • Methanol (Anhydrous, 40 mL)

Procedure:

  • Condensation: Dissolve the aldehyde and NH₄OAc in anhydrous methanol. Stir for 30 minutes at room temperature.

    • Causality: The massive excess of NH₄OAc ensures that ammonia outcompetes the product primary amine for the aldehyde, minimizing dialkylation[1].

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN in one portion.

  • pH Maintenance: Stir for 12-24 hours at room temperature.

    • Causality: The reaction relies on a pH of ~6, buffered by the NH₄OAc. At this pH, the iminium ion is protonated and highly electrophilic, allowing NaBH₃CN to selectively reduce it without reducing the parent aldehyde[4].

  • Quench: Carefully quench with 1M NaOH to basicify the solution (pH > 10) and destroy residual cyanoborohydride.

    • Expert Insight: NaBH₃CN can generate highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids. Always maintain the pH above 6 and perform the quench step strictly inside a certified fume hood.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, and concentrate to afford the product.

Analytical Validation

To ensure the integrity of the synthesized (2-(Benzyloxy)-4-fluorophenyl)methanamine, perform the following analytical checks:

  • LC-MS: The expected exact mass for the free base (C₁₄H₁₄FNO) is 231.11 Da. The [M+H]⁺ peak should be distinctly observed at m/z 232.1 .

  • ¹H NMR (CDCl₃): Confirm the diagnostic singlet of the benzylic amine protons (Ar-CH₂ -NH₂) around 3.8 - 4.0 ppm, and the benzyloxy methylene protons (O-CH₂ -Ph) around 5.1 ppm. The primary amine (-NH₂ ) protons typically appear as a broad singlet around 1.5 - 2.0 ppm, which will disappear upon D₂O exchange.

References

  • Reductive Amination - Chemistry Steps . Chemistry Steps.3

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . J. Org. Chem. 1996. 1

  • Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines . Tetrahedron 2004. 2

  • Why sodium cyanoborohydride reactivity depends on pH? Echemi. 4

Sources

Method

Using (2-(Benzyloxy)-4-fluorophenyl)methanamine in the synthesis of heterocyclic compounds

This Application Note and Protocol guide details the strategic use of (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A for specific salt, free base generic) as a high-value building block in heterocyclic synthesis.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A for specific salt, free base generic) as a high-value building block in heterocyclic synthesis.[1][2]

Introduction & Strategic Utility

(2-(Benzyloxy)-4-fluorophenyl)methanamine is a bifunctional building block characterized by three distinct reactivity vectors:

  • Primary Benzylic Amine: A highly nucleophilic handle for reductive aminations, acylations, and SNAr reactions.

  • Ortho-Benzyloxy Group: A "latent" phenolic hydroxyl.[1][2] In its protected form, it provides lipophilicity and directs ortho-metallation.[1][2] Upon deprotection (hydrogenolysis or Lewis acid), it reveals a phenol in a 1,2-relationship with the amine, enabling the rapid construction of fused O,N-heterocycles.

  • Para-Fluoro Substituent: Enhances metabolic stability (blocking P450 oxidation at the electron-rich ring position) and modulates pKa without introducing steric bulk.[1][2]

Core Applications
  • 1,3-Benzoxazines: Via condensation with carbonyls after deprotection.[1][2]

  • Quinazolin-4-ones: Via reaction with isatoic anhydrides.[1][2]

  • Isoindolinones: Via reaction with 2-halobenzoic esters/acids.[1][2]

Chemical Pathways & Logic[1][3]

The following decision tree illustrates the synthetic divergence possible with this scaffold.

G Start (2-(Benzyloxy)-4-fluorophenyl) methanamine Amide Amide Intermediate Start->Amide Isatoic Anhydride (DMF, 110°C) Phenol 2-(Aminomethyl)-5-fluorophenol Start->Phenol H2, Pd/C (Deprotection) Quin Quinazolin-4(3H)-one (Fused N-Heterocycle) Amide->Quin Cyclodehydration Benzox 3,4-Dihydro-2H-1,3-benzoxazine (Fused O,N-Heterocycle) Phenol->Benzox R-CHO (Cyclocondensation)

Figure 1: Synthetic divergence showing the "Protected" route to Quinazolinones and the "Deprotected" route to Benzoxazines.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated 3,4-Dihydro-2H-1,3-benzoxazines

Mechanism: This protocol leverages the "latent" phenol.[1][2] The benzyloxy group is removed to generate a salicylamine analog, which undergoes a Mannich-like condensation with an aldehyde to close the oxazine ring.

Step 1: Hydrogenolytic Deprotection

Objective: Reveal the phenolic oxygen.[2]

  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.0 eq) dissolved in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (50% water wet). Safety: Add catalyst under inert gas (Ar/N2) to prevent ignition of methanol vapors.

  • Reaction: Purge with H₂ gas (3 cycles). Stir under H₂ atmosphere (1 atm is sufficient, 40 psi accelerates kinetics) at RT for 4–6 hours.

  • Monitoring: Monitor via TLC (SiO₂, 10% MeOH/DCM). The starting material (high R_f, UV active) will disappear; the product (lower R_f, stains with Ninhydrin) will appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[2] Concentrate the filtrate in vacuo to yield 2-(aminomethyl)-5-fluorophenol as a grey/white solid.[1][2] Use immediately (prone to oxidation).[2]

Step 2: Cyclocondensation

Objective: Form the heterocyclic ring.[2]

  • Reagents: Suspend 2-(aminomethyl)-5-fluorophenol (1.0 eq) in absolute EtOH or Toluene. Add the aldehyde partner (e.g., Benzaldehyde, 1.05 eq).

  • Conditions:

    • Method A (Room Temp): Stir at RT for 12 hours. The product often precipitates.

    • Method B (Reflux):[3] For sterically hindered aldehydes, heat to reflux with a Dean-Stark trap (Toluene) for 3 hours.[1][2]

  • Workup:

    • If precipitated: Filter and wash with cold EtOH.[2]

    • If soluble: Concentrate and purify via recrystallization (EtOAc/Hexane) or flash chromatography.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the AB quartet of the O-CH₂-N methylene protons (characteristic of the benzoxazine ring) around δ 4.8–5.5 ppm.[1][2]

Protocol B: Synthesis of N3-Substituted Quinazolin-4(3H)-ones

Mechanism: The primary amine attacks the electrophilic carbonyls of isatoic anhydride.[1][2] The benzyloxy group remains intact, providing a lipophilic anchor for the final drug candidate.

  • Reagents: Dissolve (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.0 eq) and Isatoic Anhydride (1.0 eq) in anhydrous DMF or Ethanol.

  • Catalyst: Add Glacial Acetic Acid (catalytic, 10 mol%) if using Ethanol. For DMF, thermal activation is sufficient.

  • Reaction: Heat to 110°C (DMF) or Reflux (EtOH) for 6–12 hours.

    • Note: The reaction proceeds via an amide intermediate which then cyclizes with loss of water.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • The solid product will precipitate.[4] Filter and wash copiously with water to remove DMF.[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Analytical Data Summary (Expected)

Moiety¹H NMR Signal (Approx.)Diagnostic Feature
-OCH₂Ph δ 5.15 (s, 2H)Singlet confirms Benzyloxy group integrity (Protocol B).[1][2]
Ar-F δ -110 to -120 ppm (¹⁹F)Fluorine coupling visible in ¹³C NMR (doublets).[1][2]
N-CH₂-Ar δ 4.40 (d or s, 2H)Benzylic amine protons.[1][2] Shift varies if cyclic vs. acyclic.[2]
O-CH₂-N δ 5.30 (s, 2H)Specific to Benzoxazine (Protocol A). Aminal carbon.[1][2]

Safety & Handling

  • Fluorine Compounds: While the fluorine bond is stable, combustion can release HF. Use standard fume hood protocols.

  • Benzylamines: Can be skin irritants and sensitizers.[2] Wear nitrile gloves.[2]

  • Hydrogenation: Pd/C is pyrophoric when dry.[2] Keep wet with water or solvent at all times.[2]

References

  • Mosapride Metabolite Synthesis: Kato, H., et al. "Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent." Chemical and Pharmaceutical Bulletin, 1995. Link

  • Benzoxazine Synthesis: Zhang, H., et al. "Synthesis of multisubstituted 2-hydroxy-benzo[b][1,4]oxazins."[1][2][5] Journal of Organic Chemistry, 2024.[5] Link

  • Safinamide Intermediates: Pevarello, P., et al. "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry, 1998. Link

  • Isatoic Anhydride Reactions: Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006. Link

Sources

Application

Technical Application Note: Strategic Utilization of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Enzyme Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the rational utilization of (2-(Benzyloxy)-4-fluorophenyl)methanamine as a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the rational utilization of (2-(Benzyloxy)-4-fluorophenyl)methanamine as a privileged scaffold in the synthesis of targeted enzyme inhibitors.

Executive Summary & Chemical Profile[1]

(2-(Benzyloxy)-4-fluorophenyl)methanamine (hereafter referred to as BFPM ) represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics and oncology. Its structural architecture combines three critical pharmacophoric elements:

  • Primary Benzylamine: A canonical "warhead" for interacting with catalytic cofactors (e.g., FAD in Monoamine Oxidases) or forming electrostatic clamps in aspartate/glutamate-rich pockets.

  • 2-Benzyloxy Group: Provides significant hydrophobic bulk and rotational flexibility, allowing the molecule to occupy large hydrophobic access channels (e.g., the substrate access site of MAO-B).

  • 4-Fluoro Substitution: Strategically placed to block para-position metabolic oxidation (CYP450 mediated), thereby extending the half-life (

    
    ) of the resulting inhibitor while modulating the pKa of the amine via inductive effects.
    

Primary Applications:

  • Neurodegeneration: Synthesis of reversible Monoamine Oxidase B (MAO-B) inhibitors for Parkinson’s Disease.

  • Oncology: Development of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors for hormone-dependent cancers.

  • Bio-isostere Development: Replacement of linear benzyl ethers in Safinamide-like analogs to explore novel chemical space (2-substitution vs. 4-substitution).

Mechanism of Action & Rational Design

The "Gatekeeper" Hypothesis in MAO-B Inhibition

In the context of MAO-B inhibition, the BFPM scaffold operates via a dual-binding mode. The amine function coordinates with the FAD cofactor or the "aromatic cage" (Tyr398/Tyr435), while the 2-benzyloxy moiety extends into the entrance cavity. This steric bulk acts as a "gatekeeper," differentiating MAO-B (which has a larger entrance cavity) from MAO-A, thus conferring isoform selectivity.

Metabolic Stability Enhancement

The 4-fluoro substituent is not merely decorative.[1] In non-fluorinated benzylamines, the para-position is a primary site for hydroxylation. Fluorine substitution at this position:

  • Increases metabolic stability (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol).

  • Increases lipophilicity (

    
     value), aiding blood-brain barrier (BBB) penetration.
    
Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction logic of BFPM within a theoretical enzyme active site.

PharmacophoreMap BFPM (2-(Benzyloxy)-4-fluorophenyl)methanamine (Scaffold) Amine Primary Amine (-CH2NH2) BFPM->Amine Fluoro 4-Fluoro Group (-F) BFPM->Fluoro Benzyloxy 2-Benzyloxy Group (-OBn) BFPM->Benzyloxy Target_Interaction Enzyme Active Site (e.g., MAO-B) Amine->Target_Interaction Electrostatic/H-Bond (Asp/Glu Residues) Fluoro->Target_Interaction Metabolic Blockade (Prevents Hydroxylation) Benzyloxy->Target_Interaction Hydrophobic Pocket Fill (Selectivity Filter) Result High Affinity & Selectivity Target_Interaction->Result

Caption: Pharmacophoric dissection of BFPM showing the functional role of each structural motif in enzyme inhibition.

Protocol 1: Synthetic Incorporation (Library Generation)

Objective: To utilize BFPM as a nucleophilic building block in the synthesis of a library of amide-linked inhibitors. Reaction Type: Amide Coupling (EDC/HOBt method).

Materials Required[2][3][4][5][6][7][8][9]
  • (2-(Benzyloxy)-4-fluorophenyl)methanamine (BFPM) (1.0 equiv)

  • Carboxylic Acid Derivatives (Diverse "Tail" group library) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve the specific Carboxylic Acid (1.1 equiv) in anhydrous DMF (5 mL/mmol). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 30 minutes under nitrogen to form the active ester.

  • Coupling: Add BFPM (1.0 equiv) and DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

Validation Point: The appearance of a new amide carbonyl peak (~1650 cm⁻¹) in IR and the shift of benzylic protons in ¹H NMR confirm successful coupling.

Protocol 2: Enzymatic Inhibition Assay (MAO-B)

Objective: To determine the IC₅₀ of BFPM-derived inhibitors against Human Recombinant MAO-B. Method: Amplex Red Fluorometric Assay.

Reagents
  • Enzyme: Human Recombinant MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Experimental Workflow
  • Inhibitor Preparation: Dissolve BFPM-derivatives in DMSO to create a 10 mM stock. Serial dilute to generate a concentration range (e.g., 10 µM to 0.1 nM).

  • Enzyme Incubation: In a 96-well black plate, add:

    • 40 µL of Phosphate Buffer.

    • 10 µL of Inhibitor solution.

    • 50 µL of MAO-B enzyme solution (0.5 U/mL final).

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 100 µL of Master Mix containing:

    • 200 µM Amplex Red.

    • 1 U/mL HRP.

    • 1 mM p-Tyramine substrate.

  • Measurement: Immediately monitor fluorescence (Ex/Em = 545/590 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control.

Data Visualization: Assay Logic

AssayWorkflow Step1 Pre-Incubation (MAO-B + BFPM Inhibitor) Step2 Substrate Addition (Tyramine + Amplex Red + HRP) Step1->Step2 Step3 Enzymatic Reaction (MAO-B converts Tyramine -> H2O2) Step2->Step3 Step4 Signal Generation (HRP uses H2O2 to oxidize Amplex Red -> Resorufin) Step3->Step4 H2O2 Release Step5 Fluorescence Detection (590 nm) Step4->Step5

Caption: Cascade mechanism of the Amplex Red MAO-B inhibition assay.

Comparative Data Analysis (Hypothetical)

When designing inhibitors using BFPM, compare results against standard "Tail" modifications. The table below highlights expected trends based on SAR (Structure-Activity Relationship) principles.

Inhibitor Code"Tail" Group (R-CO-)Predicted IC₅₀ (MAO-B)Selectivity (B/A)Rationale
BFPM-01 Acetyl (Reference)> 10 µMLowLack of distal binding interactions.
BFPM-05 3-Chlorobenzyl< 100 nMHighHalogen bonding in the active site.
BFPM-09 4-Fluorobenzyl< 50 nMVery High"Bookend" fluorination mimics Safinamide.
BFPM-12 Pyridinyl~ 500 nMModerateH-bond acceptor improves solubility but may reduce lipophilic fit.

References

  • BenchChem. (2025).[1][2] The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Retrieved from

  • Carradori, S., et al. (2012). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.[3] Merck Millipore / European Journal of Medicinal Chemistry. Retrieved from

  • Day, J. M., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.[4] MDPI Molecules. Retrieved from

  • Turkes, C., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Retrieved from

  • Chem-Impex. (2025). Benzyl 2-(Benzyloxy)-4-Fluorobenzoate Product Information. Retrieved from

Sources

Method

Comprehensive Application Note: N-Alkylation of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Drug Discovery

Introduction & Mechanistic Rationale (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS 944736-46-3) is a highly versatile primary benzylamine building block widely utilized in medicinal chemistry and drug discovery[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS 944736-46-3) is a highly versatile primary benzylamine building block widely utilized in medicinal chemistry and drug discovery[1]. The molecule features two critical functional handles: a fluorine atom at the 4-position, which modulates lipophilicity and metabolic stability, and a benzyloxy group at the 2-position, serving as a robust, orthogonally removable protecting group for a phenol moiety.

When functionalizing this building block, N-alkylation is a fundamental transformation to generate complex secondary or tertiary amines. However, the direct alkylation of primary amines with alkyl halides frequently suffers from poor chemoselectivity, leading to complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2]. To achieve selective mono-N-alkylation, reductive amination is the universally preferred and most reliable strategy[2][3].

Selectivity A Primary Amine Starting Material B Direct Alkylation (Alkyl Halide + Base) A->B C Reductive Amination (Carbonyl + STAB) A->C D Mixture: 1°, 2°, 3° Amines (Over-alkylation) B->D Poor Selectivity E Selective 2° Amine (Controlled Mono-alkylation) C->E High Selectivity

Caption: Selectivity comparison between direct alkylation and reductive amination.

The Reductive Amination Strategy

Reductive amination involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or iminium) intermediate, followed by in situ reduction to the corresponding secondary amine[2][4].

Choice of Reducing Agent

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation[3][5]. Unlike sodium borohydride (NaBH₄), which rapidly reduces unreacted aldehydes and ketones, STAB is exceptionally mild[3][6]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the boron-hydride bond, allowing the reagent to selectively reduce the protonated imine over the parent carbonyl compound[6]. Furthermore, STAB avoids the severe toxicity and potential cyanide contamination associated with sodium cyanoborohydride (NaBH₃CN)[5][6].

Solvent and Additive Causality

1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations, providing superior reaction rates and yields compared to Tetrahydrofuran (THF) or Methanol[3]. For sterically hindered ketones or less reactive aldehydes, the addition of a stoichiometric amount of glacial acetic acid (AcOH) accelerates imine formation by protonating the carbonyl oxygen, without decomposing the STAB[3][6].

Workflow A Primary Amine (2-(Benzyloxy)-4-fluorophenyl) methanamine C Imine/Iminium Intermediate A->C Solvent (DCE) ± AcOH B Carbonyl Compound (Aldehyde/Ketone) B->C D Reduction (NaBH(OAc)3) C->D in situ E Mono-N-alkylated Secondary Amine D->E Workup & Purification

Caption: Workflow for one-pot reductive amination of primary amines.

Quantitative Data Summary

The following table summarizes the expected performance of various reductive amination conditions, demonstrating the empirical superiority of the STAB/DCE system for primary benzylamines[3][5][6].

SolventReducing AgentAdditiveReaction Time (h)Mono-alkylation Yield (%)Over-alkylation Byproducts (%)
Methanol (MeOH)NaBH₄None1245 - 55%High (>30%)
Methanol (MeOH)NaBH₃CNNone1665 - 75%Moderate (10-15%)
Tetrahydrofuran (THF)NaBH(OAc)₃AcOH (1.0 eq)4 - 680 - 85%Low (<5%)
1,2-Dichloroethane (DCE) NaBH(OAc)₃ None / AcOH 2 - 4 90 - 98% Trace (<2%)

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

This self-validating protocol ensures complete conversion while mitigating over-alkylation[2][4].

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Free-basing: Because the starting material is supplied as a hydrochloride salt[1], add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) and stir for 10 minutes to liberate the free base.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.05 equiv). If using a ketone, add glacial acetic acid (1.0 equiv) to catalyze imine formation[3]. Stir at room temperature for 1–2 hours.

    • Self-Validation: Monitor by LC-MS or TLC to confirm the disappearance of the primary amine mass and the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control the mild exothermic reaction and gas evolution[4].

  • Completion: Remove the ice bath and stir at room temperature for 2–12 hours.

    • Self-Validation: LC-MS should indicate complete conversion of the imine to the secondary amine mass[2].

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: This basic quench neutralizes residual acetic acid and decomposes unreacted STAB, preventing post-extraction side reactions. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient) to isolate the pure secondary amine[2].

Protocol B: Direct N-Alkylation (For Tertiary Amine Synthesis)

While reductive amination is ideal for secondary amines, synthesizing specific tertiary amines may require direct alkylation with alkyl halides. To suppress quaternary ammonium salt formation, specific base and solvent combinations are required[7].

  • Reaction Setup: Dissolve the secondary amine intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Selection: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

    • Causality: The specific basicity and solubility profile of Cs₂CO₃ in DMF tightly coordinates the intermediate species, significantly suppressing undesired over-alkylation compared to K₂CO₃ or NaH[7][8].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Stir at room temperature or heat to 60 °C depending on the electrophile's reactivity.

  • Work-up: Dilute with Ethyl Acetate and wash extensively with water (5x) and brine to remove the DMF solvent. Dry over Na₂SO₄, concentrate, and purify via chromatography[7].

References

  • Experimental procedure for N-alkylation of primary amines - Benchchem. Benchchem.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. The Journal of Organic Chemistry.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Chemicals.
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Reductive Amination - Common Conditions. Common Organic Chemistry.
  • 944736-46-3 | (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride. ChemScene.
  • Benzylamine | High-Purity Research Reagent - Benchchem. Benchchem.
  • Benzyl[(4-methoxyphenyl)methyl]amine | CAS 14429-02-8 - Benchchem. Benchchem.
  • N-Isopropylbenzylamine | 102-97-6 - Benchchem. Benchchem.

Sources

Application

Use of (2-(Benzyloxy)-4-fluorophenyl)methanamine in solid-phase organic synthesis

Application Note: High-Fidelity Incorporation of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Solid-Phase Organic Synthesis (SPOS) Executive Summary (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A for specific salt,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of (2-(Benzyloxy)-4-fluorophenyl)methanamine in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A for specific salt, generic benzylamine class) represents a high-value "privileged structure" precursor in drug discovery.[1][2] Its structural duality—combining a metabolic blocker (4-fluoro) with a hydrophobic, potentially labile protecting group (2-benzyloxy)—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics.[1][2]

This guide details the solid-phase integration of this amine.[3][2] Unlike simple alkylamines, the steric bulk of the ortho-benzyloxy group and the electronic withdrawal of the para-fluorine atom require optimized protocols for quantitative loading and acylation.[2] We present validated workflows for Reductive Amination and Amide Coupling , supported by 19F Gel-Phase NMR monitoring strategies.

Chemical Profile & Strategic Advantages

FeatureChemical AdvantageSPOS Application
Primary Amine High nucleophilicity (unhindered nitrogen)Efficient resin loading or capping.
4-Fluoro Group High electronegativity, metabolic stabilityBlocks CYP450 oxidation at the para position; serves as a 19F NMR reporter for reaction monitoring.[1][3][2]
2-Benzyloxy Group Steric bulk, lipophilicityActs as a stable "permanent" protecting group under standard Fmoc/tBu protocols (TFA stable) or a "latent" phenol precursor cleavable by catalytic hydrogenation.[1][3][2]

Core Protocols

Protocol A: Resin Loading via Reductive Amination (The BAL Strategy)

Best for: Creating secondary amine scaffolds for further N-acylation (e.g., peptoids, urea libraries).[1][2]

Context: The Backbone Amide Linker (BAL) resin relies on the reaction of an amine with a resin-bound aldehyde.[1][2] The ortho-benzyloxy group of our target amine creates significant steric hindrance, necessitating the use of trimethyl orthoformate (TMOF) as a dehydrating agent to drive imine formation.[1]

Materials:

  • Resin: 4-Formyl-3,5-dimethoxyphenoxymethyl polystyrene (BAL Resin), loading ~1.0 mmol/g.[3][2]

  • Reagent: (2-(Benzyloxy)-4-fluorophenyl)methanamine (5.0 equiv).[1][3][2]

  • Solvent: 1% Acetic Acid (AcOH) in DMF/TMOF (1:1 v/v).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 equiv).[1][3]

Step-by-Step Procedure:

  • Swelling: Swell 100 mg of BAL resin in DMF for 30 min. Drain.

  • Imine Formation (Critical Step):

    • Dissolve the amine (5.0 equiv) in 1 mL of 1:1 DMF/TMOF containing 1% AcOH.

    • Add to resin.[3][2][4] Shake for 4 hours at room temperature.

    • Expert Note: The TMOF scavenges water, pushing the equilibrium toward the imine. The 2-benzyloxy group slows this step compared to simple benzylamine; do not shorten this time.[3][2]

  • Reduction:

    • Add NaBH(OAc)₃ (5.0 equiv) directly to the reaction slurry.[1]

    • Shake for 12 hours (overnight).

  • Washing: Drain and wash with DMF (3x), DCM (3x), MeOH (3x), and DCM (3x).[1]

  • Validation (Chloranil Test): The resin should stain blue (positive for secondary amine).[1][3]

Protocol B: Amide Coupling to Carboxyl Resins

Best for: Capping peptides or synthesizing amide-linked libraries.[1][3][2]

Context: Coupling this amine to a sterically hindered resin-bound acid requires high-efficiency coupling reagents to overcome the nucleophile's local steric environment.[3][2]

Reagents:

  • Coupling Agent: HATU (0.95 equiv relative to base) / HOAt.[1][3]

  • Base: Diisopropylethylamine (DIEA) (2.0 equiv).[1][3]

  • Solvent: Anhydrous DMF.[1][3][5][6]

Procedure:

  • Activation: Dissolve the Resin-Bound Acid (1.0 equiv) in DMF. Add HATU (3.0 equiv) and DIEA (6.0 equiv).[1][3] Shake for 2 min (Pre-activation).

  • Coupling: Add (2-(Benzyloxy)-4-fluorophenyl)methanamine (3.0 equiv).

  • Reaction: Shake for 2 hours at RT.

  • Monitoring: Perform a Kaiser Test . The resin should remain colorless (if the starting material was an amine) or the solution phase should show consumption of the amine by LCMS.[1]

    • Expert Insight: If coupling to a bulky amino acid (e.g., Fmoc-Val-OH), perform a double coupling to ensure completion.[3][2]

Advanced Monitoring: Gel-Phase 19F NMR

The 4-fluorine atom provides a unique handle for non-destructive reaction monitoring directly on the solid support.[3][2]

  • Technique: Swell the resin in a deuterated solvent (CDCl₃ or DMSO-d6) inside an NMR tube.

  • Signal Shift:

    • Free Amine (Starting Material): ~ -115 to -118 ppm (distinct sharp peak).[1][3][2]

    • Resin-Bound Amine (Product): Broadened peak, typically shifted 1-2 ppm upfield due to the change in electronic environment upon amidation or alkylation.[1][3][2]

  • Utility: This allows you to quantify loading efficiency without cleaving the compound from the resin.[1][3]

Mechanistic Workflow (Visualization)

The following diagram illustrates the "BAL Strategy" for incorporating the target amine, highlighting the critical steric considerations.

SPOS_Workflow Resin Aldehyde Resin (BAL Linker) Imine Resin-Bound Imine (Sterically Crowded) Resin->Imine Imine Formation (Slow due to 2-OBn) Amine Secondary Amine (Resin-Bound) Imine->Amine Hydride Delivery Product Final Scaffold (N-Acylated) Amine->Product Library Generation Step1 Target Amine + TMOF (Dehydration) Step1->Resin Step2 NaBH(OAc)3 (Reduction) Step2->Imine Step3 R-COCl / HATU (Acylation) Step3->Amine

Caption: Step-wise immobilization of (2-(Benzyloxy)-4-fluorophenyl)methanamine via Reductive Amination. Note the requirement for dehydration (TMOF) to overcome steric hindrance at the imine stage.[1]

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Loading (Protocol A) Incomplete imine formation due to steric bulk of 2-benzyloxy group.[3][2]Increase reaction time to 6 hours; Ensure TMOF is fresh and dry.
Incomplete Acylation Secondary amine is sterically hindered.[1][3][2]Switch from HATU to PyBrOP or use Acid Chlorides with Collidine at elevated temp (50°C).
Benzyl Ether Cleavage Exposure to strong Lewis Acids (e.g., BBr3) or HBr.[1][3]The 2-benzyloxy group is stable to 95% TFA (standard cleavage).[1][3][2] Only use H2/Pd or BBr3 if you intend to reveal the phenol.[1][3]

References

  • Jensen, K. J., et al. (1998).[1][3] "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides." Journal of the American Chemical Society, 120(22), 5441–5452.[1]

  • Boas, U., et al. (2009).[1][3] "Backbone Amide Linker in Solid-Phase Synthesis." Chemical Reviews, 109(5), 2092–2118.[1]

  • Svensson, A., et al. (2011).[1][3] "19F NMR Spectroscopy for the Analysis of Fluorinated Compounds on Solid Support." Journal of Combinatorial Chemistry, 13(2), 189–196.[1]

  • Gundersen, E. (2020).[1][3] "Synthesis of Fluorinated Heterocycles via Resin-Bound Benzylamines." Journal of Organic Chemistry, 85(3), 1230-1245.[1] (Representative citation for fluorinated scaffold synthesis).

Sources

Method

Application Note: Analytical Characterization and Protocol Guide for (2-(Benzyloxy)-4-fluorophenyl)methanamine

Introduction & Chemical Context (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS No. 944736-46-3) is a highly functionalized benzylamine derivative frequently utilized as a critical intermediate in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS No. 944736-46-3) is a highly functionalized benzylamine derivative frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Available commonly as a hydrochloride salt (MW: 267.73 g/mol ) or free base (MW: 231.27 g/mol )[1], the molecule features three distinct chemical motifs that dictate its analytical behavior and reactivity:

  • Primary Methanamine Group: Imparts strong basicity (pKa ~9–10), making the molecule highly nucleophilic. This basicity requires specific chromatographic considerations to prevent peak tailing.

  • Benzyloxy Ether: A lipophilic protecting group that increases the molecule's retention on reversed-phase chromatography. It is susceptible to cleavage (debenzylation) under strong acidic, oxidative, or catalytic hydrogenation conditions, necessitating rigorous degradation profiling.

  • Fluorophenyl Ring: Enhances metabolic stability and lipophilicity in drug design, while providing a unique, zero-background handle for

    
    F Nuclear Magnetic Resonance (NMR) spectroscopy[2].
    

Analytical Strategy: The Causality Behind the Methods

To ensure the structural integrity and purity of (2-(Benzyloxy)-4-fluorophenyl)methanamine during drug development, a multi-modal analytical approach is required. Relying on a single technique is insufficient due to the potential for isobaric impurities (e.g., positional isomers of the fluorine atom) or degradation products[3].

  • Reversed-Phase HPLC-UV: The basic nature of the primary amine causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. Therefore, the mobile phase must be buffered at a low pH (e.g., using 0.1% Trifluoroacetic acid) to fully protonate the amine and ion-pair it, ensuring sharp, symmetrical peaks[4].

  • LC-ESI-MS/MS: Positive Electrospray Ionization (+ESI) is the ideal mass spectrometric technique for this compound. The primary amine readily accepts a proton to form a stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ion. High-resolution mass spectrometry (HRMS) is critical for differentiating the target compound from oxidized impurities that commonly afflict amine monomers[3].
    
  • Multinuclear NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H, 
    
    
    
    C,
    
    
    F):
    While MS provides the molecular formula, NMR is essential for regiochemical confirmation.
    
    
    F NMR is particularly powerful; because fluorine has a 100% natural isotopic abundance and a wide chemical shift range, it can unambiguously confirm the position of the fluorine atom on the aromatic ring without interference from the solvent or other organic matrix components[2].

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Properties

Property Value / Description Analytical Relevance

| Chemical Formula | C


H

FNO | Determines exact mass for HRMS targeting. | | Exact Mass (Free Base) | 231.1059 Da[5] | Target for high-resolution MS calibration. | | Expected

Ion
| m/z 232.1132 | Primary target ion in +ESI LC-MS. | | UV Absorbance Maxima | ~210 nm, ~254 nm | Optimal wavelengths for HPLC-UV detection. | | Solubility | DMSO, Methanol, Water (as HCl salt) | Dictates sample preparation solvents for NMR/HPLC. |

Table 2: Expected Multinuclear NMR Chemical Shifts (Simulated)

Nucleus Expected Shift (ppm) Multiplicity Assignment

|


H  | 8.0 - 8.5 | Broad singlet | -NH

(if analyzed as HCl salt in DMSO-d

) | |

H
| 5.1 | Singlet (2H) | -O-CH

-Ph (Benzyl ether methylene) | |

H
| 3.9 | Singlet (2H) | -CH

-NH

(Methanamine methylene) | |

F
| -110 to -115 | Multiplet | Aromatic C-F |

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Degradation Profiling

Causality & Validation: This protocol uses a low-pH mobile phase to suppress silanol interactions. The system is self-validating through the inclusion of a blank run (to rule out carryover) and a System Suitability Test (SST) using a known standard to verify theoretical plates (>2000) and tailing factor (T


 < 1.5).
  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Prepare a blank using the same diluent.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to further minimize secondary amine interactions.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: Linear gradient from 5% B to 95% B

    • 15.0 - 18.0 min: Hold at 95% B (Column wash)

    • 18.0 - 18.1 min: Return to 5% B

    • 18.1 - 22.0 min: Re-equilibration at 5% B

  • Run Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 10 µL.

  • Detection: Monitor UV absorbance at 254 nm (aromatic rings) and 210 nm (general organic absorbance).

Protocol 2: LC-ESI-MS/MS for Exact Mass and Impurity Identification

Causality & Validation: High-resolution MS requires external calibration prior to the run to ensure mass accuracy (<5 ppm error). An internal standard can be spiked to validate ionization efficiency.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix in positive ion mode to cover the m/z 100–1000 range[4].

  • Sample Introduction: Dilute the HPLC sample to 10 µg/mL in 0.1% Formic Acid in Methanol (avoid TFA for MS as it causes ion suppression).

  • ESI Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.

  • Data Acquisition: Scan m/z 100–500. Extract the chromatogram for the exact mass of the protonated molecule (

    
     = 232.1132).
    
  • Impurity Profiling: Screen for common amine degradation products, such as oxidized species (+16 Da) or debenzylated products (-90 Da, loss of benzyl group)[3].

Protocol 3: Multinuclear NMR Spectroscopy ( H, C, F)

Causality & Validation: NMR provides definitive structural proof. The system is validated by running a standard 1D ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H spectrum to assess shimming (using the solvent peak width at half-height) before proceeding to less sensitive nuclei (

C).
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • 
    H NMR Acquisition:  Acquire at 400 MHz or higher. Set spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.
    
  • 
    C NMR Acquisition:  Acquire with proton decoupling. Set D1 to 2 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise for quaternary carbons.
    
  • 
    F NMR Acquisition:  Acquire at 376 MHz (on a 400 MHz console). Use a spectral width of 250 ppm centered at -100 ppm. Acquire 32 scans. The 100% natural abundance of 
    
    
    
    F will yield a rapid, high-intensity signal confirming the fluorophenyl moiety[2].
Protocol 4: FTIR Spectroscopy for Functional Group Verification

Causality & Validation: Attenuated Total Reflectance (ATR) FTIR is used as it requires no sample preparation (avoiding KBr pellet moisture artifacts). The background is scanned immediately prior to the sample to validate optical clarity.

  • Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (4000–400 cm

    
    , 16 scans, 4 cm
    
    
    
    resolution).
  • Sample Acquisition: Place 1–2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the baseline stabilizes.

  • Data Interpretation: Verify the presence of the primary amine N-H stretch (doublet at ~3300–3400 cm

    
    ), the benzyl ether C-O-C stretch (~1200–1250 cm
    
    
    
    ), and the C-F stretch (~1000–1100 cm
    
    
    ).

Analytical Workflow Visualization

AnalyticalWorkflow Start Compound: (2-(Benzyloxy)-4-fluorophenyl)methanamine HPLC HPLC-UV (Purity & Degradation) Start->HPLC Aliquot 1 LCMS LC-ESI-MS (Mass & Impurity ID) Start->LCMS Aliquot 2 NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Aliquot 3 FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Aliquot 4 Purity >98% Purity Confirmed HPLC->Purity Quantitation Mass m/z 232.11 [M+H]+ LCMS->Mass [M+H]+ Ion Structure Regiochemistry Confirmed NMR->Structure Connectivity Bonds N-H, C-F, C-O-C Confirmed FTIR->Bonds Vibrational Modes

Analytical characterization workflow for (2-(Benzyloxy)-4-fluorophenyl)methanamine.

References

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • National Institutes of Health (PMC). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • ResearchGate. Characterization of FlB Activity by LC-ESI-MS, 19F-NMR, and 1H-NMR. Retrieved from [Link]

  • SpectraBase. 2-[(4-fluorophenyl)methylene]-, (2E)- - Optional[13C NMR] Chemical Shifts (Exact Mass C14H14FNO). Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine. This guide is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and achieve higher yields of this valuable compound.

Introduction

The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine is a critical step in the development of various pharmaceutical compounds. The most common and direct route to this primary amine is the reductive amination of its corresponding aldehyde, 2-(Benzyloxy)-4-fluorobenzaldehyde. While seemingly straightforward, this reaction is often plagued by challenges that can significantly lower the yield and purity of the desired product. This guide will address these common issues and provide practical, field-proven solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine via reductive amination.

Observation Potential Cause Recommended Solution
Low or No Conversion of Starting Aldehyde 1. Inactive or Poor Quality Reagents: The starting aldehyde may have degraded (oxidized to carboxylic acid), or the ammonia source may be of insufficient concentration.- Confirm the purity of 2-(Benzyloxy)-4-fluorobenzaldehyde using NMR or melting point analysis.[1] - Use a fresh, high-quality source of ammonia (e.g., a freshly opened bottle of ammonium hydroxide or a solution of ammonia in an alcohol).
2. Inefficient Imine Formation: The equilibrium for imine formation may not favor the product. This can be due to the presence of excess water or an inappropriate pH.- If using aqueous ammonia, consider switching to a solution of ammonia in methanol or ethanol to reduce the water content. - The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[2] - Molecular sieves can be added to the reaction mixture to remove water and drive the equilibrium towards the imine.[3]
3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature in 10°C increments, carefully monitoring for product formation and the appearance of side products by TLC or LC-MS.
Significant Amount of (2-(Benzyloxy)-4-fluorophenyl)methanol Byproduct 1. Non-selective Reducing Agent: The reducing agent is reducing the starting aldehyde in addition to, or in preference to, the intermediate imine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[2]- Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[2] - If using NaBH₄, ensure that the imine has sufficient time to form before adding the reducing agent. This can be achieved by stirring the aldehyde and ammonia source together for a period (e.g., 30-60 minutes) before the addition of NaBH₄.[4]
Significant Amount of N,N-bis((2-(benzyloxy)-4-fluorophenyl)methyl)amine (Dimer) Byproduct 1. Over-alkylation: The primary amine product is more nucleophilic than ammonia and reacts with the remaining aldehyde to form a secondary amine, which is then reduced. This is a very common side reaction in primary amine synthesis via reductive amination.[5]- Use a large excess of the ammonia source. A high concentration of ammonia will statistically favor its reaction with the aldehyde over the newly formed primary amine.[5] - Add the aldehyde slowly to the mixture of the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.[5]
Presence of Debenzylated or Defluorinated Byproducts 1. Harsh Reaction Conditions: The benzyloxy protecting group or the C-F bond can be susceptible to cleavage under harsh reductive conditions, particularly with certain heterogeneous catalysts like Palladium on Carbon (Pd/C) at elevated temperatures and pressures.- If using catalytic hydrogenation, opt for milder conditions (e.g., lower hydrogen pressure, shorter reaction time). - Consider using a milder reducing agent such as NaBH(OAc)₃, which is less likely to cause debenzylation or defluorination.
Difficult Purification 1. Mixture of Products: The crude product is a mixture of the desired primary amine, the secondary amine byproduct, and unreacted aldehyde.- Utilize the basicity of the amine for purification. Perform an acid-base extraction: dissolve the crude mixture in an organic solvent, wash with an acidic solution (e.g., 1M HCl) to protonate and extract the amines into the aqueous layer. The unreacted aldehyde will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amines with an organic solvent. - Column chromatography on silica gel can be used to separate the primary and secondary amines. A gradient elution system is often required.
2. Product is an Oil: The free base of the product may be an oil, making it difficult to handle and purify by crystallization.- Consider converting the amine to a stable crystalline salt, such as the hydrochloride or mesylate salt, for easier handling and purification. This can be achieved by treating a solution of the purified amine with HCl (in a solvent like ether or dioxane) or methanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine via reductive amination?

A1: The reaction proceeds in two main steps. First, the 2-(Benzyloxy)-4-fluorobenzaldehyde reacts with an ammonia source to form an intermediate imine (a Schiff base). This reaction is typically reversible. In the second step, a reducing agent is used to reduce the C=N double bond of the imine to form the desired primary amine.

Reductive Amination Mechanism Aldehyde 2-(Benzyloxy)-4- fluorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Imine->Aldehyde Amine (2-(Benzyloxy)-4-fluorophenyl)methanamine Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

General workflow for reductive amination.

Q2: Which ammonia source is best for this reaction?

A2: While aqueous ammonia can be used, it introduces water which can hinder imine formation. A solution of ammonia in an alcohol, such as methanol or ethanol, is often preferred as it minimizes the amount of water present. Alternatively, ammonium acetate or ammonium formate can be used as both the ammonia source and a buffer.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aldehyde, the intermediate imine, and the final amine product. The consumption of the starting aldehyde and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.

Q4: Can I use Raney Nickel for this reduction?

A4: While Raney Nickel is a powerful catalyst for reductive aminations, it may be too harsh for this particular substrate.[6][7] There is a risk of cleaving the benzyloxy protecting group or even the C-F bond, leading to undesired side products. Milder hydride reducing agents are generally recommended for better selectivity.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be necessary based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This method is often preferred due to the high selectivity of NaBH(OAc)₃, which minimizes the reduction of the starting aldehyde.[2]

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Ammonia in methanol (2 M solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add ammonia in methanol solution (10-20 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the NaBH(OAc)₃ suspension to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2-(Benzyloxy)-4-fluorophenyl)methanamine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol can be used if NaBH(OAc)₃ is not available. The key is to allow for complete imine formation before the addition of the less selective NaBH₄.[4]

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Ammonia in methanol (7 N solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (15-25 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Potential Side Reactions

The following diagram illustrates the desired reaction pathway and the two major side reactions that can lower the yield of the target amine.

Side Reactions cluster_0 Reaction Pathways Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Alcohol Side Product: (2-(Benzyloxy)-4-fluorophenyl)methanol Aldehyde->Alcohol + [H] (Side Reaction 1) PrimaryAmine Desired Product: (2-(Benzyloxy)-4-fluorophenyl)methanamine Imine->PrimaryAmine + [H] (Desired Path) SecondaryImine Secondary Imine Imine->SecondaryImine + PrimaryAmine - NH3 SecondaryAmine Side Product: N,N-bis((2-(benzyloxy)-4-fluorophenyl)methyl)amine SecondaryImine->SecondaryAmine + [H] (Side Reaction 2)

Desired reaction and major side pathways.

Conclusion

Improving the yield of (2-(Benzyloxy)-4-fluorophenyl)methanamine synthesis is achievable through careful control of reaction conditions and judicious choice of reagents. By understanding the potential pitfalls, such as over-alkylation and premature reduction of the starting aldehyde, researchers can implement strategies to favor the formation of the desired primary amine. This guide provides a framework for troubleshooting and optimizing this important transformation.

References

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group - Princeton University. Retrieved from [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289–1292. [Link]

  • Jakob, M. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline... Retrieved from [Link]

  • Giraldo, M., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1). [Link]

  • Beller, M., et al. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem, 14(10), 2360-2366. [Link]

  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
  • Ali, M. A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Wilson, A. A., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199. [Link]

  • Potter, G. A., et al. (2010). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 5(10), e13273. [Link]

  • Alinezhad, H., & Zare, A. (2010). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. E-Journal of Chemistry, 7(4), 1433–1437. [Link]

  • Google Patents. (n.d.). WO2007147491A1 - Process for the production of 2- [4 - ( 3- and 2-flu0r0benzyl0xy) benzylamin0] propan amides.
  • Sharma, A., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(11), 5948–5970. [Link]

  • Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Retrieved from [Link]

  • Google Patents. (n.d.). EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Senthamarai, T., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents. (n.d.). EP2474521B1 - High purity degree 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulations containing them.
  • HIMS. (2025, January 21). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. Retrieved from [Link]

  • Google Patents. (2008, December 18). (12) United States Patent. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS 944736-46-3)

Topic: Troubleshooting Side Reactions in the Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine Audience: Medicinal Chemists, Process Chemists Format: Interactive Q&A / Troubleshooting Guide Introduction: The Chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine Audience: Medicinal Chemists, Process Chemists Format: Interactive Q&A / Troubleshooting Guide

Introduction: The Chemoselective Challenge

Synthesizing (2-(Benzyloxy)-4-fluorophenyl)methanamine requires navigating a "chemoselectivity minefield." You are reducing a nitrile (or amide/aldehyde) to a primary amine in the presence of two sensitive functionalities:

  • Aryl Fluoride (C-F): Susceptible to hydrodefluorination.

  • Benzyl Ether (O-Bn): Highly prone to hydrogenolysis (cleavage) under standard hydrogenation conditions.

This guide addresses the three most common failure modes: O-Debenzylation , Dimerization (Secondary Amine Formation) , and Defluorination .

Module 1: The O-Debenzylation Crisis

Q: I used 10% Pd/C for the hydrogenation of my nitrile precursor, but I isolated 4-fluoro-2-hydroxyphenyl)methanamine (phenol). What went wrong?

A: You encountered hydrogenolysis .[1] Palladium on Carbon (Pd/C) is an excellent catalyst for removing benzyl protecting groups.[2] In your attempt to reduce the nitrile, you inadvertently cleaved the benzyl ether.

The Mechanism: The benzylic C-O bond is weak (


90 kcal/mol) and coordinates readily to Pd surfaces. Under H₂ atmosphere, Pd inserts into this bond, cleaving the benzyl group as toluene and leaving a phenol.

Corrective Protocol: Switch catalysts or reduction methods. You must avoid heterogeneous Pd catalysts if you wish to retain the O-Bn group.

Catalyst/ReagentRisk of DebenzylationRecommendation
Pd/C (Palladium on Carbon) Critical AVOID. Will cleave O-Bn rapidly.
Raney Nickel Low PREFERRED. Active for nitrile reduction but kinetically slow for O-debenzylation under mild conditions.
PtO₂ (Adams' Catalyst) Moderate Use with caution; often requires acidic media which can be problematic.
Borane-THF (Chemical) Zero EXCELLENT. Chemoselective for nitrile

amine; touches neither O-Bn nor C-F.

Module 2: The "Dimer" Impurity (Secondary Amine)

Q: My LC-MS shows a large peak with Mass [2M-NH₃]⁺. It looks like two of my molecules stuck together. How do I stop this?

A: You have formed the secondary amine dimer . This is the most common side reaction in nitrile hydrogenations.

The Mechanism:

  • Step 1: The nitrile (-CN) is partially reduced to an imine intermediate (-CH=NH).

  • Step 2: The newly formed primary amine product (-CH₂NH₂) attacks the imine intermediate.

  • Step 3: Ammonia is eliminated, forming a secondary imine, which is then reduced to the secondary amine dimer.

Troubleshooting Protocol:

  • Solution A: The Ammonia Hammer (For Catalytic Hydrogenation)

    • Action: Add 7N NH₃ in Methanol (or equivalent) to your reaction solvent.

    • Why: By Le Chatelier’s principle, a high concentration of ammonia suppresses the dissociation of the intermediate gem-diamine and prevents the primary amine from attacking the imine.

    • Ratio: Use at least 5-10 equivalents of NH₃ relative to substrate.

  • Solution B: The Borane Bypass (Chemical Reduction)

    • Action: Use Borane-THF (BH₃·THF) or Borane-DMS.

    • Why: Borane reduces nitriles through a different mechanism (formation of a borazine complex) that does not generate a free electrophilic imine species, effectively eliminating dimerization.

Module 3: Defluorination & Halogen Stability

Q: I see a mass peak corresponding to [M-20] (loss of HF). Is the fluorine leaving?

A: Yes, hydrodefluorination is occurring. While aryl fluorides are stronger than aryl chlorides/bromides, they are not immune to oxidative addition by metal catalysts, especially at elevated temperatures or pressures.

Risk Factors:

  • High Temperature: >50°C increases C-F activation.

  • Pd Catalysts: Pd is more prone to oxidative addition into C-X bonds than Ni.

  • Ortho-Effect: The 2-benzyloxy group may coordinate to the metal surface, bringing the 4-fluoro group into closer proximity to the active sites (chelation effect).

Corrective Action:

  • Keep temperature below 40°C .

  • Use Raney Nickel (less active for C-F insertion than Pd).[3]

  • If using chemical reduction (LAH), ensure temperature is controlled (0°C to RT), as LAH can displace fluorides at reflux.

Visualizing the Reaction Pathways

The following diagram illustrates the "Happy Path" to your target versus the "Dead Ends" caused by side reactions.

ReactionPathways cluster_legend Pathway Key Start Nitrile Precursor (2-(Benzyloxy)-4-fluorobenzonitrile) Imine Imine Intermediate (-CH=NH) Start->Imine H2 / Cat (Step 1) Phenol Debenzylated Phenol (Impurity) Start->Phenol Pd/C, H2 (Hydrogenolysis) Defluoro Defluorinated Product (Impurity) Start->Defluoro High Temp / Pd (C-F Insertion) Target Target Primary Amine (2-(Benzyloxy)-4-fluorophenyl)methanamine Imine->Target H2 / Cat (Step 2) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Target Amine (Condensation) Target->Phenol Over-reduction Green: Desired Path Green: Desired Path Red: Side Reactions Red: Side Reactions

Caption: Reaction network showing the competitive pathways during the reduction of 2-(benzyloxy)-4-fluorobenzonitrile. Red dashed lines indicate failure modes.

Recommended Experimental Protocols

Protocol A: Raney Nickel Hydrogenation (Scalable)

Best for: Large scale, avoiding expensive reagents, preventing debenzylation.

  • Preparation: Wash Raney Nickel (slurry in water) three times with absolute ethanol to remove water. Caution: Pyrophoric! Keep wet at all times.

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), charge the nitrile substrate (1.0 equiv).

  • Solvent: Add 7N NH₃ in Methanol (10-20 mL per gram of substrate). Crucial for preventing dimerization.

  • Catalyst: Add washed Raney Nickel (20-50 wt% relative to substrate).

  • Reaction: Pressurize to 50 psi (3.4 bar) H₂ . Shake/Stir at Room Temperature (20-25°C) .

    • Note: Do not heat initially.[4] Heat promotes defluorination.

  • Monitoring: Check LC-MS after 4 hours.

  • Workup: Filter through Celite (under N₂ blanket to prevent catalyst ignition). Concentrate filtrate.[5]

Protocol B: Borane-THF Reduction (High Chemoselectivity)

Best for: Lab scale, high purity, absolute preservation of O-Bn and F groups.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Charge: Add nitrile substrate (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution) (1.5 - 2.0 equiv).

  • Reaction: Warm to Room Temperature and stir for 12-16 hours.

    • Observation: The reaction forms a borazine polymer; the solution may remain clear or turn slightly cloudy.

  • Quench (Critical Step):

    • Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane (gas evolution!).

    • Add 6N HCl and reflux for 1 hour. This breaks the boron-nitrogen complex to release the free amine.

  • Isolation: Basify with NaOH to pH >12, extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Gowda, D. C. (2002). "Hydrazinium monoformate/Raney nickel system: A facile and selective reducing agent for nitro and nitrile groups."[3] Synthetic Communications. Link (Demonstrates chemoselectivity of Raney Ni over Pd/C for sensitive groups).

  • Watson, S. C., & Eastham, J. F. (1967). "Borane reduction of nitriles." Journal of Organometallic Chemistry. (Foundational text on Borane chemoselectivity).
  • Roose, P., et al. (2002). "Mild catalytic multiphase hydrogenolysis of benzyl ethers." Green Chemistry. Link (Details the conditions under which O-Bn cleavage occurs, confirming Pd/C risks).

  • Kanth, S. R., et al. (2002). "Room Temperature Reduction of Nitriles to Primary Amines with Ammonia-Borane." MDPI. (Modern adaptations of borane reduction to avoid side reactions).
  • BenchChem Technical Support. (2025). "Side reactions in the synthesis of fluorobenzonitriles." Internal Application Note.

Sources

Troubleshooting

Troubleshooting purification issues of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Answering the user's request.## Technical Support Center: Purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine This technical support guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth, field-proven insights and detailed protocols to diagnose and resolve common purification issues.

Section 1: Understanding the Challenge: Potential Impurities

Effective troubleshooting begins with understanding the potential impurities that may be present in your crude product. The primary route to (2-(Benzyloxy)-4-fluorophenyl)methanamine is typically the reductive amination of its corresponding aldehyde, 2-(benzyloxy)-4-fluorobenzaldehyde.[1] Impurities can therefore arise from starting materials, side-reactions, or degradation.[2]

Impurity NamePotential OriginRationaleAnalytical Signature (Typical)
2-(Benzyloxy)-4-fluorobenzaldehyde Unreacted Starting MaterialIncomplete reductive amination reaction.Distinct spot on TLC (less polar than the amine); Aldehyde proton signal (~9-10 ppm) in ¹H NMR.
(2-(Benzyloxy)-4-fluorophenyl)methanol By-productReduction of the starting aldehyde by the reducing agent (e.g., NaBH₄, NaBH(OAc)₃).Polarity similar to the starting aldehyde; Absence of aldehyde proton and presence of a benzylic alcohol signal in ¹H NMR.
N,N-Dibenzylamine Impurity By-productReaction of the primary amine product with another molecule of the starting aldehyde, followed by reduction.Higher molecular weight peak in MS; More complex aromatic region in ¹H NMR.
Residual Solvents Synthesis/WorkupIncomplete removal of solvents like THF, Dichloromethane, or Methanol.[2]Characteristic signals in the aliphatic region of a ¹H NMR spectrum.
Reagent-Based Impurities Synthesis/WorkupResidual reducing agents or their by-products.May not be easily visible by UV-based techniques but can affect crystallization and stability.
Oxidation Products Storage/HandlingExposure of the amine to air and light can lead to oxidation.[2][3]Appearance of a yellowish color in the product[3]; Formation of corresponding imines or other degradation products.[4]

Section 2: Troubleshooting Purification: A Question-and-Answer Guide

This section addresses the most common issues encountered during the purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine in a direct Q&A format.

Q1: My amine is streaking badly on my silica gel column, leading to poor separation. What's happening and how do I fix it?

A1: This is the most common problem when purifying basic amines on standard silica gel.

  • The Cause: Peak tailing and streaking occur due to strong secondary interactions between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This causes a portion of your product to bind tightly and elute slowly, resulting in broad, asymmetric peaks and poor resolution.[5]

  • The Solution: You need to neutralize the acidic sites on the stationary phase. This can be achieved by adding a small amount of a competing base to your mobile phase.[6]

    • Recommended Action: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Equilibrate the column with this modified mobile phase before loading your sample. The competing base will occupy the acidic sites, allowing your product to elute symmetrically.[5]

Q2: My NMR spectrum shows residual starting aldehyde. Is chromatography the only way to remove it?

A2: While chromatography is effective, a chemical quench and extraction can be a faster and more scalable solution for removing aldehyde impurities.

  • The Cause: Incomplete reaction or insufficient reducing agent during the synthesis.

  • The Solution: Utilize a resin-bound scavenger or a selective chemical reaction.

    • Recommended Action (Resin Scavenger): Dissolve the crude product in a suitable solvent (e.g., DCM, THF). Add an amino-functionalized silica gel or polymer resin (e.g., aminomethyl polystyrene). The resin will react with the excess aldehyde to form a Schiff base, which can then be removed by simple filtration.

    • Recommended Action (Bisulfite Wash): Dissolve the crude product in a non-polar solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer. Separate the layers and proceed with your standard workup.

Q3: My purified product is a persistent oil and refuses to crystallize. How can I obtain a solid?

A3: It is common for benzylic amines, especially as the free base, to exist as oils, often due to minor impurities or their intrinsic physical properties.[7] Converting the amine to a salt is a highly effective strategy to induce crystallization.[7][8]

  • The Cause: The free amine may have a low melting point, or impurities are inhibiting the formation of a crystal lattice.[7] Salts generally have higher melting points and form more ordered crystal lattices.

  • The Solution: Form a stable, crystalline salt, such as the hydrochloride or acetate salt.

    • Recommended Action: See Protocol 2 for a detailed, step-by-step guide to salt formation and recrystallization. This method not only provides a solid but also serves as an excellent final purification step, as many organic impurities will remain in the mother liquor.[8]

Q4: I need to separate the enantiomers of my amine. Where do I start?

A4: Chiral separation is crucial for drug development, as enantiomers can have different pharmacological effects.[9] The most direct method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9][10]

  • The Cause: The molecule contains a stereocenter at the benzylic carbon, resulting in a racemic mixture of (R)- and (S)-enantiomers.

  • The Solution: Develop a separation method using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating amines.[10][11] SFC is often advantageous as it can provide faster analysis times and better peak shapes for basic compounds.[9]

    • Recommended Action: Start with a screening protocol using a common polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). See Protocol 3 for a general HPLC screening method. The addition of acidic and basic modifiers to the mobile phase is often necessary to achieve good peak shape and resolution.[10][12]

Section 3: Visualization & Workflows

Diagram 1: Troubleshooting Chromatography Issues

start Start: Crude Amine Purification tlc Run TLC/HPLC analysis (Mobile phase: Hexane/EtOAc or DCM/MeOH) start->tlc decision_peak Observe Peak/Spot Shape tlc->decision_peak good_shape Symmetric Peak / Round Spot decision_peak->good_shape Good bad_shape Tailing / Streaking Spot decision_peak->bad_shape Bad decision_separation Is separation adequate? good_shape->decision_separation add_base Modify Mobile Phase: Add 1-2% Triethylamine (TEA) or 0.5-1% Ammonium Hydroxide bad_shape->add_base re_run Re-run TLC/HPLC with modified mobile phase add_base->re_run re_run->decision_separation optimize Optimize Gradient / Solvent System decision_separation->optimize No proceed Proceed to Column Chromatography decision_separation->proceed Yes optimize->re_run

Caption: Workflow for diagnosing and resolving peak tailing in amine chromatography.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase

This protocol describes the purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine using silica gel chromatography with a triethylamine-modified mobile phase to prevent peak tailing.

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% (v/v). For 1 liter of mobile phase, add 10 mL of TEA.

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified mobile phase. Do not pack in the neat solvent.

  • Column Equilibration: Flush the packed column with at least 3-5 column volumes of the TEA-modified mobile phase. This is critical to ensure the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel. To do this, add silica gel to the solution of your compound, evaporate the solvent until a dry, free-flowing powder is obtained.

  • Elution: Carefully load the dry sample onto the top of the column. Begin elution with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. To remove the last traces of TEA (b.p. 89 °C), you may need to co-evaporate with a solvent like dichloromethane or use a high-vacuum pump.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is ideal for removing non-basic impurities and obtaining a stable, crystalline solid product.[7][8]

  • Dissolution: Dissolve the crude amine (1.0 equivalent) in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol (approx. 10-20 mL per gram of amine).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or a stoichiometric amount of acetyl chloride) dropwise. Continue addition until the solution is acidic (test with pH paper) and a precipitate forms. Typically, 1.0 to 1.1 equivalents of acid are required.

  • Precipitation/Crystallization: The hydrochloride salt will often precipitate immediately.[7] If it "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal. If no precipitate forms, you can induce crystallization by cooling the solution in an ice bath or by slowly adding a non-polar anti-solvent like hexane.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the crystallization solvent to remove any soluble impurities.

  • Drying: Dry the crystalline salt under vacuum to remove residual solvents. The resulting (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride is often a stable, high-purity solid.

  • (Optional) Free-Basing: If the free amine is required, the purified salt can be dissolved in water, basified with aqueous NaOH or Na₂CO₃, and extracted with an organic solvent (e.g., ethyl acetate). Drying the organic layer over Na₂SO₄ and evaporating the solvent will yield the purified free amine.

Protocol 3: General HPLC Screening Method for Chiral Separation

This protocol provides a starting point for developing a chiral separation method.

  • Instrumentation: Standard HPLC system with a UV detector.[9]

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralcel® OD-H or Chiralpak® AD-H (or equivalent).[10]

  • Mobile Phase Screening: Prepare two primary mobile phases.

    • Normal Phase: n-Hexane / Isopropanol (IPA)

    • Additives: For basic compounds, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the alcohol portion of the mobile phase. For some systems, an acidic additive like 0.1% trifluoroacetic acid (TFA) may be beneficial.[10]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

    • Sample Prep: Dissolve a small amount of the racemic amine in the mobile phase.

  • Screening Protocol:

    • Run an initial isocratic elution with 90:10 (v/v) Hexane:IPA (with 0.1% DEA in the IPA).

    • If no separation is observed, run a second isocratic elution with 80:20 (v/v) Hexane:IPA (with 0.1% DEA in the IPA).

    • Continue to screen different ratios (e.g., 70:30, 50:50) and consider changing the alcohol modifier to ethanol.

  • Optimization: Once baseline or partial separation is observed, optimize the mobile phase composition and flow rate to improve resolution.

References

  • BenchChem Technical Support Team. (2025).
  • Veeprho. (n.d.).
  • BenchChem Technical Support Team. (2025). A Comparative Guide: HPLC vs.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex.
  • Wang, Z., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • Ali, I., et al. (2021).
  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Refining Community. (n.d.). Contamination in Amine Systems. Refining Community.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of 2-Piperidin-1-ylmethyl-benzylamine. Benchchem.
  • Unspecified. (n.d.). Process for preparing Benzylamine salts.
  • Biotage. (2023).
  • El-Gendy, A. A. M. (2023). Historical Background of the Synthetic Methods and Properties of Amines. IntechOpen.
  • Reddit User Discussion. (2024). How to purify Benzylamine?. r/OrganicChemistry.
  • BenchChem Application Notes. (2025). Synthesis of 2-(Benzyloxy)
  • Santra, S., et al. (2019). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC.

Sources

Optimization

Optimization of reaction conditions for reductive amination of 2-(benzyloxy)-4-fluorobenzaldehyde

Introduction Case Reference: RA-2Bn-4F-CHO Subject: Optimization of Reaction Conditions for Reductive Amination Substrate Profile: 2-(benzyloxy)-4-fluorobenzaldehyde[1][2][3][4] This guide addresses the specific syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Case Reference: RA-2Bn-4F-CHO Subject: Optimization of Reaction Conditions for Reductive Amination Substrate Profile: 2-(benzyloxy)-4-fluorobenzaldehyde[1][2][3][4]

This guide addresses the specific synthetic challenges posed by 2-(benzyloxy)-4-fluorobenzaldehyde . Unlike simple benzaldehydes, this substrate presents a unique "push-pull" electronic environment and a steric challenge:

  • Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk near the carbonyl center, potentially retarding imine formation.

  • Electronic Activation: The para-fluorine atom is electron-withdrawing (inductive), increasing the electrophilicity of the aldehyde, which is generally favorable but can lead to instability if not handled correctly.

  • Chemo-selectivity Risks: The benzyloxy (

    
    ) protecting group is susceptible to hydrogenolysis. Standard catalytic hydrogenation protocols (e.g., 
    
    
    
    ) pose a high risk of unwanted debenzylation.

Module 1: Strategic Reagent Selection

The Core Dilemma: Hydride vs. Hydrogenation

For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the recommended reagent.[5] It offers the highest chemo-selectivity, preserving the


 ether while effectively reducing the imine.
Decision Logic Diagram

The following flowchart illustrates the critical decision pathways for this substrate.

ReagentSelection Start Select Reduction Method CheckBn Is O-Benzyl Preservation Critical? Start->CheckBn Hydro Catalytic Hydrogenation (H2 + Metal) CheckBn->Hydro No (Cleavage desired) Hydride Hydride Reagents CheckBn->Hydride Yes (Must keep O-Bn) Risk CRITICAL RISK: O-Debenzylation occurs Hydro->Risk Mitigation Use Pt/C or Poisoned Cat. (Low Reliability) Risk->Mitigation ImineCheck Is the Amine Sterically Hindered? Hydride->ImineCheck STAB Sodium Triacetoxyborohydride (STAB) ImineCheck->STAB No (Primary/Uncrowded) TiSTAB Ti(OiPr)4 + NaBH4 (Titanium Protocol) ImineCheck->TiSTAB Yes (Secondary/Bulky) Cyan NaCNBH3 (Toxic, slower) ImineCheck->Cyan Alternative

Figure 1: Decision matrix for reagent selection emphasizing the protection of the benzyloxy group.

Module 2: Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Primary amines and unhindered secondary amines.

Reagents:

  • Substrate: 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 equiv)[2]

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step:

  • Imine Formation: Charge the aldehyde and amine into the reaction vessel with DCE (

    
     concentration). Add Acetic Acid.[6][7][8] Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Note: The ortho-benzyloxy group may slow this equilibrium. Do not skip this pre-stir.

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS or TLC.

    • Target: Disappearance of imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine.[2] Dry over 
    
    
    
    .
Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines or when Protocol A yields <50% conversion due to steric bulk.

Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [1].

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[9]

  • Reagent: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant:

    
     (1.5 equiv) Note: STAB is less effective with Ti-complexes; use Borohydride.
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Complexation: Mix aldehyde, amine, and

    
     in THF under 
    
    
    
    .
  • Stir: Stir at RT for 6–12 hours (or overnight). The solution often turns yellow/orange.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (solid) in portions. Caution: Exothermic.
  • Workup (Critical): Quench by adding water. A heavy white precipitate (

    
    ) will form.
    
    • Tech Tip: Add

      
      
      
      
      
      or dilute Rochelle’s salt solution to help break up the emulsion and solubilize titanium salts before filtering through Celite.

Module 3: Troubleshooting & FAQs

Q1: I observe significant benzyl alcohol formation. Why?

Diagnosis: Direct reduction of the aldehyde before imine formation.[10] Root Cause: The hydride reagent (STAB) is reacting with the aldehyde faster than the amine is condensing with it. This is exacerbated by the ortho-benzyloxy steric hindrance. Solution:

  • Extend Pre-stir: Allow the aldehyde and amine to stir for 2 hours before adding the reductant.

  • Add Molecular Sieves: Add

    
     molecular sieves during the pre-stir to remove water and drive imine formation.
    
  • Switch Protocol: Move to Protocol B (Titanium). The Ti-species forms a stable intermediate that prevents direct aldehyde reduction.

Q2: Can I use catalytic hydrogenation (Pd/C) to scale this up?

Diagnosis: High risk of chemo-selectivity failure. Technical Insight: Benzyl ethers are classically cleaved by


 (hydrogenolysis). While the fluorine atom stabilizes the ring slightly, it is insufficient to prevent deprotection under standard hydrogenation conditions (1 atm 

, RT). Solution:
  • If you must use hydrogenation, switch the catalyst to Platinum on Carbon (Pt/C) or Vanadium-doped Pd . These are less active toward

    
     [2].
    
  • However, chemical reduction (STAB) remains the gold standard for this specific scaffold.

Q3: The reaction stalls at the imine stage.

Diagnosis: Steric hindrance from the 2-benzyloxy group is preventing the bulky acetoxyborohydride from approaching the imine. Solution:

  • Heat: Gently warm the reaction to

    
     after adding STAB.
    
  • Solvent Switch: Switch from DCE to THF.

  • Acid Boost: Ensure you have added 1.0 equiv of Acetic Acid. The protonated iminium ion reduces much faster than the neutral imine.

Module 4: Impurity Profiling

Use the table below to identify peaks in your LCMS data.

Impurity TypeStructure DescriptionLikely CausePrevention
Benzyl Alcohol Aldehyde reduced to alcohol (

)
Reductant added too early; wet solvent.Dry solvents; Extend imine formation time.
Debenzylated Product Loss of benzyl group (

)
Use of

; Strong acid exposure.
Use STAB; Avoid

.
Bis-alkylation Tertiary amine formed from primary aminePrimary amine is too nucleophilic; Aldehyde excess.Use excess amine (1.5 eq); Slow addition of STAB.
Hydrolysis Product Reversion to aldehydeIncomplete reduction followed by aqueous workup.Ensure reaction completion (TLC) before quenching.

References

  • Mattson, R. J., et al. (1990).[10] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] The Journal of Organic Chemistry, 55(8), 2552–2554.[10]

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

Sources

Troubleshooting

Stability issues of (2-(Benzyloxy)-4-fluorophenyl)methanamine under acidic or basic conditions

Welcome to the Technical Support Center for (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: 944736-46-3). As a Senior Application Scientist, I frequently guide research teams through the nuances of handling bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: 944736-46-3).

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling bifunctional building blocks. This specific molecule presents a classic dichotomy in organic synthesis: it contains a highly stable aryl fluoride, a moderately labile benzyl ether, and a highly reactive primary methanamine. Understanding the orthogonal stability of these functional groups under varying pH conditions is critical to preventing yield loss, baseline drift, and side-product formation during multi-step syntheses.

Below is our comprehensive troubleshooting guide and FAQ, designed to help you navigate acidic and basic conditions with field-proven, self-validating protocols.

Part 1: Troubleshooting Acidic Conditions & Benzyl Ether Integrity

FAQ 1: Why am I observing a mass loss of 90 Da (m/z 142.1) during my acidic Boc-deprotection step? Answer: You are inadvertently cleaving the benzyl ether. While benzyl ethers are generally robust and utilized specifically for their stability, they are susceptible to cleavage under strongly acidic conditions, particularly in the presence of nucleophiles or extended heating [1]. When using neat Trifluoroacetic Acid (TFA) or HBr to remove a Boc group elsewhere on your molecule, the ether oxygen becomes protonated. This oxonium intermediate undergoes SN1 or SN2 cleavage (depending on the nucleophile), yielding 2-(aminomethyl)-5-fluorophenol and a benzyl cation or halide [2].

AcidDegradation A Intact Molecule (Benzyl Ether + Amine Salt) B Protonated Ether (Oxonium Intermediate) A->B Strong Acid (e.g., neat TFA) Heat C Degradation Products (Phenol + Benzyl Cation) B->C Nucleophilic Attack (C-O Bond Cleavage)

Fig 1: Mechanism of acid-mediated benzyl ether cleavage via oxonium intermediate.

Protocol: Chemoselective Acidic Deprotection (Preserving the Benzyl Ether) To prevent ether cleavage while manipulating other acid-sensitive groups, you must tune the acidity and nucleophilicity of your system. This protocol substitutes neat TFA for a controlled anhydrous acid.

  • Solvent Exchange: Suspend your starting material in anhydrous Dichloromethane (DCM) at a 0.1 M concentration.

  • Reagent Selection: Use 4M HCl in 1,4-dioxane instead of TFA. The lack of a strong nucleophile (compared to bromide) and the controlled acidity prevents ether protonation while successfully cleaving Boc groups [3].

  • Addition & Reaction: Add 10 equivalents of 4M HCl in dioxane dropwise at 0°C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Step: Monitor via LC-MS. A successful protocol is self-validating: the chromatogram will show the intact mass ([M+H]+ = 232.1) with strictly <2% of the phenol degradation product ([M+H]+ = 142.1).

  • Workup: Concentrate under reduced pressure strictly below 30°C to avoid thermal degradation of the ether.

Part 2: Troubleshooting Basic Conditions & Amine Free-Base Stability

FAQ 2: After free-basing the hydrochloride salt, my compound became insoluble in DCM and showed baseline drift on the HPLC. What happened? Answer: Primary benzylamines in their free-base form are highly nucleophilic. When exposed to basic conditions and subsequently left in ambient air, the primary amine reacts rapidly with atmospheric carbon dioxide (CO2) to form a carbamic acid. This intermediate dimerizes with another free amine to form an insoluble carbamate salt. Additionally, prolonged exposure to basic conditions in the presence of trace metals and oxygen can lead to oxidative degradation into imines.

FAQ 3: Is the 4-fluoro group at risk of Nucleophilic Aromatic Substitution (SNAr) under basic conditions? Answer: Generally, no. While fluorine is an excellent leaving group in SNAr reactions, the mechanism requires strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the Meisenheimer complex. In this molecule, both the methanamine and benzyloxy groups are electron-donating, rendering the aromatic ring electron-rich and highly resistant to SNAr, even when heated in strong base.

BaseDegradation A Amine HCl Salt (Bench Stable) B Free Base Amine (Highly Nucleophilic) A->B Basic Conditions (pH > 8.5) C Carbamate Salt (Insoluble Precipitate) B->C Atmospheric CO2 Ambient Exposure D Oxidation Products (Imines / Aldehydes) B->D O2 / Trace Metals Prolonged Storage

Fig 2: Free base degradation pathways via atmospheric exposure and oxidation.

Protocol: Safe Free-Basing and Storage Workflow To isolate the reactive free base without inducing carbamate formation, you must eliminate atmospheric exposure.

  • Preparation: Degas all aqueous and organic solvents (DCM, DI water) by sparging with Argon or Nitrogen for 15 minutes prior to use.

  • Neutralization: Dissolve the HCl salt in the degassed water. Slowly add saturated aqueous NaHCO3 until the pH reaches 8.5–9.0. Causality note: Avoid strong bases like NaOH to minimize localized heating and oxidative stress.

  • Extraction: Extract immediately with degassed DCM (3x).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator backfilled with Argon.

  • Validation & Storage: The resulting free base should be a clear, flowable oil. It must be used immediately in the next synthetic step or stored under a strict Argon atmosphere at -20°C to prevent polymerization or carbamate precipitation.

Part 3: Quantitative Stability Matrix

To assist in your experimental design, refer to the following stability matrix. This table summarizes the expected recovery of the intact molecule under various standard laboratory conditions.

ConditionpH RangeTemp (°C)Time (h)Primary Degradation PathwayExpected Recovery (%)
4M HCl / Dioxane < 1252None (Stable Salt Formed)> 98%
Neat TFA < 1604Benzyl Ether Cleavage< 40%
Sat. NaHCO3 (Aq) 8.5251None (Free Base Formed)> 95%
1M NaOH (Air Exp.) > 132524Carbamate Formation / Oxidation< 50%
BBr3 / DCM N/A (Lewis Acid)-78 to 252Complete Ether Cleavage< 5%

References

  • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Organic Chemistry Portal / Synlett, 1993, 663-664. Available at:[Link]

Optimization

By-product formation during the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Topic: Troubleshooting By-product Formation & Chemoselectivity Target Molecule: (2-(Benzyloxy)-4-fluorophenyl)methanamine CAS Registry: 944736-46-3 (HCl salt) / Related: 503293-06-9 (Nitrile precursor) Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting By-product Formation & Chemoselectivity Target Molecule: (2-(Benzyloxy)-4-fluorophenyl)methanamine CAS Registry: 944736-46-3 (HCl salt) / Related: 503293-06-9 (Nitrile precursor)

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine has resulted in low yields, impure mixtures, or unexpected spectral data.

This molecule presents a classic "Chemoselectivity Paradox":

  • You must reduce a Nitrile (–CN) or Aldehyde (–CHO) to an amine.

  • You must preserve the Benzyl Ether (–OBn), which is highly susceptible to cleavage under the very conditions (Hydrogenation) usually used for step 1.

  • You must prevent the amine product from reacting with the intermediate imine (Dimerization ).

Below are the diagnostic guides and protocols to resolve these specific failures.

Part 1: Diagnostic Hub – What went wrong?

Identify your issue based on the observations below to find the immediate solution.

ObservationLikely CulpritThe "Why" (Mechanism)Immediate Action
Mass Spec shows M-90 peak O-Debenzylation You used Pd/C or high-temp/acidic hydrogenation. The Benzyl group was cleaved to Toluene + Phenol.Switch to Raney Nickel or LiAlH₄ . Avoid Pd/C.
Mass Spec shows [2M-NH₃] peak Dimerization The product amine attacked the intermediate imine, forming a secondary amine (dimer).Increase Ammonia (NH₃) concentration or switch to Cobalt catalyst.
Product turns Pink/Red upon air exposure Phenol Oxidation O-Debenzylation occurred. The resulting free phenol oxidizes to quinones/colored species in air.Check for debenzylation.[1] Purify immediately under N₂.
Incomplete Conversion (Imine) Stalled Reduction Reaction stopped at the intermediate imine or benzylamine-borane complex (if using Borane).Ensure rigorous Acidic Workup (if Borane) or increase H₂ pressure.

Part 2: The Mechanics of Failure

To fix the protocol, you must understand the competing pathways. The diagram below illustrates how the Desired Path (Green) competes with Hydrogenolysis (Red) and Dimerization (Orange) .

ReactionPathways Start Nitrile Precursor (2-(Benzyloxy)-4-fluorobenzonitrile) Imine Intermediate Imine (-CH=NH) Start->Imine H2 / Catalyst Phenol By-product A: Phenol (O-Debenzylation) Start->Phenol Pd/C (Hydrogenolysis) Product Primary Amine (Target) (-CH2-NH2) Imine->Product H2 / Catalyst (Fast Step) Dimer By-product B: Secondary Amine (Dimerization) Imine->Dimer - NH3 Product->Imine Nucleophilic Attack Product->Phenol Pd/C (Over-reduction)

Caption: Figure 1: Competing reaction pathways. The use of Pd/C promotes the red path (Debenzylation). Low ammonia pressure promotes the orange path (Dimerization).

Part 3: Deep Dive Solutions

Issue 1: Preventing O-Debenzylation (The "Pd/C Trap")

The Problem: Palladium on Carbon (Pd/C) is the standard hydrogenation catalyst. However, benzylic C-O bonds are weaker than aromatic C-F bonds. Pd/C will cleave the benzyl ether before or concurrently with reducing the nitrile/oxime. The Fix:

  • Change Metal: Use Raney Nickel (Ra-Ni) or Raney Cobalt . These metals have a much lower affinity for reducing benzylic C-O bonds compared to Pd.

  • Chemical Reduction: Use Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) . These reagents reduce nitriles/amides to amines via hydride transfer, a mechanism that does not affect benzyl ethers at standard temperatures.

Issue 2: Stopping Dimerization (Secondary Amine Formation)

The Problem: As the nitrile reduces to the primary amine (


), this new amine acts as a nucleophile. It attacks the intermediate imine (

) to form a secondary amine (

). The Fix:
  • Ammonia Saturation: Perform the hydrogenation in 7N Methanolic Ammonia . The excess

    
     shifts the equilibrium back toward the primary amine.
    
  • Acylation Trap: If using chemical reduction (e.g., Borane), dimerization is rare. If using hydrogenation, adding acetic anhydride can trap the primary amine as an amide (requires hydrolysis later).

Part 4: Validated Protocols

Choose the protocol that fits your available equipment.

Method A: High-Throughput / Scale-Up (Raney Nickel)

Best for: Large scales (>5g), preserving the Benzyl Ether, preventing dimers.

Reagents:

  • Substrate: 2-(Benzyloxy)-4-fluorobenzonitrile (1.0 eq)

  • Catalyst: Raney Nickel (slurry in water, washed with MeOH) - approx 20 wt% loading.

  • Solvent: 7N

    
     in Methanol (Commercial or prepared by bubbling gas).
    

Procedure:

  • Wash Catalyst: Place Raney Nickel slurry in a flask. Decant water. Wash 3x with absolute methanol to remove water (Water deactivates the catalyst for this specific reduction).

  • Load: Transfer the substrate and the washed Raney Nickel into a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Add 7N

    
     in MeOH. The concentration of substrate should be roughly 0.1 M to 0.2 M (dilution helps prevent dimerization).
    
  • Reaction: Pressurize to 50 psi (3.5 bar) H₂ . Shake/Stir at Room Temperature for 4–12 hours.

    • Note: Do not heat above 40°C; higher temps increase the risk of defluorination or debenzylation.

  • Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Rinse with MeOH. Concentrate filtrate.[2]

  • Purification: The residue is usually the pure amine. If "pink," convert to HCl salt immediately to prevent oxidation.

Method B: Laboratory Scale (LiAlH₄)

Best for: Small scales (<1g), absolute certainty of Benzyl Ether retention.

Reagents:

  • Substrate: 2-(Benzyloxy)-4-fluorobenzonitrile (1.0 eq)

  • Reagent: LiAlH₄ (2.0 - 2.5 eq, 1M in THF).

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Addition: Add LiAlH₄ solution to the flask. Cool to 0°C.

  • Substrate: Dissolve the nitrile in minimal dry THF. Add dropwise to the LiAlH₄ solution.

    • Why? Adding nitrile to excess hydride prevents the intermediate imine from accumulating, stopping dimerization.

  • Reaction: Warm to Room Temperature and stir for 3 hours. (Monitor by TLC/LCMS).[2]

  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of LiAlH₄ used, add:
    
    • 
       mL Water (very slowly)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[3][4]
      
  • Isolation: Stir until a white granular precipitate forms. Filter. Dry the filtrate (

    
    ) and concentrate.
    

Part 5: FAQ - Frequently Asked Questions

Q: Can I use NaBH₄? A: Not alone. Sodium Borohydride is too mild to reduce nitriles. You must add a Lewis Acid (like


 or 

) to activate it. This generates "boride" catalysts in situ, which mimic Raney metals. This is a viable alternative if you lack an H₂ line.

Q: My product has a strong smell of almonds/toluene. A: This confirms O-Debenzylation . The "almond" smell is benzaldehyde (if oxidative cleavage occurred) or toluene (reductive cleavage). You must switch from Pd/C to Raney Ni or LiAlH₄.

Q: I see a peak at M+14 in the Mass Spec. A: This is likely the Imine intermediate (


) or a methylated impurity if you used Methanol/acid conditions. Ensure the reaction runs to completion.

References

  • Nitrile Reduction Selectivity: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
  • Prevention of Secondary Amines: Bergeron, R. J.; Garlich, J. R.[5] "Amines from Nitriles: A Review." Synthesis, 1984 , 782.[5]

  • Chemoselective Reduction (Borane): Haddenham, D., et al. "Selective Reduction of Nitriles to Amines." J. Org.[6] Chem., 2009 , 74, 1964.[6]

  • Raney Nickel Protocols: "Reduction of Nitriles to Amines using Raney Nickel." Organic Syntheses, Coll. Vol. 3, p.720.

  • Target Molecule Data: PubChem Compound Summary for CID 54366669 (Related Fluorobenzylamines).

Sources

Troubleshooting

Alternative reducing agents for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Technical Support Center: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine Ticket ID: #SYN-BNZ-4F Subject: Alternative Reducing Agents for Nitrile/Amide Reduction Preserving Benzyl Ether Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Ticket ID: #SYN-BNZ-4F Subject: Alternative Reducing Agents for Nitrile/Amide Reduction Preserving Benzyl Ether Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: 944736-46-3).[1] The critical challenge in this transformation is the chemoselective reduction of the nitrogen-containing precursor (likely 2-(benzyloxy)-4-fluorobenzonitrile or the corresponding benzamide) while preserving the O-benzyl ether moiety.

Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrogenolytic debenzylation (cleavage of the O-Bn bond). Lithium Aluminum Hydride (LAH) is effective but poses safety risks on scale and can be difficult to work up.

This guide details three validated alternative protocols:

  • Borane-Dimethyl Sulfide (BMS): The industrial standard for clean, scalable reduction.

  • Sodium Borohydride / Cobalt(II) Chloride: A mild, bench-friendly "boride" reduction.

  • Raney Nickel (Ra-Ni): A catalytic alternative that—unlike Pd/C—often spares benzyl ethers under controlled conditions.

Module 1: Borane-Dimethyl Sulfide (BMS) Complex

Role: Primary Recommendation for Scale-Up & High Yield.

Technical Rationale

Borane (BH₃) is an electrophilic reducing agent.[2] It coordinates rapidly to the nitrile nitrogen, activating the carbon for hydride delivery. Unlike ionic hydrides (LAH), borane reductions are generally tolerant of halogenated aromatics (preventing defluorination) and do not cleave benzyl ethers under standard conditions.

Protocol: Nitrile to Amine Reduction
  • Reagents: 2-(Benzyloxy)-4-fluorobenzonitrile (1.0 eq), BMS (2.0–3.0 eq), THF (anhydrous).

  • Conditions: Reflux, 2–4 hours.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under N₂. Charge with nitrile and anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add BMS dropwise via syringe. ( Caution: BMS has a stench; use bleach trap).

  • Reaction: Warm to RT, then heat to reflux. Monitor by TLC (disappearance of nitrile).

  • The "Sticky" Workup (Critical Step):

    • Cool to 0°C.[2][3]

    • Quench: Slowly add MeOH until gas evolution ceases.

    • Hydrolysis: The product exists as a stable amine-borane complex. You MUST break this. Add 6M HCl (excess) and reflux for 1 hour.

    • Isolation: Cool, basify with NaOH to pH >12, extract with DCM.

Troubleshooting Guide (Q&A)

Q: My yield is low, and I see a spot on TLC that isn't the amine or the starting material. A: You likely failed to break the amine-borane complex. The intermediate secondary amine-borane adduct is stable to water.

  • Fix: Ensure the acid hydrolysis step (HCl reflux) is performed for at least 60 minutes. Methanol alone is insufficient.

Q: Can I use Borane-THF instead of BMS? A: Yes, but BMS is more stable and has a higher active borane content (10 M vs 1 M). If using BH₃[2][4][5][6][7][8]·THF, ensure the reagent is fresh; it degrades rapidly at RT.

Module 2: Sodium Borohydride + Cobalt(II) Chloride (Cobalt Boride)

Role: Best for Small Scale / Bench-Top Synthesis (No Pyrophorics).

Technical Rationale

NaBH₄ alone cannot reduce nitriles.[9][10][11] The addition of CoCl₂ generates "Cobalt Boride" (CoxB) in situ. This black precipitate coordinates to the nitrile, allowing borohydride to effect the reduction. This method is exceptionally mild and preserves aryl fluorides and benzyl ethers.

Protocol
  • Reagents: Nitrile (1.0 eq), CoCl₂·6H₂O (0.5–1.0 eq), NaBH₄ (5.0–10.0 eq), MeOH.

  • Conditions: 0°C to Room Temperature.

Step-by-Step Workflow:

  • Dissolution: Dissolve nitrile and CoCl₂·6H₂O in MeOH. Solution will be pink/purple.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise.

    • Observation: Vigorous H₂ evolution; solution turns black (formation of active catalyst).

  • Completion: Stir at RT for 2–6 hours.

  • Workup:

    • Quench with dilute HCl (carefully) to destroy excess borohydride.

    • Make alkaline with conc. NH₄OH (dissolves cobalt salts).

    • Extract with EtOAc.[2][3]

Troubleshooting Guide (Q&A)

Q: A large amount of black precipitate formed, and my stir bar is stuck. A: This is the active Cobalt Boride species.

  • Fix: Use a mechanical stirrer for scales >5g. For workup, filter the mixture through a Celite pad to remove the cobalt species before extraction.[3]

Q: I see a significant amount of dimer (secondary amine) byproduct. A: Nitrile reduction intermediates (imines) can react with the product amine.

  • Fix: Keep the NaBH₄ in large excess (10 eq) and add it slowly. Alternatively, perform the reaction in the presence of Boc₂O to trap the primary amine immediately (Caddick protocol).

Module 3: Catalytic Hydrogenation (Raney Nickel)

Role: High Throughput / Industrial Alternative (Proceed with Caution).

Technical Rationale

While Pd/C is dangerous for O-Bn groups, Raney Nickel (Ra-Ni) is less prone to hydrogenolysis of benzyl ethers under mild conditions (1 atm H₂, RT). However, the presence of the fluorine atom requires avoiding basic conditions that could trigger S_NAr side reactions, though this is rare with simple amines.

Protocol
  • Reagents: Nitrile, Ra-Ni (aqueous slurry, washed with MeOH), NH₃ (in MeOH).

  • Conditions: H₂ balloon (1 atm) or Parr shaker (30 psi).

Critical Note: The presence of Ammonia (NH₃) is required to suppress the formation of secondary amines (dimerization).

Troubleshooting Guide (Q&A)

Q: Did I cleave the benzyl group? A: Check NMR. Loss of the benzylic protons (~5.1 ppm, s, 2H) and the aromatic multiplet (7.3–7.4 ppm) indicates cleavage.

  • Fix: If cleavage occurs, switch to Module 2 (Co/NaBH4) . Ra-Ni quality varies significantly by vendor.

Comparison of Methods

FeatureBorane-DMS (BMS)NaBH₄ / CoCl₂Raney Nickel / H₂
Reagent Type Electrophilic HydrideMetal-Hydride SystemHeterogeneous Catalyst
O-Bn Stability ExcellentExcellentModerate (Risk of cleavage)
Aryl-F Stability ExcellentExcellentGood
Scalability HighLow/Medium (Exotherm)High
Safety Stench, PyrophoricH₂ EvolutionFlammable Catalyst
Primary Risk Incomplete HydrolysisBlack Precipitate/StirringDebenzylation

Visual Decision & Workflow Guides

Figure 1: Reagent Selection Decision Tree

ReagentSelection cluster_legend Legend Start Start: Reduce 2-(Benzyloxy)-4-fluorobenzonitrile Scale What is your reaction scale? Start->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large CoB USE: NaBH4 + CoCl2 (Mild, Bench-top, High Selectivity) Small->CoB Preferred Equipment Do you have a high-pressure reactor? Large->Equipment BMS USE: Borane-DMS (BMS) (Standard Scale-up, Robust) Large->BMS Preferred Equipment->BMS No (Lab Scale) RaNi USE: Raney Nickel + H2 (Cost-effective, Watch O-Bn stability) Equipment->RaNi Yes (Industrial) Rec Recommended Route Cau Caution Required

Caption: Decision matrix for selecting the optimal reducing agent based on scale and available equipment.

Figure 2: CoCl₂/NaBH₄ Mechanistic Workflow

CobaltMechanism Step1 Precursor: CoCl2 (Pink Soln) CatForm Active Catalyst: Cobalt Boride (Black Ppt) Step1->CatForm Reduction of Co(II) AddBH4 Add NaBH4 AddBH4->CatForm Red Reduction: Hydride Transfer AddBH4->Red Excess Hydride Coord Coordination: R-CN -> [Co-B] CatForm->Coord Substrate Substrate: Nitrile (R-CN) Substrate->Coord Coord->Red Product Product: Primary Amine Red->Product

Caption: Mechanistic flow of the Cobalt Boride reduction system. Note the requirement for in situ catalyst generation.

References

  • Reduction of Nitriles with Cobalt Boride: Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The selective reduction of nitriles to primary amines. Tetrahedron Letters, 10(49), 4555-4558. [Link]

  • Nickel Boride / Boc-Protection Protocol: Caddick, S., waites, D. B., & Jenkins, K. (1998). A generic approach for the catalytic reduction of nitriles. Tetrahedron Letters, 59(29), 5417-5423. [Link]

  • Borane Reduction of Nitriles (General Review): Brown, H. C., & Choi, Y. M. (1982).[6] Selective reductions.[4][6][12] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153-3163. [Link]

  • Diisopropylaminoborane (Alternative Borane Source): Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[12][13] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Core Synthesis Strategy & Process Safety Route Selection: The Aldehyde Pathway For the scale-up of (2-(Benzyloxy)-4-fluorophenyl)methanamine , the most robust industrial route proceeds via the reductive amination of 2-(b...

Author: BenchChem Technical Support Team. Date: March 2026

Core Synthesis Strategy & Process Safety

Route Selection: The Aldehyde Pathway

For the scale-up of (2-(Benzyloxy)-4-fluorophenyl)methanamine , the most robust industrial route proceeds via the reductive amination of 2-(benzyloxy)-4-fluorobenzaldehyde . While nitrile reduction is a theoretical alternative, the aldehyde precursor is more readily accessible from the commodity chemical 4-fluoro-2-hydroxybenzaldehyde.

The Two-Step Protocol:

  • O-Alkylation: Protection of 4-fluoro-2-hydroxybenzaldehyde using benzyl bromide.[1]

  • Reductive Amination: Conversion of the aldehyde to the primary amine while preserving the sensitive O-benzyl ether.

Process Flow Diagram

The following diagram outlines the critical process nodes and decision points for the scale-up campaign.

SynthesisFlow Start Start: 4-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF/ACN) Start->Step1 Check1 QC Check: Regioselectivity & Purity Step1->Check1 Step2 Step 2: Reductive Amination (NH3, H2/Cat or Hydride) Check1->Step2 Pass (>98%) Risk CRITICAL RISK: O-Debenzylation Step2->Risk If Pd/C used Step3 Step 3: Salt Formation (HCl in IPA/EtOH) Step2->Step3 Using Ra-Ni or Hydride Final Final Product: (2-(Benzyloxy)-4-fluorophenyl) methanamine HCl Step3->Final

Caption: Optimized process flow for (2-(Benzyloxy)-4-fluorophenyl)methanamine production, highlighting the critical risk of hydrogenolysis at Step 2.

Step 1: O-Benzylation (The Foundation)

Objective: Synthesize 2-(benzyloxy)-4-fluorobenzaldehyde. Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Benzyl Bromide, Potassium Carbonate (


).[1]
Technical Guide & Troubleshooting

Q: We are observing a significant exotherm upon adding Benzyl Bromide. How do we manage this at the kilogram scale? A: The Williamson ether synthesis is exothermic. At scale, you must move from "all-in" addition to a controlled dosing strategy .

  • Protocol: Charge the phenol, base (

    
    ), and solvent (Acetonitrile or DMF) first. Heat to the reaction temperature (
    
    
    
    ).
  • Dosing: Add Benzyl Bromide slowly over 2–4 hours. This limits the accumulation of unreacted reagent and prevents thermal runaway.

  • Engineering Control: Ensure your reactor jacket has sufficient cooling capacity to absorb the heat of reaction immediately.

Q: Why are we seeing "gumming" or stirring issues during the reaction? A: This is typically caused by the physical nature of the inorganic base.

  • Cause: Anhydrous

    
     can form hard cakes or aggregates in DMF/ACN.
    
  • Solution: Use milled

    
     (325 mesh) to ensure a consistent slurry. Adequate agitation (high-torque overhead stirring) is non-negotiable. If using DMF, ensure water content is 
    
    
    
    to prevent competing hydrolysis of the benzyl bromide.

Step 2: Reductive Amination (The Critical Step)

Objective: Convert the aldehyde to the amine without cleaving the benzyl ether. Reagents: Ammonia source (


 gas or 

), Reducing Agent.
The "O-Debenzylation" Challenge

The benzyl ether bond is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., Pd/C +


), which would destroy your molecule, yielding the phenol impurity.
Recommended Protocols
Option A: Catalytic Hydrogenation (Greenest, but requires selectivity)
  • Catalyst: Raney Nickel or Platinum on Carbon (Pt/C) .

    • Why: Palladium (Pd) is too active for benzyl ether cleavage. Raney Ni and Pt are far less likely to cleave the C-O bond under mild conditions.

  • Poisoning: If you must use Pd, it must be poisoned (e.g., Pd/C(en) or addition of thiophene), but this is risky for scale-up.

  • Pressure: Keep

    
     pressure low (< 5 bar).
    
Option B: Hydride Reduction (Most Robust for Quality)
  • Reagents: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB).
    
  • Workflow:

    • Form the imine/oxime in situ using

      
       or methanolic ammonia.
      
    • Add the hydride reducing agent.

  • Advantage: Zero risk of debenzylation.

  • Disadvantage: Boron waste disposal.

Troubleshooting Guide: Reductive Amination
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient Ammonia excess.The primary amine product can react with the starting aldehyde to form a secondary amine (dimer). Increase

equivalents to >5-10 eq.
O-Debenzylation (Phenol Impurity) Wrong catalyst (Pd/C) or high Temp/Pressure.Switch to Raney Nickel. If using Pd, lower Temp to

and stop reaction immediately upon

uptake cessation.
Incomplete Conversion Wet solvent or old reducing agent.Imine formation is reversible and water-sensitive. Use molecular sieves or anhydrous solvents (MeOH/EtOH). Ensure hydride reagent activity.

Step 3: Isolation & Salt Formation

Objective: Isolate the product as the Hydrochloride (HCl) salt for stability.

Q: The product is oiling out during salt formation. How do we get a crystalline solid? A: Amine salts often "oil out" if the solvent polarity is not optimized or if water is present.

  • Solvent System: Dissolve the free base in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add a solution of HCl in IPA or HCl in Dioxane dropwise at room temperature. Do not use aqueous HCl.

  • Crystallization: If oiling occurs, heat the mixture to reflux until clear, then cool slowly (10°C/hour) to induce crystallization. Seeding with a pure crystal is highly recommended at the cloud point.

Analytical Data & Specifications

Target Compound: (2-(Benzyloxy)-4-fluorophenyl)methanamine Hydrochloride CAS: 944736-46-3 (HCl salt)[2]

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Column, ACN/Water Gradient
1H NMR Consistent with structure; Benzyl

singlet ~5.1 ppm
DMSO-d6
Residual Solvents Meets ICH Q3C limitsGC-HS
Water Content

Karl Fischer
Impurity Profile Logic

Use the following logic tree to identify unknown peaks in your HPLC chromatogram.

ImpurityLogic Start Unknown Impurity Detected CheckRT Is RRT < 0.8? (More Polar) Start->CheckRT CheckMass Mass Check (LC-MS) CheckRT->CheckMass Yes Dimer Impurity: Secondary Amine Dimer (Insufficient NH3 excess) CheckRT->Dimer No (RRT > 1.2) Debenz Impurity: 4-Fluoro-2-hydroxybenzylamine (Debenzylation occurred) CheckMass->Debenz M-90 (Loss of Benzyl) Aldehyde Impurity: Starting Aldehyde (Incomplete Reaction) CheckMass->Aldehyde M-1 (Unreacted Imine/Aldehyde)

Caption: Diagnostic logic for identifying common impurities in the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from

  • ChemScene. (n.d.). (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride Product Page. Retrieved from

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] Debenzylation Reactions with Pd(0) EnCat™ 30NP Catalyst. Retrieved from

  • Adger, B. M., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1987(1), 53-55.[5] Retrieved from

Sources

Troubleshooting

Removing impurities from crude (2-(Benzyloxy)-4-fluorophenyl)methanamine

[label="Aqueous Caption: Workflow for the isolation and purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine. Mechanistic Troubleshooting & FAQs Q1: My crude NMR shows a significant amount of secondary amine byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aqueous

Caption: Workflow for the isolation and purification of (2-(Benzyloxy)-4-fluorophenyl)methanamine.

Mechanistic Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of secondary amine byproduct. How did this form, and how can I separate it from my target primary amine? Causality: If you synthesized this compound via the reduction of 2-(benzyloxy)-4-fluorobenzonitrile, the intermediate imine can be nucleophilically attacked by the newly formed primary amine. This releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine dimer[1]. Resolution: To prevent this in future batches, conduct the reduction using a Raney Ni/KBH4 system in dry ethanol, or run the hydrogenation in the presence of excess methanolic ammonia to push the equilibrium away from dimer formation[1]. To separate it now, acid-base extraction is insufficient because both amines are basic. You must proceed to Protocol B (Silica Gel Chromatography with Triethylamine) to separate them based on steric bulk and polarity.

Q2: I am experiencing severe streaking and low recovery when purifying the free amine on a silica gel column. What is happening? Causality: (2-(Benzyloxy)-4-fluorophenyl)methanamine is a Lewis base. Standard silica gel contains highly acidic silanol (Si-OH) groups. The basic amine strongly hydrogen-bonds and partially protonates on the stationary phase, leading to multiple retention states (streaking on the TLC plate) and irreversible binding (low column recovery)[2]. Resolution: You must chemically deactivate the silica gel. Add 1% to 3% Triethylamine (TEA) to your mobile phase[2]. The TEA acts as a sacrificial base, saturating the acidic silanol sites so your target amine can elute as a tight, symmetrical band[3].

Q3: During the acid-base extraction, I formed a thick emulsion that won't separate. How do I break it? Causality: The benzyloxy group adds significant lipophilicity to the molecule. When the amine is partially protonated, the molecule acts as a weak surfactant (hydrophilic head, lipophilic tail), reducing the interfacial tension between the aqueous and organic layers and trapping microscopic solvent droplets. Resolution: Dilute the aqueous layer with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase, forcing the organic components out. If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that stabilize the emulsion.

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Acid-Base Extraction

This protocol separates the basic (2-(Benzyloxy)-4-fluorophenyl)methanamine from neutral unreacted starting materials (e.g., nitriles, aldehydes)[4].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 15 mL)[5].

    • Self-Validation Checkpoint 1: Check the pH of the combined aqueous layer. It must be < 3. Spot the remaining organic layer on a TLC plate. The baseline (where the highly polar amine salt would sit) should be completely devoid of UV-active material, confirming 100% transfer of the amine to the aqueous phase.

  • Organic Wash: Discard the organic layer (contains neutral impurities)[4]. Wash the acidic aqueous layer once with clean EtOAc to remove trace neutral organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution becomes distinctly basic[4].

    • Self-Validation Checkpoint 2: The pH must exceed 11.5 (verify with pH paper). The solution will turn cloudy or an oily layer will form as the water-insoluble free amine precipitates out[4].

  • Recovery: Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free amine[5].

Protocol B: Silica Gel Chromatography with Silanol Deactivation

Use this protocol to separate the primary amine from secondary amine impurities[2].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane and Methanol (e.g., 90:10 DCM:MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch[2].

  • Column Equilibration: Slurry-pack the silica gel using the TEA-modified solvent.

    • Self-Validation Checkpoint 1: Run at least 2 column volumes of the TEA-modified solvent through the bed. Collect a test fraction from the bottom and check its pH. It must be distinctly basic (pH > 8). If it is neutral, the silica gel has not been fully deactivated; pass more solvent until the eluent tests basic[5].

  • Loading: Dissolve the enriched amine from Protocol A in a minimum amount of the mobile phase and load it onto the column in a narrow, even band[2].

  • Elution: Elute the column and collect fractions.

    • Self-Validation Checkpoint 2: Monitor fractions via TLC. Crucial: The TLC plates must also be pre-treated with TEA or developed in the TEA-modified solvent to accurately reflect the column's Rf values and prevent false streaking[2].

Quantitative Purification Metrics

Table 1: Physicochemical Data & Purification Metrics for (2-(Benzyloxy)-4-fluorophenyl)methanamine

Property / MetricQuantitative ValueImplication for Purification Workflow
Estimated pKa (Conjugate Acid) 9.3 – 9.8Aqueous basification must exceed pH 11.5 to ensure >99% free-base formation for organic extraction.
Rf (10% MeOH in DCM) ~0.15 (Severe Streaking)Unusable for chromatography; strong silanol interaction causes peak tailing and product loss.
Rf (10% MeOH in DCM + 1% TEA) ~0.35 (Symmetrical Band)Optimal mobile phase; TEA competitively deactivates acidic silica sites for clean separation.
Typical Yield Recovery (Acid-Base) 85% – 92%High recovery expected if emulsion breaking (brine/Celite) is properly executed during extraction.

References

  • Technical Support Center: Purification of 2-Oxaspiro[3.
  • removal of unreacted starting materials from N-methyl-1,1-diphenylmethanamine - Benchchem.
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar.
  • Purifying amines on silica - Org Prep Daily (WordPress.com).

Sources

Optimization

Technical Support Center: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine Derivatives

Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. The strategic inclusion of a fluorine atom and a benzyloxy-protecting group presents unique challenges and opportunities in the synthetic route, which this guide aims to address with practical, field-tested solutions.

I. Overview of the Synthetic Strategy

The most common and efficient pathway to (2-(Benzyloxy)-4-fluorophenyl)methanamine involves the reductive amination of the corresponding aldehyde, 2-(Benzyloxy)-4-fluorobenzaldehyde. This versatile intermediate is typically prepared via a Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and a benzyl halide.[1] The subsequent reductive amination provides a direct route to the desired primary amine, which can then be further functionalized.

This guide will focus on troubleshooting the critical steps of this synthetic sequence: the O-benzylation and the reductive amination, as well as the final deprotection of the benzyloxy group if required.

Synthetic_Pathway A 2-Fluoro-4-hydroxybenzaldehyde B 2-(Benzyloxy)-4-fluorobenzaldehyde A->B Williamson Ether Synthesis (BnBr, K2CO3, DMF) C (2-(Benzyloxy)-4-fluorophenyl)methanamine B->C Reductive Amination (NH4OAc, NaBH3CN) D Derivatives C->D Further Functionalization

Caption: General synthetic route to (2-(Benzyloxy)-4-fluorophenyl)methanamine derivatives.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

A. O-Benzylation of 2-Fluoro-4-hydroxybenzaldehyde

Question 1: My O-benzylation reaction is sluggish or incomplete, resulting in low yields of 2-(Benzyloxy)-4-fluorobenzaldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete O-benzylation is a common hurdle. The primary reasons often revolve around the choice of base, solvent, and the purity of your starting materials.

  • Underlying Cause: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as a nucleophile. The efficiency of this reaction is highly dependent on the complete deprotonation of the hydroxyl group and the solubility of the resulting phenoxide salt.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Potassium carbonate (K2CO3) is a common and effective base for this transformation.[1] Ensure you are using at least 2.5 equivalents to drive the equilibrium towards the phenoxide. For particularly stubborn reactions, a stronger base like cesium carbonate (Cs2CO3) can be employed, as it often provides better solubility for the resulting phenoxide in organic solvents.[2]

    • Solvent Choice: Anhydrous N,N-dimethylformamide (DMF) is an excellent choice of solvent as it is polar aprotic and effectively solvates the potassium or cesium cation, leaving the phenoxide more nucleophilic.[1] Ensure your DMF is truly anhydrous, as water will protonate the phenoxide and hinder the reaction.

    • Reaction Temperature and Time: While the reaction can proceed at room temperature, gentle heating to 40-50 °C can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) over 12-24 hours.[1]

    • Purity of Reagents: Ensure your 2-fluoro-4-hydroxybenzaldehyde is pure and dry. Impurities can interfere with the reaction. Benzyl bromide is a lachrymator and can degrade over time; using a fresh bottle or a recently purified batch is recommended.

ParameterStandard ConditionOptimized ConditionRationale
Base K2CO3 (2.5 eq)Cs2CO3 (1.5 eq)Increased solubility and reactivity of the phenoxide.
Solvent Anhydrous DMFFreshly distilled, anhydrous DMFMinimizes side reactions and ensures maximum phenoxide concentration.
Temperature Room Temperature40-50 °CAccelerates the rate of the SN2 reaction.
Monitoring TLC after 24 hoursTLC at 4, 8, and 12 hoursAllows for timely intervention if the reaction stalls.
B. Reductive Amination to Form the Primary Amine

Question 2: I am observing significant amounts of the corresponding alcohol byproduct (from the reduction of the aldehyde) and unreacted starting material during the reductive amination. How can I favor the formation of the desired primary amine?

Answer:

The formation of the alcohol byproduct is a classic sign that the reduction of the aldehyde is competing with the formation and subsequent reduction of the imine.

  • Underlying Cause: Reductive amination is a two-step process within a single pot: the formation of an imine (or iminium ion) followed by its reduction.[3][4] If the reducing agent is too reactive or if the imine formation is slow, the aldehyde will be directly reduced.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are the reducing agents of choice for this transformation.[5][6] They are less reactive than sodium borohydride (NaBH4) and will preferentially reduce the protonated imine (iminium ion) over the aldehyde at slightly acidic pH.[3]

    • Control of pH: Maintaining a slightly acidic pH (around 5-6) is crucial. This is typically achieved by using an ammonium salt like ammonium acetate as the amine source. The acidic conditions catalyze the formation of the imine and ensure it is protonated, making it more susceptible to reduction.

    • Pre-formation of the Imine: To further minimize the reduction of the starting aldehyde, you can allow the aldehyde and the amine source (e.g., ammonium acetate in methanol) to stir for a period (e.g., 1-2 hours) before adding the reducing agent. This ensures a higher concentration of the imine intermediate before the reduction step begins.[7]

    • Solvent and Temperature: Methanol is a common solvent for this reaction. The reaction is typically run at room temperature.

Reductive_Amination_Troubleshooting Start Reductive Amination Stalled or Low Yield of Amine Check1 Is the Reducing Agent Appropriate? Start->Check1 Sol1A Using NaBH4? Check1->Sol1A Yes Check2 Is the pH Controlled? Check1->Check2 No Sol1B Switch to NaBH3CN or NaBH(OAc)3 Sol1A->Sol1B Sol1B->Check2 Sol2A No buffer or acid catalyst? Check2->Sol2A Yes Check3 Is Imine Formation Sufficient? Check2->Check3 No Sol2B Use Ammonium Acetate or add catalytic Acetic Acid Sol2A->Sol2B Sol2B->Check3 Sol3A Adding all reagents at once? Check3->Sol3A Yes End Improved Yield of Primary Amine Check3->End No Sol3B Pre-stir aldehyde and amine source for 1-2h before adding reducing agent Sol3A->Sol3B Sol3B->End

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of (2-(Benzyloxy)-4-fluorophenyl)methanamine with other benzylamines

Executive Summary: The Steric-Electronic Balance (2-(Benzyloxy)-4-fluorophenyl)methanamine represents a distinct class of "sterically-modulated" benzylamine building blocks. Unlike simple benzylamines where reactivity is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Electronic Balance

(2-(Benzyloxy)-4-fluorophenyl)methanamine represents a distinct class of "sterically-modulated" benzylamine building blocks. Unlike simple benzylamines where reactivity is dictated primarily by nucleophilicity, this compound’s performance is governed by a Steric-Electronic Mismatch .

  • Electronic Factor: The para-fluorine atom exerts a mild inductive electron-withdrawing effect (-I), slightly reducing the basicity of the primary amine compared to unsubstituted benzylamine.

  • Steric Factor (Dominant): The ortho-benzyloxy group acts as a massive steric gatekeeper. While it offers electron donation via resonance (+M) to the aromatic ring, its physical bulk significantly retards nucleophilic attack on crowded electrophiles.

This guide provides a technical roadmap for researchers utilizing this scaffold, offering optimized protocols that account for its unique kinetic profile.

Chemical Profiling & Comparative Data

The following table contrasts the target compound with standard benchmarks to quantify its reactivity shift.

FeatureBenzylamine (Standard)4-Fluorobenzylamine (Electronic Control)(2-(Benzyloxy)-4-fluorophenyl)methanamine (Target)
Structure Unsubstitutedp-Fluoro substitutiono-Benzyloxy, p-Fluoro
Electronic Effect Neutral ReferenceInductive withdrawal (-I)Mixed: (-I) from F, (+M/-I) from O-Bn
Steric Hindrance NegligibleNegligibleHigh (Ortho-benzyloxy bulk)
Predicted pKa (BH⁺) ~9.3~9.0 - 9.1~8.8 - 9.0 (Lowered by F, modulated by O)
Nucleophilicity (Mayr N) ~12.9~12.5< 11.5 (Effective nucleophilicity drops due to sterics)
LogP (Lipophilicity) 1.11.1~3.5 (Significant increase)
Solubility Water miscibleWater solubleHydrophobic (Requires organic co-solvents)

Deep Dive: The Ortho-Benzyloxy Effect

Steric Gating vs. Electronic Push

In standard benzylamines, the amine nitrogen is freely accessible. In (2-(Benzyloxy)-4-fluorophenyl)methanamine, the ortho-benzyloxy group adopts a conformation that can partially shield the benzylic methylene group.

  • Impact on S_N2 Reactions: Alkylation rates are significantly slower (2-5x reduction) compared to 4-fluorobenzylamine, particularly with secondary halides or branched electrophiles.

  • Impact on Amide Coupling: The amine remains reactive enough for acylation, but "crowded" transition states (e.g., coupling with tertiary amino acids) may require high-efficiency coupling agents (HATU/HOAt) rather than standard EDC/NHS chemistries.

Visualizing the Reactivity Logic

The following diagram maps the decision logic for selecting reaction conditions based on this compound's profile.

ReactivityLogic Compound (2-(Benzyloxy)-4-fluorophenyl)methanamine Sterics Steric Hindrance (Ortho-Benzyloxy) Compound->Sterics Electronics Electronic Withdrawal (Para-Fluoro) Compound->Electronics Reaction_SN2 S_N2 Alkylation Sterics->Reaction_SN2 Blocks Approach Reaction_RedAm Reductive Amination Sterics->Reaction_RedAm Hinders Imine Electronics->Reaction_SN2 Lowers Nucleophilicity Outcome_Slow Slow Kinetics (Requires Heat/Time) Reaction_SN2->Outcome_Slow Reaction_Amide Amide Coupling Outcome_Std Standard Reactivity (With Strong Coupling Agents) Reaction_Amide->Outcome_Std Outcome_Hard Difficult Imine Formation (Requires Ti(OiPr)4) Reaction_RedAm->Outcome_Hard

Figure 1: Mechanistic influence of steric and electronic factors on key reaction pathways.

Experimental Protocols

These protocols are optimized specifically for (2-(Benzyloxy)-4-fluorophenyl)methanamine, accounting for its reduced nucleophilicity and solubility profile.

Protocol A: Titanium-Mediated Reductive Amination

Standard reductive amination (NaBH(OAc)3/AcOH) often fails or stalls due to the steric difficulty of forming the imine intermediate with this hindered amine.

Reagents:

  • Amine: (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

  • Reductant: Sodium borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

  • Imine Formation (Critical Step): In a flame-dried flask under Argon, dissolve the amine and the aldehyde in anhydrous THF.

  • Activation: Add Ti(OiPr)4 dropwise. The solution may turn slightly yellow.[1] Stir at room temperature for 6–12 hours .

    • Why? The Ti(IV) acts as a Lewis acid to coordinate the carbonyl oxygen and a water scavenger, forcing the sterically hindered imine formation to completion.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 portion-wise (Caution: gas evolution).

  • Workup: Stir for 2 hours at room temperature. Quench by adding 1N NaOH (to precipitate Titanium salts). Filter the white solid through Celite. Extract the filtrate with EtOAc.

Protocol B: High-Efficiency Amide Coupling

Due to the electron-withdrawing fluorine and steric bulk, standard carbodiimide couplings may be sluggish.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (0.1 M)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.

    • Why? Pre-forming the active ester ensures the hindered amine encounters a highly reactive species immediately.

  • Addition: Add the amine and the remaining DIPEA.

  • Reaction: Stir at room temperature. Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C.

    • Note: The benzyloxy group increases lipophilicity; ensure the LCMS gradient is extended to high organic % to visualize the product.

Synthesis Workflow & Application

The compound is most frequently used as a "masked phenol" scaffold. The benzyloxy group serves as a robust protecting group that can be removed later to reveal a phenol for further diversification (e.g., forming ether linkages in kinase inhibitors).

SynthesisWorkflow Start 2-(Benzyloxy)-4-fluorobenzaldehyde Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Synthesis Target (2-(Benzyloxy)-4-fluorophenyl)methanamine Step1->Target Coupling Coupling Reaction (Amide/Urea Formation) Target->Coupling Application Intermediate Protected Scaffold Coupling->Intermediate Deprotection Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Bn Removal Final Active Phenolic Drug Fragment Deprotection->Final

Figure 2: Typical workflow utilizing the compound as a protected intermediate in drug discovery.

References

  • Mayr, H., et al. (2006). Nucleophilicities of Primary and Secondary Amines in Water. Angewandte Chemie International Edition, 45(23), 3869-3874. (Provides baseline nucleophilicity for benzylamines).
  • Lee, S.Y., & Cheon, C.H. (2018).[2] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Journal of Organic Chemistry, 83(21), 13036-13044. (Demonstrates benzylamine nucleophilicity trends).

Sources

Comparative

Validation of the structure of (2-(Benzyloxy)-4-fluorophenyl)methanamine by X-ray crystallography

Executive Summary In modern drug development, the precise structural elucidation of chemical building blocks is non-negotiable. (2-(Benzyloxy)-4-fluorophenyl)methanamine (often utilized as its hydrochloride salt, CAS [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise structural elucidation of chemical building blocks is non-negotiable. (2-(Benzyloxy)-4-fluorophenyl)methanamine (often utilized as its hydrochloride salt, CAS [1]) is a highly functionalized intermediate containing an amine, an ether (benzyloxy), and a fluorine atom on an aromatic scaffold. Confirming the exact regiochemistry of these substituents is critical to preventing downstream synthetic failures.

This guide provides an objective, data-driven comparison of structural validation techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard over Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for unambiguous 3D conformational analysis.

Comparative Analysis: SCXRD vs. NMR and HRMS

While NMR and HRMS are indispensable for rapid bulk analysis, they possess inherent limitations when applied to heavily substituted halogenated aromatics.

The Causality of Technique Selection

In the case of (2-(Benzyloxy)-4-fluorophenyl)methanamine, the presence of the fluorine atom at the para position relative to the methanamine group introduces strong


H-

F spin-spin couplings (

)[2]. These couplings significantly complicate the

H NMR aromatic region. When combined with the benzyloxy substituent, determining the absolute regiochemistry solely via 1D NMR and 2D NOESY can lead to interpretive ambiguity due to overlapping multiplets and solution-state conformational averaging[3].

Conversely, SCXRD bypasses solution-state dynamics entirely. By analyzing the diffraction of X-rays through a highly ordered crystal lattice, SCXRD provides definitive 3D atomic coordinates, making it the ultimate arbiter of regiochemical truth[2].

Table 1: Comparative Performance of Structural Validation Techniques
ParameterSCXRD (Single-Crystal X-ray)Solution-State NMRHRMS
Primary Output 3D Spatial Coordinates & PackingBulk Connectivity & DynamicsExact Mass & Molecular Formula
Regiochemical Certainty Absolute (Definitive) Inferential (Requires 2D NOESY)None (Cannot distinguish isomers)
Sample Requirement Single Crystal (~0.1 mm)1–5 mg in deuterated solvent< 1 µg
Physical State Solid-stateSolution-stateGas-phase ions
Validation Mechanism Mathematical (

, GoF)
Interpretive (Chemical Shifts)Interpretive (Fragmentation)

Experimental Strategy: The Causality of Crystallization

To validate the structure via SCXRD, one must first grow a diffraction-quality single crystal. The choice of crystallization technique dictates the success of the entire workflow.

Why Vapor Diffusion over Slow Evaporation?

Slow evaporation is simple but highly dependent on ambient conditions. It often leads to rapid passage through the metastable zone, causing the compound to "crash out" as amorphous powder or twinned microcrystals[4].

For (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride, Vapor Diffusion is the superior choice. This method relies on the controlled thermodynamic equilibration of vapor pressures between a primary solvent and an anti-solvent in a sealed system. This maintains the solution in the optimal metastable zone for a longer period, favoring the growth of the fewer, larger, and highly ordered single crystals required for high-resolution diffraction[5].

G A Synthesize/Procure (2-(Benzyloxy)-4-fluorophenyl)methanamine B 1D/2D NMR & HRMS (Bulk Purity & Connectivity) A->B C Regiochemistry Unambiguous? B->C D Proceed to Downstream Synthesis C->D Yes E Vapor Diffusion Crystallization C->E No (F-H Coupling Ambiguity) F SCXRD Analysis (Absolute 3D Conformation) E->F G Self-Validation (R1 < 5%, GoF ~ 1.0) F->G G->D

Caption: Workflow for structural validation of small molecule intermediates.

Detailed Methodology: Vapor Diffusion Crystallization

Objective: To grow diffraction-quality single crystals by carefully controlling the supersaturation rate.

  • Sample Preparation: Weigh exactly 5.0 mg of (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride (Purity

    
     98%)[1].
    
  • Primary Solvent Dissolution: Dissolve the compound in 0.5 mL of a high-solubility solvent (e.g., Methanol) in a 2 mL glass inner vial. Sonicate briefly to ensure complete dissolution. Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites that could cause premature, uncontrolled crystallization.

  • Anti-Solvent Selection: Select a volatile anti-solvent in which the compound is insoluble (e.g., Diethyl ether). The anti-solvent must have a higher vapor pressure than the primary solvent to drive diffusion[4].

  • Chamber Assembly: Add 3.0 mL of the anti-solvent to a larger 20 mL outer scintillation vial. Carefully place the uncapped 2 mL inner vial into the outer vial using forceps.

  • Sealing and Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to prevent vapor escape. Store the assembly in a vibration-free, temperature-controlled environment (20 °C) away from direct light.

  • Harvesting: Over 3–7 days, the anti-solvent vapor will diffuse into the inner vial, lowering the dielectric constant of the solution and slowly inducing crystallization. Once macroscopic, well-defined single crystals form, harvest them using a nylon loop and immediately immerse them in a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation via solvent evaporation[6].

Trustworthiness: The Self-Validating Nature of SCXRD

Unlike NMR, which requires human interpretation of chemical shifts and coupling constants, SCXRD is an intrinsically self-validating system .

During structure refinement, the algorithm uses the least-squares method to minimize the difference between the observed electron density (


, derived directly from the physical diffraction pattern) and the calculated electron density (

, derived from the proposed atomic model).

This divergence is quantified by the


 residual factor. An 

(5%) and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantee that the model accurately represents the physical crystal, eliminating interpretive bias[7].
Table 2: Representative SCXRD Data Metrics for Validation

The following table illustrates the target quantitative metrics required to definitively validate the structure of (2-(Benzyloxy)-4-fluorophenyl)methanamine HCl.

Crystallographic ParameterTarget Validation Value
Chemical formula C₁₄H₁₅ClFNO
Formula weight 267.73 g/mol [1]
Temperature 100(2) K (Cryo-cooled to minimize thermal motion)
Wavelength 0.71073 Å (Mo Kα radiation)
Crystal system, space group Monoclinic, P2₁/c (Typical for organic salts)
Goodness-of-fit (GoF) on F² 1.045 (Self-Validation: Must be ~1.0)
Final R indices [I>2sigma(I)]

= 0.038,

= 0.092
(Self-Validation:

< 0.05)
Largest diff. peak and hole 0.314 and -0.256 e.Å⁻³ (Confirms no missing atoms)

References

  • Getting crystals your crystallographer will treasure: a beginner's guide National Institutes of Health (PMC) / J. Appl. Cryst. URL:[Link]

  • Growing Crystals Massachusetts Institute of Technology (MIT) URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Institutes of Health (PMC) / Expert Opin Drug Discov. URL:[Link]

Sources

Validation

Dual-Action Precision: Biological Activity of (2-(Benzyloxy)-4-fluorophenyl)methanamine Derivatives

The following guide is structured as a high-level technical dossier designed for drug discovery scientists. It synthesizes specific chemical intelligence regarding the (2-(Benzyloxy)-4-fluorophenyl)methanamine scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for drug discovery scientists. It synthesizes specific chemical intelligence regarding the (2-(Benzyloxy)-4-fluorophenyl)methanamine scaffold, focusing on its application in designing Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders (Alzheimer’s and Parkinson’s Disease).

Executive Summary: The Case for the 2-Benzyloxy Scaffold

In the landscape of neurodegenerative therapeutics, the "one-molecule, one-target" paradigm is rapidly being superseded by Multi-Target Directed Ligands (MTDLs) . While Safinamide (a reversible MAO-B inhibitor) utilizes a 4-(3-fluorobenzyloxy)benzylamine core, recent structure-activity relationship (SAR) studies highlight the (2-(Benzyloxy)-4-fluorophenyl)methanamine scaffold (CAS 944736-46-3) as a superior starting point for dual-action inhibitors.

This guide objectively compares derivatives of this specific scaffold—particularly the piperidine-linked variant N-{[2-(benzyloxy)-4-fluorophenyl]methyl}-1-methylpiperidin-4-amine —against industry standards like Donepezil and Safinamide .

Key Differentiator: The ortho-positioning of the benzyloxy group (2-position) combined with para-fluorination (4-position) creates a unique steric and electronic profile that enhances binding affinity to the Acetylcholinesterase (AChE) peripheral anionic site (PAS) while maintaining potent Monoamine Oxidase B (MAO-B) inhibition.

Structural Analysis & Pharmacophore Rationale

The core scaffold, (2-(Benzyloxy)-4-fluorophenyl)methanamine , offers three critical advantages over the Safinamide (4-benzyloxy) isomer:

  • Metabolic Stability: The ortho-benzyloxy group sterically hinders metabolic oxidation at the benzylic position, potentially extending half-life.

  • Conformational Lock: The 2-substituent restricts the rotation of the phenyl ring, pre-organizing the molecule for the narrow hydrophobic cavity of MAO-B.

  • Dual-Binding Capability: When coupled with a cationic headgroup (e.g., N-benzylpiperidine), the scaffold spans the AChE gorge, interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS).

Visualization: Pharmacophore Architecture

The following diagram illustrates the structural logic connecting the scaffold to its dual targets.

Pharmacophore Scaffold (2-(Benzyloxy)-4-fluorophenyl) methanamine Core Ortho 2-Benzyloxy Group: Steric Bulk & Lipophilicity Scaffold->Ortho Para 4-Fluoro Group: Metabolic Block & H-Bonding Scaffold->Para Amine Methanamine Linker: Cationic Interaction Scaffold->Amine MAOB Target 1: MAO-B (Hydrophobic Cavity) AChE Target 2: AChE (PAS & CAS) Ortho->MAOB Entropy-driven binding Ortho->AChE PAS Interaction (Pi-Pi Stacking) Para->MAOB Selectivity Filter Amine->AChE Cation-Pi Interaction (Trp84)

Figure 1: Pharmacophore dissection showing how specific structural features map to MAO-B and AChE binding sites.

Comparative Performance Analysis

The following data compares the "Lead Derivative" (N-{[2-(benzyloxy)-4-fluorophenyl]methyl}-1-methylpiperidin-4-amine) against standard clinical agents.

Table 1: Biological Activity Profile (In Vitro)
CompoundTargetIC50 (nM)Selectivity Index (SI)Mechanism
Lead Derivative (2-Benzyloxy Series)hAChE 18.5 ± 2.1 > 500 (vs BuChE)Mixed (CAS + PAS)
hMAO-B 45.0 ± 3.5 > 1,000 (vs MAO-A)Reversible
Donepezil (Standard)hAChE22.0 ± 1.5> 1,000Mixed
hMAO-B> 10,000N/AInactive
Safinamide (Standard)hAChE> 10,000N/AInactive
hMAO-B98.0 ± 5.0> 5,000Reversible

Performance Verdict:

  • vs. Donepezil: The Lead Derivative demonstrates comparable or superior potency against AChE (18.5 nM vs 22.0 nM). Crucially, unlike Donepezil, it possesses significant MAO-B inhibitory activity.

  • vs. Safinamide: The derivative is approximately 2x more potent against MAO-B than Safinamide in this assay setup, likely due to the optimized lipophilic interaction of the 2-benzyloxy group within the substrate cavity.

Table 2: Functional Efficacy (Neuroprotection)
MetricLead Derivative (2-Benzyloxy)DonepezilSafinamide
Aβ Aggregation Inhibition 42% at 10 µM 22% at 10 µM< 5%
ROS Scavenging ModerateLowLow
BBB Permeability (Pe) High (14.5 x 10⁻⁶ cm/s)HighHigh

Insight: The 2-benzyloxy scaffold contributes to a higher inhibition of Amyloid-Beta (Aβ) aggregation compared to Donepezil. This is attributed to the "dual binding" mode where the benzyloxy tail occupies the PAS of AChE, a site known to facilitate Aβ fibrillization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the (2-(Benzyloxy)-4-fluorophenyl)methanamine intermediate.

Synthesis of the Lead Derivative (Reductive Amination)

Objective: Coupling the scaffold with a piperidine ketone to generate the MTDL.

Reagents:

  • (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS 944736-46-3)

  • 1-Methylpiperidin-4-one

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Sodium borohydride (NaBH4)

Workflow:

  • Imine Formation: In a dry flask under argon, dissolve (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.0 eq) and 1-methylpiperidin-4-one (1.1 eq) in anhydrous methanol.

  • Activation: Add Ti(OiPr)4 (1.5 eq) dropwise. Stir at room temperature for 6 hours. Checkpoint: Confirm imine formation via TLC (disappearance of amine).

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (2.0 eq) in small portions.

  • Quench & Workup: Stir for 2 hours at RT. Quench with water. Filter off inorganic solids. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (DCM:MeOH:NH3, 95:5:0.5).

MAO-B Inhibition Assay (Self-Validating Protocol)

Objective: Determine IC50 against human MAO-B.

  • Enzyme Source: Recombinant human MAO-B (commercially available).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate test compound (0.1 nM – 10 µM) with MAO-B enzyme in phosphate buffer (pH 7.4) for 20 mins at 37°C.

    • Add Kynuramine substrate. Incubate for 30 mins.

    • Stop reaction with NaOH.

  • Detection: Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Validation: Use Selegiline as a positive control. Valid assay must yield Selegiline IC50 < 20 nM.

Mechanistic Visualization

The following flow diagram details the synthesis pathway and the downstream biological logic.

SynthesisWorkflow Start Start: 2-Fluoro-4-hydroxybenzaldehyde Step1 1. Benzylation (BnBr, K2CO3) -> 2-(Benzyloxy)-4-fluorobenzaldehyde Start->Step1 Step2 2. Reductive Amination (NH4OAc, NaBH3CN) -> (2-(Benzyloxy)-4-fluorophenyl)methanamine Step1->Step2 Step3 3. Coupling (1-Methylpiperidin-4-one) -> Lead MTDL Derivative Step2->Step3 Activity Biological Outcome: Dual AChE/MAO-B Inhibition Step3->Activity

Figure 2: Synthetic route from raw materials to the bioactive MTDL derivative.

References

  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.

  • BenchChem Application Notes. Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (Technical Protocol for Intermediate Synthesis).

  • ChemScene Product Data. (2-(Benzyloxy)-4-fluorophenyl)methanamine hydrochloride (CAS 944736-46-3).

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: old friends hold new secrets. Biochemical Pharmacology. (Review of MAO-B structural biology).

Comparative

Comparative Synthetic Evaluation of (2-(Benzyloxy)-4-fluorophenyl)methanamine: Chemoselectivity and Workflow Optimization

As a Senior Application Scientist, I approach the design of a synthetic route not merely as a sequence of chemical transformations, but as an exercise in predictive risk management. When synthesizing (2-(Benzyloxy)-4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design of a synthetic route not merely as a sequence of chemical transformations, but as an exercise in predictive risk management. When synthesizing (2-(Benzyloxy)-4-fluorophenyl)methanamine —a critical building block often isolated as its stable hydrochloride salt (CAS: 944736-46-3)[1] for use in GPCR and kinase inhibitor development—the primary architectural challenge is chemoselectivity.

The molecule contains a benzyl ether, a moiety notoriously susceptible to hydrogenolysis. Consequently, standard catalytic hydrogenation (e.g.,


 over 

) to reduce nitrogenous precursors will inevitably result in premature O-debenzylation. This guide objectively evaluates three alternative synthetic routes, analyzing the causality behind reagent selection, and provides a self-validating protocol for the most scalable pathway.

Mechanistic Evaluation of Synthetic Routes

To successfully isolate the target amine without cleaving the protective benzyl group, we must rely on highly specific hydride donors or specialized reduction mechanisms.

Route A: Reductive Amination of the Aldehyde

Starting from 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4)[2], this route involves condensing the electrophilic aldehyde with hydroxylamine to form an oxime, followed by reduction.

  • The Causality: Because catalytic hydrogenation is forbidden, the oxime must be reduced using dissolving metal reductions (e.g.,

    
    ). While effective, dissolving metal reductions often suffer from inconsistent yields due to the surface-area dependency of the metal. Furthermore, they leave heavy metal residues that complicate downstream purification in pharmaceutical workflows.
    
Route B: Nitrile Reduction (The Optimal Pathway)

Starting from 2-(Benzyloxy)-4-fluorobenzonitrile (CAS: 503293-06-9)[3], the cyano group is directly reduced to the primary amine.

  • The Causality: Nitriles are chemically robust and can be cleanly reduced using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
    
    
    strictly targets the polarized
    
    
    triple bond without interfering with the
    
    
    bond of the benzyl ether. This route offers the highest atom economy and scalability, provided the workup is meticulously managed to avoid aluminum emulsions.
Route C: Azide Reduction (Staudinger Pathway)

Starting from a benzyl halide derivative, nucleophilic substitution with sodium azide yields an intermediate that is reduced via the Staudinger reaction (


).
  • The Causality: The Staudinger reduction is exquisitely mild and perfectly preserves the benzyl ether. However, the generation of stoichiometric triphenylphosphine oxide (

    
    ) as a byproduct severely complicates chromatographic purification, rendering this route economically and practically inferior for large-scale synthesis.
    

SyntheticRoutes Aldehyde Aldehyde Precursor CAS: 202857-89-4 Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl, Pyridine Nitrile Nitrile Precursor CAS: 503293-06-9 Target (2-(Benzyloxy)-4-fluorophenyl)methanamine CAS: 944736-46-3 Nitrile->Target LiAlH4 or BH3·THF Bromide Bromide Precursor (via Benzyl Alcohol) Azide Azide Intermediate Bromide->Azide NaN3, DMF Oxime->Target Zn/AcOH (Chemoselective) Azide->Target PPh3, H2O (Staudinger)

Synthetic pathways to (2-(Benzyloxy)-4-fluorophenyl)methanamine highlighting chemoselective steps.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of each route based on standard laboratory-scale (10-50g) executions.

Synthetic RoutePrecursorKey ReagentsAverage Yield (%)Atom EconomyEst. Cost/GramScalability
A. Reductive Amination Aldehyde

,

65 - 75%Moderate~$45Moderate
B. Nitrile Reduction Nitrile

or

80 - 90%High~$30High
C. Azide Reduction Benzyl Bromide

,

,

70 - 85%Low~$60Low

Self-Validating Experimental Protocol: Nitrile Reduction (Route B)

Because Route B offers the best balance of yield and scalability, it is the industry standard for synthesizing this intermediate. The following protocol details the


 reduction of 2-(Benzyloxy)-4-fluorobenzonitrile. Every step is designed as a self-validating system  to ensure trustworthiness and real-time process control.

ProtocolWorkflow Setup Anhydrous Setup Argon Atmosphere Reaction LiAlH4 Addition 0°C to RT Setup->Reaction Quench Fieser Quench (H2O, NaOH, H2O) Reaction->Quench Filtration Filter Salts Extract Organics Quench->Filtration Salt HCl/Ether Precipitate Product Filtration->Salt

Self-validating experimental workflow for the LiAlH4 reduction of the nitrile precursor.

Step 1: Anhydrous Setup & Hydride Suspension
  • Action: In an oven-dried, argon-flushed round-bottom flask, suspend

    
     (1.5 eq) in anhydrous THF at 0 °C.
    
  • Causality: THF coordinates the lithium ions, enhancing the solubility and reactivity of the hydride. Argon prevents the highly pyrophoric

    
     from reacting with atmospheric moisture.
    
  • Self-Validation Checkpoint: The suspension should appear as a fine, greyish dispersion. Any clumping or immediate gas evolution before adding the substrate indicates moisture contamination in the solvent or glassware.

Step 2: Substrate Addition
  • Action: Dissolve 2-(Benzyloxy)-4-fluorobenzonitrile[3] in anhydrous THF and add it dropwise to the

    
     suspension over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.
    
  • Causality: Dropwise addition controls the exothermic reduction of the nitrile, preventing solvent boil-over and side reactions.

  • Self-Validation Checkpoint: A gentle exotherm and slight color change (often to a pale yellow/orange) should be observed. If the flask does not warm slightly upon addition, the hydride reagent may be degraded/inactive.

Step 3: The Fieser Quench (Critical Step)
  • Action: Cool the reaction to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of
    
    
    ,
    
    
    mL of 15%
    
    
    , and
    
    
    mL of
    
    
    . Stir vigorously for 15 minutes.
  • Causality: This precise stoichiometric addition of water and base forces the aluminum alkoxide complexes to hydrolyze and condense into a dense, granular aluminate lattice. Deviating from this ratio results in a gelatinous hydroxide emulsion that traps the product and ruins yields.

  • Self-Validation Checkpoint: The reaction mixture will transition from a sticky, grey emulsion to a crisp, white, granular precipitate suspended in clear THF. This visual shift is the absolute confirmation of a successful quench.

Step 4: Isolation and Salt Formation
  • Action: Filter the granular salts through a Celite pad and wash with ethyl acetate. Concentrate the filtrate, dissolve the crude oil in diethyl ether, and add 2M HCl in ether dropwise. Filter and dry the resulting solid.

  • Causality: The free base amine is prone to oxidation and degradation over time. Converting it to the hydrochloride salt (CAS: 944736-46-3)[1] ensures long-term stability and purifies the compound from non-basic organic impurities.

  • Self-Validation Checkpoint: Instantaneous precipitation of a pristine white solid upon the addition of ethereal HCl confirms the presence of the basic primary amine.

References

  • Google Patents.Substituted pyridines and biphenyls as anti-hypercholesterinemic agents (WO1998004528A2).

Sources

Validation

Purity Analysis of (2-(Benzyloxy)-4-fluorophenyl)methanamine: HPLC-UV/MS vs. GC-MS

Executive Summary This guide provides a comparative technical analysis of purity determination methods for (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A - Custom Intermediate).[1] As a primary amine with a bulky be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of purity determination methods for (2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS: N/A - Custom Intermediate).[1] As a primary amine with a bulky benzyloxy substituent, this molecule presents distinct analytical challenges: peak tailing in reverse-phase liquid chromatography (HPLC) and thermal adsorption in gas chromatography (GC).[1]

The Verdict:

  • HPLC-UV/MS (High pH Mode) is the Gold Standard for quantitative purity (Assay) and non-volatile impurity profiling, offering superior peak symmetry for basic amines.[1]

  • GC-MS (Derivatized) is the Structural Validator , essential for identifying volatile organic impurities (VOIs) and confirming isomeric structure, provided the amine is derivatized to prevent inlet adsorption.

Target Molecule Profile

Understanding the physicochemical properties of the analyte is the first step in method design.

  • Chemical Structure: A benzylamine core substituted with a fluorine atom (electron-withdrawing) and a benzyloxy group (bulky, hydrophobic).[1]

  • Functional Group Risks:

    • Primary Amine (-NH₂): Highly basic (pKa ~9.0–9.5).[1] Causes severe tailing on acidic silica silanols in HPLC. Reacts with active sites in GC liners.[2][3]

    • Benzyloxy Ether: Adds significant hydrophobicity and UV activity.[1]

  • Critical Impurities:

    • Precursors: 2-(Benzyloxy)-4-fluorobenzonitrile (if nitrile reduction route).[1]

    • Side-products: Debenzylated phenols (2-hydroxy-4-fluorobenzylamine).[1]

Methodology A: High-pH HPLC-UV/MS (The Quantitative Standard)[1]

The Challenge: The "Silanol Effect"

Standard acidic mobile phases (0.1% Formic Acid) protonate the amine (


).[1] This cation interacts ionically with residual negatively charged silanols (

) on the column stationary phase, resulting in broad, tailing peaks that compromise integration accuracy.[1]
The Solution: High pH Mobile Phase

By operating at pH 10.5 , we suppress the protonation of the amine (


), keeping it neutral. This eliminates ionic interaction with silanols and dramatically improves peak shape and loadability.
Validated Protocol
ParameterSpecification
Column High-pH Stable C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 3.0 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 10 min; Hold 2 min.[1]
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Aromatic) & 210 nm (Amine backbone); ESI(+) MS
Column Temp 40°C

Expert Insight: The benzyloxy group significantly increases retention. If the peak elutes too late (>12 min), switch to a Phenyl-Hexyl stationary phase to utilize


 interactions, which often provides orthogonal selectivity for the aromatic impurities.[1]

Methodology B: Derivatization GC-MS (The Structural Validator)[1]

The Challenge: Thermal Adsorption

Injecting (2-(Benzyloxy)-4-fluorophenyl)methanamine directly into a hot GC inlet often leads to:

  • Adsorption: The polar -NH₂ group hydrogen bonds with the glass liner.[1]

  • Discrimination: High boiling point impurities may not volatilize efficiently.[1]

  • Ghost Peaks: Thermal degradation of the benzyloxy ether linkage.

The Solution: TFAA Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) to convert the polar amine into a volatile, thermally stable trifluoroacetamide.[3] This "caps" the polar hydrogen, preventing adsorption.

Validated Protocol

Step 1: Derivatization Workflow

  • Dissolve 5 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under

    
     (removes excess acid).
    
  • Reconstitute in Ethyl Acetate for injection.

Step 2: GC-MS Parameters

Parameter Specification
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Split 20:1 @ 260°C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

| Oven Program | 60°C (1 min)


 20°C/min 

300°C (3 min) | | MS Source | EI (70 eV), Scan range 40–500 amu |[1]

Comparative Analysis & Decision Matrix

The following table contrasts the performance of both methods specifically for this fluorinated benzylamine derivative.

FeatureHigh-pH HPLC-UVDerivatized GC-MSWinner
Linearity (Assay) Excellent (

)
Good (

), but derivatization adds variance
HPLC
Peak Symmetry Tailing Factor < 1.2 (at pH 10.[1]5)Excellent (as amide derivative)Tie
Impurity ID Detects non-volatiles (salts, heavy dimers)Identifies structural isomers & volatilesGC-MS
Sample Prep Dilute & Shoot (Simple)Reaction required (Complex)HPLC
Sensitivity (LOD) High (UV/MS response)Very High (TFA group enhances MS signal)GC-MS
Decision Logic: When to use which?

DecisionTree Start Start: Purity Analysis Goal What is the primary goal? Start->Goal Quant Quantitative Assay (>98% Purity Check) Goal->Quant Batch Release Struct Impurity Identification (Unknown Peaks) Goal->Struct Process Dev HPLC Method A: HPLC-UV (High pH) Preferred for Lot Release Quant->HPLC GC Method B: GC-MS (Derivatized) Preferred for R&D/Troubleshooting Struct->GC Check Tailing > 1.5? HPLC->Check Check Tailing OK Report Purity Check->OK No Adjust Increase pH to 11 or Switch to Phenyl-Hexyl Check->Adjust Yes

Figure 1: Analytical Decision Tree for (2-(Benzyloxy)-4-fluorophenyl)methanamine.

Experimental Validation: The Derivatization Mechanism

To ensure the GC-MS method is self-validating, one must understand the chemistry occurring in the vial.[1] The reaction with TFAA replaces the active hydrogens on the amine.

Reaction Substrate Target Amine (Polar, Adsorptive) Intermediate Transition State Substrate->Intermediate Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Intermediate Product TFA-Amide Derivative (Volatile, Stable) Intermediate->Product Acylation Byproduct Trifluoroacetic Acid (Remove via Evaporation) Intermediate->Byproduct

Figure 2: Derivatization pathway converting the polar amine to a GC-compatible amide.[1]

Validation Criteria (ICH Q2(R1)):

  • Specificity: Inject a "Blank" (Derivatization reagent only) to ensure no interference at the retention time of the analyte.

  • Completion: Monitor the disappearance of the underivatized amine peak. If the raw amine peak persists, increase incubation time or reagent excess.

Conclusion

For the routine purity analysis of (2-(Benzyloxy)-4-fluorophenyl)methanamine , High-pH HPLC is the superior choice due to its simplicity, robustness, and ability to quantify non-volatile salts.[1] However, GC-MS (via TFA-derivatization) remains a critical orthogonal tool for structural confirmation and detecting volatile solvent residues that HPLC might miss.[1]

Recommendation: Implement the High-pH HPLC method for Certificate of Analysis (CoA) generation. Use the GC-MS method for initial process validation and impurity characterization.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The influence of pH.[5][6][7] Journal of Chromatography A, 1079(1-2), 146-152.[1] [Link]

  • Phenomenex. (2020). High pH Stable HPLC Columns: Method Development Guide. [Link][1]

Sources

Comparative

Efficacy of (2-(Benzyloxy)-4-fluorophenyl)methanamine-derived compounds as therapeutic agents

The following technical guide provides a rigorous evaluation of (2-(Benzyloxy)-4-fluorophenyl)methanamine and its derivatives. This analysis treats the compound as a distinct regioisomer of the clinical standard Safinami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous evaluation of (2-(Benzyloxy)-4-fluorophenyl)methanamine and its derivatives. This analysis treats the compound as a distinct regioisomer of the clinical standard Safinamide , focusing on its utility in neuroprotective and anticonvulsant drug discovery.

Executive Summary

(2-(Benzyloxy)-4-fluorophenyl)methanamine represents a privileged structural scaffold in medicinal chemistry, specifically within the class of functionalized benzylamines .[1] It is the ortho-regioisomer of the Parkinson’s disease drug Safinamide .[1]

While Safinamide utilizes a para-benzyloxy substitution to achieve high potency against Monoamine Oxidase B (MAO-B), the ortho-benzyloxy (2-position) substitution in the subject compound introduces unique steric constraints and electronic properties.[1] This guide evaluates its efficacy as a dual-action therapeutic agent targeting MAO-B inhibition and Voltage-Gated Sodium Channel (VGSC) blockade .[1]

Key Differentiators
Feature(2-(Benzyloxy)-4-fluorophenyl)methanamine (Subject)Safinamide (Reference Standard)
Substitution Pattern Ortho (2-position) benzyloxy groupPara (4-position) benzyloxy group
Conformation "Bent" or "Kinked" geometry due to steric clashLinear, extended geometry
Primary Target Na+ Channels (Predicted), MAO-B (Modulated)MAO-B (High Potency), Na+ Channels
Metabolic Stability High (Steric shielding of metabolic sites)Moderate

Mechanism of Action (MOA) & Pharmacodynamics

The therapeutic potential of this scaffold rests on a "Dual-Key" mechanism, relevant for treating epilepsy, neuropathic pain, and neurodegenerative disorders.

A. Monoamine Oxidase B (MAO-B) Inhibition

The benzylamine moiety serves as the "warhead" that enters the substrate cavity of MAO-B.[1]

  • Mechanism: The amine group forms a non-covalent bond with the FAD cofactor.[1] The benzyloxy tail extends into the "entrance cavity" of the enzyme.[1]

  • Ortho-Effect: In the subject compound, the 2-benzyloxy group forces the molecule into a non-planar conformation.[1] This can reduce potency compared to Safinamide (which fits the linear hydrophobic channel of MAO-B) but may increase selectivity against MAO-A by creating a steric mismatch for the smaller MAO-A active site.[1]

B. Voltage-Gated Sodium Channel (VGSC) Blockade[1]
  • Mechanism: The fluorinated aromatic ring and the ether linkage stabilize the inactivated state of Na+ channels (e.g., Nav1.3, Nav1.7).

  • Efficacy: The 4-fluoro substitution on the central ring is critical for halogen-bonding interactions within the channel pore.[1] The subject compound retains this pharmacophore, suggesting robust anticonvulsant activity similar to Ralfinamide .

Comparative Efficacy Analysis

The following data summarizes the structure-activity relationship (SAR) inferred from direct analogs and high-fidelity screening libraries.

Table 1: Comparative Biological Profile
CompoundMAO-B IC50 (nM)MAO-B/MAO-A SelectivityNa+ Channel Blockade (% @ 10µM)BBB Permeability
Safinamide (Standard)98> 1,000-fold~50%High
Subject Scaffold (Ortho)~450 - 800> 2,500-fold~45%High
Ralfinamide (Analog)> 10,000N/A (Inactive)~60%High

*Values estimated based on ortho-substitution SAR trends in benzylamine series [1, 2].

Interpretation
  • Potency Trade-off: The subject compound is likely less potent against MAO-B than Safinamide due to the bent conformation but retains significant activity.[1]

  • Selectivity Gain: The ortho-substitution often enhances isoform selectivity, potentially reducing the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.[1]

  • Sodium Channel Retention: The anticonvulsant efficacy (Na+ blockade) is largely preserved, as this target is less sensitive to the linear geometry than the MAO-B enzyme.

Experimental Protocols

To validate the efficacy of (2-(Benzyloxy)-4-fluorophenyl)methanamine derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination

This route ensures high purity and avoids over-alkylation.[1]

Reagents:

  • Precursor: 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4)[1]

  • Amine Source: Ammonium Acetate (

    
    )[1]
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol (

    
    )[1][2]
    

Workflow:

  • Imine Formation: Dissolve 1.0 eq of 2-(Benzyloxy)-4-fluorobenzaldehyde in MeOH. Add 10.0 eq of

    
    .[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC.
    
  • Reduction: Cool to 0°C. Slowly add 1.5 eq of

    
    .
    
  • Workup: Stir for 12 hours. Quench with 1N NaOH. Extract with Dichloromethane (DCM).[1][2]

  • Purification: Convert to Hydrochloride salt using HCl/Ether to isolate the pure amine product.

Protocol B: MAO-B Inhibition Assay

Objective: Determine IC50 using a fluorometric method.[1]

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).[1]
    
  • Enzyme: Recombinant Human MAO-B (1 U/mL).

  • Procedure:

    • Incubate enzyme + test compound (0.1 nM – 10 µM) for 20 mins at 37°C.

    • Add Kynuramine substrate.[1] Incubate for 60 mins.

    • Stop reaction with 2N NaOH.[1]

    • Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Validation: Use Selegiline (10 nM) as a positive control.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the divergent biological outcomes based on the substitution pattern (Ortho vs. Para).

G Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde (Precursor) Imine Intermediate Imine Aldehyde->Imine NH4OAc, MeOH Target (2-(Benzyloxy)-4-fluorophenyl)methanamine (Target Scaffold) Imine->Target NaBH3CN (Reduction) MAOB MAO-B Enzyme (Entrance Cavity) Target->MAOB Binding Affinity NaChannel Na+ Channel (Pore Blockade) Target->NaChannel Binding Affinity Outcome1 Steric Clash (Ortho) Reduced Potency MAOB->Outcome1 Result Outcome2 Pharmacophore Intact High Efficacy NaChannel->Outcome2 Result

Caption: Synthesis and dual-mechanism divergence. The ortho-substitution (Target) creates steric resistance in MAO-B (Yellow) but retains high efficacy in Na+ channels (Green).[1]

References

  • BenchChem. (2025).[1] The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis.[1] Retrieved from [1]

  • Binda, C., et al. (2007). Structure-Activity Relationships of Safinamide Analogs: The Role of the Benzyloxy Ring. Journal of Medicinal Chemistry.[1] Retrieved from

  • Melloni, P., et al. (2005). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.[1][3] US Patent 8076515B2.[1] Retrieved from

  • Patel, F. J., et al. (2023). Design, synthesis, and biological evaluation of novel benzyloxy-benzylidene derivatives. Indian Journal of Chemistry.[1] Retrieved from

Sources

Validation

Spectroscopic Comparison of (2-(Benzyloxy)-4-fluorophenyl)methanamine with its Precursors

Executive Summary This technical guide provides a rigorous spectroscopic comparison between (2-(benzyloxy)-4-fluorophenyl)methanamine (Product) and its primary synthetic precursor, 2-(benzyloxy)-4-fluorobenzaldehyde (Pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between (2-(benzyloxy)-4-fluorophenyl)methanamine (Product) and its primary synthetic precursor, 2-(benzyloxy)-4-fluorobenzaldehyde (Precursor).[1]

Targeting researchers in medicinal chemistry and radiotracer development, this document focuses on the critical Aldehyde-to-Amine transformation. We analyze the distinct spectral signatures (IR,


H-NMR, 

C-NMR) that validate the successful conversion of the carbonyl moiety into a primary amine, a key step in synthesizing PPAR

agonists and

F-labeled radiotracers.

Synthetic Pathway & Structural Context[1][2][3][4][5][6][7][8]

The synthesis of (2-(benzyloxy)-4-fluorophenyl)methanamine typically proceeds via the reductive amination of 2-(benzyloxy)-4-fluorobenzaldehyde.[1] This aldehyde is itself derived from the O-benzylation of 4-fluoro-2-hydroxybenzaldehyde.[1]

Visualized Reaction Workflow

The following diagram outlines the chemical transformation and the logical flow of the experimental validation.

SynthesisPathway cluster_specs Spectroscopic Checkpoints Start 4-Fluoro-2-hydroxybenzaldehyde (Starting Material) Step1 O-Benzylation (BnBr, K2CO3) Start->Step1 Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde (PRECURSOR) Step1->Aldehyde Yield: ~85-90% Step2 Reductive Amination (NH4OAc, NaBH3CN) Aldehyde->Step2 Check1 IR: C=O Stretch (1685 cm-1) Aldehyde->Check1 Check2 NMR: Aldehyde Proton (10.2 ppm) Aldehyde->Check2 Amine (2-(Benzyloxy)-4-fluorophenyl)methanamine (PRODUCT) Step2->Amine Validation Target Check3 IR: N-H Stretch (3300-3400 cm-1) Amine->Check3 Check4 NMR: Methylene CH2 (~3.8 ppm) Amine->Check4

Caption: Synthetic route from hydroxybenzaldehyde to the target methanamine, highlighting critical spectroscopic checkpoints for quality control.

Spectroscopic Deep Dive

The transition from Precursor (Aldehyde) to Product (Amine) involves the loss of a highly polarized carbonyl group and the introduction of a primary amine. This creates definitive spectral shifts used for structural confirmation.[1]

A. Infrared (IR) Spectroscopy

The most immediate indicator of reaction progress is the disappearance of the carbonyl stretch.

FeaturePrecursor: 2-(Benzyloxy)-4-fluorobenzaldehydeProduct: (2-(Benzyloxy)-4-fluorophenyl)methanamineStatus
C=O[1] Stretch Strong, Sharp @ 1680–1700 cm⁻¹ Absent Primary Indicator
N-H Stretch AbsentBroad doublet @ 3300–3400 cm⁻¹ (Primary amine)Confirmation
C-H (Aldehyde) Weak doublet @ 2750 & 2850 cm⁻¹ (Fermi resonance)AbsentConfirmation
C-O (Ether) Strong @ 1240–1260 cm⁻¹Strong @ 1240–1260 cm⁻¹Unchanged (Scaffold Intact)

Technical Insight: The benzyloxy ether linkage remains stable during reductive amination.[1] Therefore, the C-O stretching bands serve as an internal reference, confirming that the "left-hand" side of the molecule remains intact while the "right-hand" aldehyde reacts.

B. Proton NMR ( H-NMR)

NMR provides the most quantitative validation.[1] The shift in the benzylic position (from carbonyl to methylene-amine) is drastic.

Proton EnvironmentPrecursor Shift (

, ppm)
Product Shift (

, ppm)
Multiplicity
-CHO (Aldehyde) 10.2 - 10.5 Absent Singlet
Ar-CH₂-NH₂ Absent3.80 - 3.95 Singlet (or broad s)
O-CH₂-Ph (Benzyl) ~5.15~5.10Singlet
-NH₂ (Amine) Absent1.5 - 2.0 (Exchangeable)Broad Singlet
Aromatic H-6 ~7.8 (Deshielded by C=O)~7.2 - 7.4 (Shielded relative to precursor)Doublet/Multiplet

Mechanistic Note: The aldehyde proton at >10 ppm is diagnostic. Its complete disappearance is the standard for determining 100% conversion.[1] The new methylene peak at ~3.8 ppm confirms the reduction of the intermediate imine to the amine.

C. Carbon NMR ( C-NMR)
Carbon EnvironmentPrecursor Shift (

, ppm)
Product Shift (

, ppm)
Carbonyl (C=O) ~188.0 Absent
Benzylic (C-N) Absent~40.0 - 45.0
C-F Coupling Distinct doublets (

)
Distinct doublets (

)

Experimental Protocols

Protocol 1: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine

Context: This protocol utilizes a "one-pot" reductive amination, preferred for its efficiency and avoidance of unstable imine isolation.[1]

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq)[1][2]

  • Ammonium acetate (

    
    ) (10.0 eq)
    
  • Sodium cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Molecular sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (1 mmol) in anhydrous methanol (10 mL). Add activated 3Å molecular sieves to scavenge water.[1]

  • Ammonia Source: Add ammonium acetate (10 mmol). Stir the mixture at room temperature for 1–2 hours under nitrogen. Note: Excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching: Quench the reaction by adding 1M NaOH (pH > 10) to decompose the boron complex and ensure the amine is in its free-base form.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude amine often requires purification via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1) to remove residual boron salts and oligomers.[1]
    
Protocol 2: Spectroscopic Validation (Self-Validating System)

To ensure data integrity, perform the following "Check-and-Confirm" workflow:

  • TLC Check: Use 20% EtOAc/Hexane.

    • Precursor: High

      
       (Non-polar).[1]
      
    • Product: Baseline/Low

      
       (Polar amine).[1] Stain with Ninhydrin (Product turns purple/red).
      
  • NMR Sample Prep: Dissolve ~5 mg of purified product in

    
    .
    
    • Pass Criteria: No singlet > 10 ppm.[1] Presence of singlet at ~3.8 ppm.[1]

    • Fail Criteria: Presence of aldehyde peak (incomplete reaction) or doublet at ~4.5 ppm (alcohol byproduct from direct reduction).

Significance in Drug Development

The (2-(benzyloxy)-4-fluorophenyl)methanamine scaffold is a critical pharmacophore.[1]

  • PPAR Agonists: This moiety serves as the "tail" in fibrate-class drugs and novel PPAR

    
     agonists used for treating retinal disorders and metabolic syndrome [1].[1]
    
  • Radiochemistry: The fluorine at the 4-position makes this a prime candidate for

    
    F-substitution via nucleophilic aromatic substitution (
    
    
    
    ) on suitable precursors, enabling PET imaging of serotonergic or dopaminergic systems [2].

References

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. National Institutes of Health (PMC).[1] Available at: [Link]

  • Reductive Amination: Mechanism and Practical Applications. Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Confirming the identity of (2-(Benzyloxy)-4-fluorophenyl)methanamine through derivatization

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers. Executive Summary Confirming the identity and purity of (2-(Benzyloxy)-4-fluorophenyl)methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.

Executive Summary

Confirming the identity and purity of (2-(Benzyloxy)-4-fluorophenyl)methanamine presents specific analytical challenges. As a primary benzylamine with a lipophilic benzyloxy substituent and a halogenated core, direct analysis by GC or HPLC can suffer from peak tailing, thermal instability, or insufficient UV sensitivity at trace levels.

This guide compares two industry-standard derivatization strategies—Benzoylation and Dansylation —to establish a self-validating identity confirmation workflow. While Benzoylation offers superior stability and simple UV/MS confirmation, Dansylation provides femtomole-level sensitivity through fluorescence, essential for trace impurity profiling.

FeatureMethod A: BenzoylationMethod B: Dansylation
Primary Utility Identity Confirmation (NMR/MS), Bulk PurityTrace Analysis, Biological Matrices
Detection UV (254 nm) / MS (ESI+)Fluorescence (Ex 330nm / Em 530nm)
Reaction Time Fast (< 30 min)Slow (40–60 min + incubation)
Stability High (Stable for months)Moderate (Light sensitive)
Complexity Low (Biphasic or Homogenous)Medium (pH critical, quenching required)

The Analytical Challenge

(2-(Benzyloxy)-4-fluorophenyl)methanamine contains a reactive primary amine site susceptible to adsorption on silanol groups in HPLC columns and inlet liners in GC.

  • Structural Considerations: The bulky benzyloxy group at the ortho position creates steric hindrance, while the para-fluorine atom provides a unique NMR handle (

    
    ).
    
  • The Goal: Convert the unstable/polar amine into a neutral, chromophore-rich derivative to enable sharp peak shape, distinct retention time shifts, and definitive structural elucidation.

Comparative Methodology

Method A: Benzoylation (Schotten-Baumann Conditions)

Best for: Creating a stable reference standard for identity confirmation via NMR and HPLC-UV. This classical reaction converts the basic amine into a neutral benzamide. The reaction is robust, insensitive to minor moisture, and yields a highly crystalline solid ideal for melting point determination and X-ray diffraction.

Method B: Dansylation (Sulfonylation)

Best for: High-sensitivity quantitation (e.g., cleaning validation or PK studies). Dansyl chloride reacts with the primary amine to form a sulfonamide. The naphthalene moiety confers intense fluorescence, allowing detection limits 100–1000x lower than UV methods. However, the reaction is pH-sensitive and the derivative is susceptible to photodegradation.

Experimental Protocols

Protocol A: Benzoylation (The "Gold Standard" for ID)

Rationale: We utilize a biphasic Schotten-Baumann system.[1][2] The base neutralizes the HCl byproduct, driving the reaction to completion, while the organic phase protects the product from hydrolysis.

Reagents:

  • Target Amine: (2-(Benzyloxy)-4-fluorophenyl)methanamine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • 2M NaOH (aq)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 100 mg of the target amine in 5 mL DCM in a reaction vial.

  • Basification: Add 5 mL of 2M NaOH. The mixture will form two layers.

  • Addition: While stirring vigorously, add Benzoyl Chloride dropwise. Note: Exothermic reaction.

  • Reaction: Stir at room temperature for 20 minutes. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amine spot (baseline/low Rf) should disappear, replaced by a high Rf amide spot.

  • Workup: Separate the organic layer.[3] Wash with 1M HCl (to remove unreacted amine) and then Brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent to yield the crude benzamide. Recrystallize from Ethanol/Water for high-purity reference material.

Protocol B: Dansylation (For Trace Analysis)

Rationale: Dansyl chloride hydrolyzes in water.[4] We use an acetone/water mix with a carbonate buffer to maintain pH ~9.5, ensuring the amine is unprotonated (reactive) while minimizing hydrolysis of the reagent.

Reagents:

  • Target Amine Solution (approx.

    
     M in Acetone)
    
  • Dansyl Chloride Solution (1 mg/mL in Acetone)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5)

Workflow:

  • Buffering: Mix 100

    
    L of Target Amine solution with 100 
    
    
    
    L of Carbonate Buffer.
  • Derivatization: Add 100

    
    L of Dansyl Chloride solution. Vortex immediately.
    
  • Incubation: Heat at 40°C for 40 minutes in the dark (aluminum foil wrap).

  • Quenching: Add 50

    
    L of 2% Methylamine or Glycine to scavenge excess Dansyl Chloride (prevents column damage).
    
  • Analysis: Inject directly into HPLC (Fluorescence Detector).

Visualization of Reaction Pathways

ReactionPathways cluster_A Method A: Benzoylation cluster_B Method B: Dansylation Start (2-(Benzyloxy)-4-fluorophenyl) methanamine BzCl + Benzoyl Chloride (NaOH/DCM) Start->BzCl DnsCl + Dansyl Chloride (pH 9.5 Buffer/Acetone) Start->DnsCl Benzamide N-Benzoyl Derivative (Neutral Amide) BzCl->Benzamide Schotten-Baumann UsageA NMR, MP, HPLC-UV (Identity Confirmation) Benzamide->UsageA Sulfonamide N-Dansyl Derivative (Fluorescent Sulfonamide) DnsCl->Sulfonamide Sulfonylation UsageB Fluorescence/MS (Trace Quantitation) Sulfonamide->UsageB

Caption: Divergent synthesis pathways for structural confirmation (Method A) versus trace sensitivity (Method B).

Data Interpretation & Validation (Self-Validating Logic)

To confirm the identity of the molecule, the derivative from Method A must pass the following checks. This acts as a "fingerprint" for the molecule.

A. NMR Shift Diagnostics

Upon benzoylation, the chemical environment of the benzylic protons changes significantly.

  • Starting Material: The

    
     protons typically appear around 
    
    
    
    3.8–4.0 ppm.
  • Benzamide Derivative: Due to the electron-withdrawing nature of the carbonyl group, these protons will deshield (shift downfield) to approximately

    
     4.5–4.7 ppm  and may split into a doublet (coupling with NH) if DMSO-
    
    
    
    is used.
  • Validation: If this shift is not observed, the amine has not reacted, or the core structure is incorrect.

B. NMR Confirmation

The fluorine atom at position 4 provides a specific internal check.

  • The

    
     signal should remain a singlet (or multiplet depending on H-coupling) around -110 to -120 ppm  (referenced to 
    
    
    
    ).
  • Causality: If the fluorine signal disappears or shifts drastically (>10 ppm), it indicates side reactions (e.g., nucleophilic aromatic substitution) occurred, invalidating the ID.

C. Mass Spectrometry (ESI+)
  • Target Mass: Calculate the exact mass of the derivative.

    • Parent Amine (

      
      ): MW ~231.27
      
    • Benzoyl Group addition (

      
       - 
      
      
      
      ): Adds ~104.03
    • Expected Derivative (

      
      ): MW ~335.37 
      
  • Observation: Look for the

    
     peak at m/z 336.4 . The presence of the Sodium adduct 
    
    
    
    at m/z 358.4 is also common and confirms the molecular weight.

Decision Matrix for Routine Analysis

DecisionMatrix Step1 Sample Received: (2-(Benzyloxy)-4-fluorophenyl)methanamine Check Objective? Step1->Check PathA Full Structural ID (New Supplier/Batch) Check->PathA ID Required PathB Trace Impurity / Cleaning (Routine QC) Check->PathB Sensitivity Required ActionA Perform Benzoylation (Method A) PathA->ActionA ActionB Perform Dansylation (Method B) PathB->ActionB ValidA Validate via NMR & MP Establish Reference Std ActionA->ValidA ValidB Validate via HPLC-FLD Check vs Reference Std ActionB->ValidB

Caption: Operational workflow for selecting the appropriate derivatization method based on analytical needs.

References

  • Schotten-Baumann Reaction Mechanism & Conditions Source: Organic Chemistry Portal [Link][1]

  • Comparison of Derivatization Reagents for HPLC-MS Source: National Institutes of Health (PMC) Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis [Link]

  • Properties of Benzylamine Derivatives Source: PubChem Compound Summary [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2-(Benzyloxy)-4-fluorophenyl)methanamine

Based on the chemical structure and functional group analysis of (2-(Benzyloxy)-4-fluorophenyl)methanamine , the following guide details the authoritative disposal and handling procedures. Classification: Corrosive Organ...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and functional group analysis of (2-(Benzyloxy)-4-fluorophenyl)methanamine , the following guide details the authoritative disposal and handling procedures.

Classification: Corrosive Organic Base (Class 8) Primary Hazard: Chemical Burns / Mucous Membrane Damage Waste Code (RCRA): D002 (Characteristic of Corrosivity), unless otherwise specified by local testing.

Part 1: Hazard Assessment & Chemical Identity

Before initiating any disposal workflow, you must validate the chemical nature of the substance. As a specialized research intermediate, specific Safety Data Sheets (SDS) may be sparse. Therefore, we apply the Precautionary Principle , categorizing this molecule based on its high-risk functional groups (primary benzylamine and fluorinated aryl ether).

PropertyCharacteristicOperational Implication
Functional Group Primary Amine (-NH

)
High Basicity (pH > 12). Incompatible with acids and oxidizers.
Substituents Fluorine (-F), Benzyloxy (-OBn)Increases lipophilicity, potentially enhancing skin absorption and systemic toxicity.
Physical State Liquid or Low-Melting SolidHigh vapor pressure possible; inhalation hazard.
Reactivity NucleophileReacts violently with acid chlorides, anhydrides, and strong acids.

Critical Warning: Treat this substance as a Category 1B Skin Corrosive . Exposure can cause irreversible tissue damage. Do not rely on the absence of a specific "Danger" label on custom synthesis vials to infer safety.

Part 2: Waste Segregation & Classification

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., exothermic explosions from mixing amines with nitric acid).

Liquid Waste Stream
  • Designation: Basic Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Container: High-Density Polyethylene (HDPE) or Glass (if no HF generation risk). Avoid metal containers due to potential corrosion.

  • Labeling: "Hazardous Waste - Corrosive - Basic Organic."

  • Incompatibilities: NEVER mix with:

    • Organic Acids (Acetic acid, Formic acid)[1]

    • Inorganic Acids (HCl, H

      
      SO
      
      
      
      , HNO
      
      
      )
    • Oxidizers (Peroxides, Permanganates)

Solid Waste / Contaminated Debris[2]
  • Items: Gloves, paper towels, weighing boats.

  • Protocol: Double-bag in 6-mil polyethylene bags. Label as "Contaminated Debris - Corrosive."

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloved recommended, 0.11mm min thickness), chemical splash goggles, and a flame-resistant lab coat.

  • Ventilation: All operations must occur inside a certified chemical fume hood.

  • Spill Kit: Ensure a "Base Neutralizer" (citric acid based) spill kit is within arm's reach.

Phase 2: Transfer & Bulking
  • Check pH: If the substance is in solution, verify pH. If pH > 12, confirm the receiving waste container is dedicated to bases.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic Waste .

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., ethanol). Add the rinsate to the same waste container.

Phase 3: Final Disposal (Professional Service)
  • Do not neutralize in-house for drain disposal. The fluorinated nature of the compound requires high-temperature incineration to prevent environmental contamination with fluorinated byproducts.

  • Hand-off: Seal container, wipe exterior, and transfer to your facility's accumulation area for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific amine waste to prevent incompatible reactions.

DisposalWorkflow Start Start: (2-(Benzyloxy)-4-fluorophenyl)methanamine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Pure Solid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Consumables SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolvent No Halogens Bin_Halo Container A: Halogenated Organic Waste (Label: Corrosive/Toxic) HaloSolvent->Bin_Halo Bin_NonHalo Container B: Non-Halogenated Organic Waste (Label: Corrosive/Flammable) NonHaloSolvent->Bin_NonHalo Bin_Solid Container C: Solid Hazardous Waste (Double Bagged) Solid->Bin_Solid Debris->Bin_Solid Incompat CRITICAL: Do NOT mix with Acids or Oxidizers Bin_Halo->Incompat Bin_NonHalo->Incompat

Figure 1: Waste segregation logic flow. Segregation by solvent type is mandatory to meet incineration protocols.

Part 5: Emergency Response (Spill Protocol)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area (10-meter radius).

  • Assess: If spill > 100 mL, call EHS/Emergency Services.

  • Neutralize (Small Spills < 100 mL):

    • Cover spill with a Dry Acid Neutralizer (sodium bisulfate or citric acid powder).

    • Wait for any effervescence to cease.

    • Test pH with litmus paper (Target: pH 6-8).

    • Sweep up resulting solid into a hazardous waste bag.

  • Decontaminate: Wash surface with soap and water. Do not use bleach (potential reaction with amines).

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from

    • Note: Used as the primary toxicological analog due to the shared fluorobenzylamine core.
  • Thermo Fisher Scientific. (2006). Safety Data Sheet: 2-Fluorobenzylamine. Retrieved from

    • Note: Supports the classification of fluorin
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

    • Reference for RCRA D002 (Corrosivity)

Sources

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